molecular formula C11H9NO B072570 2-Phenylpyridine 1-oxide CAS No. 1131-33-5

2-Phenylpyridine 1-oxide

Cat. No.: B072570
CAS No.: 1131-33-5
M. Wt: 171.19 g/mol
InChI Key: MZBZERKDGUOLBE-UHFFFAOYSA-N
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Description

2-Phenylpyridine 1-Oxide (CAS 1131-33-5) is an organic compound with the molecular formula C 11 H 9 NO and a molecular weight of 171.20 g/mol. It is typically supplied as a white to almost white powder or crystal with a melting point of 156 to 160 °C and should be stored in a cool, dark place, preferably under inert gas due to its hygroscopic nature . In synthetic chemistry, this compound serves as a versatile precursor and directing group in transition-metal-catalyzed C-H bond functionalization, which is a powerful and atom-economical methodology for constructing complex molecules . Its structure allows it to act as a chelating ligand, facilitating direct ortho -functionalization of its phenyl ring. For instance, it undergoes efficient copper-catalyzed ortho -acyloxylation with various carboxylic acids using oxygen as a clean oxidant, providing a practical route to benzoate derivatives . It is also a fundamental scaffold in the development of cyclometalated iridium complexes, which are critical phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) . Research shows that modifying the 2-phenylpyridine core with different substituents is a key strategy for tuning the oxidation potential and emission color of these complexes, enabling the production of more efficient bluish and white OLEDs . This combination of applications makes this compound a valuable compound for research in organic methodology development, materials science, and optoelectronics. This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

1-oxido-2-phenylpyridin-1-ium
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InChI

InChI=1S/C11H9NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBZERKDGUOLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=[N+]2[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307097
Record name 2-Phenylpyridine N-oxide
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Molecular Weight

171.19 g/mol
Source PubChem
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CAS No.

1131-33-5
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Record name 2-Phenylpyridine N-oxide
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Record name 2-Phenylpyridine 1-Oxide
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Foundational & Exploratory

Synthesis of 2-Phenylpyridine 1-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-phenylpyridine 1-oxide, a valuable intermediate in organic synthesis and medicinal chemistry. This document details the prevalent synthetic routes from its precursor, 2-phenylpyridine, focusing on common oxidation methodologies. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a pyridine N-oxide moiety with a phenyl substituent at the 2-position. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution. This enhanced reactivity makes this compound a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials. This guide will focus on the direct oxidation of 2-phenylpyridine.

Synthesis of the Precursor: 2-Phenylpyridine

The necessary precursor, 2-phenylpyridine, can be synthesized via several methods. A common and reliable method is the reaction of phenyllithium with pyridine.

Experimental Protocol: Synthesis of 2-Phenylpyridine

This procedure is adapted from a well-established organometallic reaction.

Materials:

  • Lithium metal

  • Dry diethyl ether

  • Bromobenzene

  • Dry pyridine

  • Dry toluene

  • Pulverized potassium hydroxide

  • Water

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a 1-L three-necked flask equipped with a dropping funnel, mechanical stirrer, and a reflux condenser protected from moisture, place 3.5 g of lithium metal in 100 mL of dry diethyl ether under a nitrogen atmosphere.

  • From the dropping funnel, add a solution of 40 g of bromobenzene in 50 mL of dry ether. The reaction is typically vigorous and may require initial gentle heating to start.

  • Once the reaction is initiated and the lithium has mostly dissolved, slowly add a solution of 40 g of dry pyridine in 100 mL of dry toluene.

  • Distill off the diethyl ether and then heat the remaining mixture at 110 °C for 8 hours with stirring.

  • Cool the reaction mixture to approximately 40 °C and cautiously add 35 mL of water.

  • Separate the toluene layer, dry it with pulverized potassium hydroxide, and then distill it.

  • The fraction boiling up to 150 °C at atmospheric pressure is removed, and the residue is distilled under vacuum to yield 2-phenylpyridine.

Quantitative Data:

ParameterValueReference
Yield40-49%[1]
Boiling Point140 °C / 12 mmHg[1]

Synthesis of this compound

The conversion of 2-phenylpyridine to its N-oxide is typically achieved through oxidation. The most common and effective oxidizing agents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst.

Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Oxidation with m-CPBA is a widely used method for the N-oxidation of pyridines due to its reliability and generally high yields.[2]

cluster_reactants Reactants cluster_products Products 2-Phenylpyridine 2-Phenylpyridine_1-Oxide 2-Phenylpyridine->2-Phenylpyridine_1-Oxide Oxidation m-CPBA m-Chlorobenzoic_Acid m-CPBA->m-Chlorobenzoic_Acid Reduction

Caption: Oxidation of 2-Phenylpyridine using m-CPBA.

This protocol is based on general procedures for the m-CPBA oxidation of pyridines.

Materials:

  • 2-Phenylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-phenylpyridine (1 equivalent) in dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with additional dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid and any unreacted m-CPBA), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel.

ParameterTypical Value
Reaction Time12 - 24 hours
Temperature0 °C to Room Temperature
Yield85 - 95% (typical for pyridine N-oxidations)
Method 2: Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a greener and more atom-economical oxidizing agent. This reaction is often performed in the presence of a catalyst, such as a titanium silicalite (TS-1) or in a suitable solvent like acetic acid.[3][4]

cluster_reactants Reactants cluster_products Products 2-Phenylpyridine 2-Phenylpyridine_1-Oxide 2-Phenylpyridine->2-Phenylpyridine_1-Oxide Oxidation (Catalyst) H2O2 H2O H2O2->H2O Reduction

Caption: Oxidation of 2-Phenylpyridine using Hydrogen Peroxide.

Materials:

  • 2-Phenylpyridine

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Condenser

Procedure:

  • In a round-bottom flask, dissolve 2-phenylpyridine in glacial acetic acid.

  • Heat the solution to 60-70 °C.

  • Slowly add 30% hydrogen peroxide dropwise to the heated solution.

  • Maintain the temperature and stir the reaction mixture for several hours to overnight. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

ParameterTypical Value
Reaction Time4 - 16 hours
Temperature60 - 70 °C
Yield70 - 90% (typical for this method)

Characterization of this compound

The successful synthesis of this compound can be confirmed by various analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR will show characteristic shifts in the pyridine ring protons and carbons due to the electronic effect of the N-oxide group.

  • Mass Spectrometry: To confirm the molecular weight (171.20 g/mol ).[5]

  • Infrared Spectroscopy: The N-O stretching vibration typically appears in the region of 1200-1300 cm⁻¹.

  • Melting Point: The reported melting point is in the range of 156-160 °C.[6]

Safety Considerations

  • m-CPBA is a potentially explosive and shock-sensitive peroxide. It should be handled with care, stored at low temperatures, and not subjected to grinding or impact.[7]

  • Hydrogen peroxide (30%) is a strong oxidizer and corrosive. Avoid contact with skin and eyes, and use appropriate personal protective equipment (PPE).

  • Organic solvents like dichloromethane and chloroform are volatile and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.

Logical Workflow for Synthesis and Purification

G Start Start: 2-Phenylpyridine Oxidation Oxidation (m-CPBA or H2O2) Start->Oxidation Workup Aqueous Workup (Neutralization & Extraction) Oxidation->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yields through the oxidation of 2-phenylpyridine. The choice of oxidizing agent, either m-CPBA or hydrogen peroxide, will depend on the desired reaction conditions, scale, and safety considerations. This guide provides the necessary details for researchers to successfully synthesize and purify this valuable synthetic intermediate for its application in further chemical research and development.

References

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine 1-oxide, a heterocyclic N-oxide, has garnered significant attention in various fields of chemical research, ranging from organic synthesis and catalysis to medicinal chemistry. Its unique electronic and structural features, arising from the interplay between the phenyl and pyridine N-oxide moieties, impart a rich and versatile reactivity profile. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a particular focus on aspects relevant to drug development.

Core Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.20 g/mol [1]
CAS Number 1131-33-5[1]
Appearance White to almost white powder/crystal[1][2]
Melting Point 156.0 - 160.0 °C[2]
Boiling Point 400.8 °C at 760 mmHg (Predicted)
Purity >98.0% (HPLC)[1][2]

Synthesis of this compound

The synthesis of this compound is typically a two-step process: the synthesis of 2-phenylpyridine followed by its N-oxidation.

Step 1: Synthesis of 2-Phenylpyridine

Several methods exist for the synthesis of 2-phenylpyridine. A common and effective laboratory-scale method is the reaction of phenyllithium with pyridine.

Experimental Protocol:

  • Materials: Lithium metal, dry diethyl ether, bromobenzene, dry pyridine, dry toluene, pulverized potassium hydroxide.

  • Apparatus: A three-necked flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a reflux condenser protected from moisture. The entire setup should be flushed with dry nitrogen.

  • Procedure:

    • In the reaction flask, place lithium metal pieces in dry diethyl ether.

    • Slowly add a solution of bromobenzene in dry diethyl ether via the dropping funnel. The reaction is typically vigorous and may require initial gentle heating to initiate.

    • After the addition is complete and the lithium has mostly reacted, slowly introduce a solution of dry pyridine in dry toluene.

    • Distill off the diethyl ether and then heat the remaining mixture at 110 °C for several hours with stirring.

    • Cool the reaction mixture and cautiously add water.

    • Separate the organic layer (toluene), dry it with pulverized potassium hydroxide, and then purify by fractional distillation under vacuum to yield 2-phenylpyridine.

Step 2: N-Oxidation of 2-Phenylpyridine

The N-oxidation of the pyridine ring can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic acid (like acetic acid) are commonly employed.[3][4]

Experimental Protocol using m-CPBA:

  • Materials: 2-Phenylpyridine, meta-chloroperoxybenzoic acid (m-CPBA), chloroform (or another suitable solvent), solid potassium carbonate, sodium sulfate.

  • Apparatus: A round-bottom flask with a magnetic stirrer, placed in an ice bath.

  • Procedure:

    • Dissolve 2-phenylpyridine in chloroform in the round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Gradually add a molar equivalent of 70% m-CPBA to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with chloroform and add solid potassium carbonate to neutralize the acidic byproducts.

    • Stir for a short period, then filter to remove the solids.

    • Dry the filtrate with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization.[3][5]

Spectroscopic Characterization

Spectroscopy Expected Features for this compound
¹H NMR Aromatic protons of the phenyl and pyridine rings will appear in the range of δ 7.0-9.0 ppm. The protons on the pyridine ring, particularly those ortho and para to the N-oxide group, will be shifted downfield compared to 2-phenylpyridine due to the electron-withdrawing nature of the N-oxide.
¹³C NMR Aromatic carbons will appear in the range of δ 120-160 ppm. The carbon atoms of the pyridine ring attached to the nitrogen and the phenyl group will show characteristic shifts.
FTIR Characteristic peaks for C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and a strong band corresponding to the N-O stretching vibration (typically in the range of 1200-1300 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 171. Common fragmentation patterns may include the loss of the oxygen atom.

Reactivity and Applications in Organic Synthesis

The N-oxide functionality significantly modifies the reactivity of the pyridine ring, making this compound a versatile building block in organic synthesis.

Role in C-H Activation

The N-oxide group can act as a directing group in transition-metal-catalyzed C-H activation reactions. This allows for the regioselective functionalization of the ortho-position of the phenyl ring.

Ligand in Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various transition metals. These complexes can have interesting catalytic or photophysical properties.

Photoredox Catalysis

Pyridine N-oxides, including this compound, have emerged as important players in photoredox catalysis.[6] They can participate in single-electron transfer (SET) processes upon photoexcitation, leading to the formation of reactive radical intermediates.[7][8] This has enabled the development of novel synthetic methodologies.

A general mechanism for the involvement of a pyridine N-oxide in a photoredox catalytic cycle is depicted below. This cycle illustrates the generation of a pyridine N-oxy radical, which can then participate in various organic transformations, such as the functionalization of unactivated olefins.[1][6][9]

photoredox_cycle cluster_catalyst Photocatalyst Regeneration cluster_substrate Substrate Transformation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_reduced Reduced Photocatalyst (PC.-) PC_excited->PC_reduced SET PNO Pyridine N-Oxide (PNO) PNO_radical Pyridine N-Oxy Radical (PNO.) PNO->PNO_radical -e⁻ Intermediate Radical Intermediate PNO_radical->Intermediate + Substrate PC_reduced->PC -e⁻ Substrate Organic Substrate (e.g., Alkene) Product Functionalized Product Intermediate->Product Further reactions

Caption: A representative photoredox catalytic cycle involving a pyridine N-oxide.

Relevance in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and its N-oxide derivatives often exhibit interesting pharmacological properties.[10] The introduction of the N-oxide group can modulate a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.[11]

While specific therapeutic applications of this compound itself are not extensively documented, its derivatives are of significant interest. For instance, derivatives of 2-phenylpyridine have been investigated for their potential as antifungal agents targeting lanosterol 14α-demethylase (CYP51).[10] Furthermore, the broader class of pyridine derivatives has shown a wide range of biological activities, including antiviral properties.[12]

The potential for 2-phenylpyridine and its N-oxide to act as neurotoxins has been investigated, but studies suggest they are unlikely to be the cause of idiopathic Parkinson's disease.[13][14] The cytotoxicity and genotoxicity of chloropyridine N-oxides have been studied, indicating that the N-oxide moiety can influence the biological activity of halogenated pyridines.

The role of 2-phenylpyridine as a versatile building block in the synthesis of complex, biologically active molecules underscores its importance for drug discovery and development.

Conclusion

This compound is a multifaceted molecule with a rich chemistry that makes it a valuable tool for organic chemists and drug development professionals. Its synthesis is well-established, and its reactivity, particularly in the burgeoning field of photoredox catalysis, continues to open new avenues for chemical transformations. While its direct therapeutic applications are still under exploration, its role as a key synthetic intermediate and a scaffold for the development of novel bioactive compounds is undeniable. Further research into the pharmacological properties of this compound and its derivatives holds promise for the discovery of new therapeutic agents.

References

A Comprehensive Technical Guide to 2-Phenylpyridine 1-Oxide (CAS: 1131-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-phenylpyridine 1-oxide (CAS number: 1131-33-5), a heterocyclic N-oxide with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its relevance in drug discovery and development. Particular emphasis is placed on its role as a versatile synthetic intermediate and a scaffold for bioactive molecules.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] Its core structure consists of a pyridine ring N-oxidized at position 1 and substituted with a phenyl group at position 2. This unique arrangement of aromatic and heterocyclic moieties imparts specific chemical reactivity and potential for biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1131-33-5[3][4]
Molecular Formula C₁₁H₉NO[1][4]
Molecular Weight 171.20 g/mol [1][5]
Appearance White to Almost white powder to crystal[1][2]
Melting Point 156.0 to 160.0 °C[2][6]
Boiling Point 400.8 °C at 760 mmHg[3]
Density 1.06 g/cm³[3]
Purity (HPLC) >98.0%[1][2]

Spectral Data for Characterization

Accurate characterization of this compound is crucial for its application in research and development. The following tables summarize key spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: ¹H NMR Spectral Data of 2-Phenylpyridine (Precursor)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentReference(s)
8.66d1HH6 (Pyridine)[7]
7.98d2HH2', H6' (Phenyl)[7]
7.66 - 7.14m6HAromatic H[5][7]

Note: Spectral data for the N-oxide will show characteristic shifts compared to the parent 2-phenylpyridine, particularly for the protons on the pyridine ring due to the electronic effect of the N-oxide group.

Table 3: Mass Spectrometry Data of 2-Phenylpyridine (Precursor)

m/zRelative IntensityAssignmentReference(s)
15599.99[M]⁺[6]
154High[M-H]⁺[8]
128Moderate[M-HCN]⁺[8]
77Moderate[C₆H₅]⁺[6][8]

Note: The mass spectrum of this compound would show a molecular ion peak at m/z 171.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the N-oxidation of 2-phenylpyridine.

3.1.1. Oxidation of 2-Phenylpyridine

This procedure involves the direct oxidation of the nitrogen atom in the pyridine ring of 2-phenylpyridine.

  • Reagents and Materials:

    • 2-Phenylpyridine

    • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

    • Dichloromethane (DCM) or other suitable solvent

    • Sodium bicarbonate solution

    • Magnesium sulfate or sodium sulfate (for drying)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (for chromatography)

  • Procedure:

    • Dissolve 2-phenylpyridine in a suitable solvent such as dichloromethane.

    • Cool the solution in an ice bath.

    • Add the oxidizing agent (e.g., m-CPBA) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the product and evaporate the solvent to yield this compound as a solid.

Purification and Characterization
  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography as described above.

  • Characterization: The purified this compound should be characterized by:

    • Melting Point: To determine purity.

    • ¹H and ¹³C NMR: To confirm the structure.

    • FTIR: To identify functional groups.

    • Mass Spectrometry: To confirm the molecular weight.

Applications in Drug Discovery and Development

The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[9][10] The introduction of an N-oxide functionality can modulate the physicochemical properties of the parent molecule, such as solubility and metabolic stability, and can also introduce new biological activities.

Derivatives of 2-phenylpyridine have shown potential as:

  • Anticancer agents: By targeting various cellular pathways.

  • Neurological disorder treatments: Acting on receptors in the central nervous system.[9] For instance, the drug Perampanel, a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy, contains a 1,3,5-triaryl-1H-pyridin-2-one core, highlighting the importance of the substituted pyridine motif.[11]

The N-oxide group in this compound can act as a directing group in further synthetic transformations, allowing for the regioselective functionalization of the pyridine ring, particularly at the C2 and C6 positions.[3] This makes it a valuable intermediate for the synthesis of complex drug candidates.

Signaling Pathway Modulation

While specific signaling pathways directly modulated by this compound are not extensively documented, compounds containing the phenylpyridine scaffold are known to interact with various biological targets. For example, in the context of neurodegenerative diseases like Parkinson's, oxidative stress is a key pathological factor.[12][13] The Nrf2/HO-1 signaling pathway is a major regulator of cellular antioxidant responses.[14][15] Bioactive molecules can modulate this pathway to protect against oxidative damage. The diagram below illustrates a simplified representation of this pathway, which could be a target for novel therapeutics derived from this compound.

Nrf2_HO1_Pathway ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection Leads to Therapeutic_Compound Therapeutic Compound (e.g., 2-Phenylpyridine 1-Oxide Derivative) Therapeutic_Compound->Keap1 Inhibits

Caption: Simplified Nrf2/HO-1 signaling pathway in cellular antioxidant response.

Experimental Workflow: Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the preparation and purification of this compound.

Synthesis_Workflow Start Start: 2-Phenylpyridine Reaction N-Oxidation (e.g., m-CPBA in DCM) Start->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Drying Drying (MgSO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Recrystallization) Concentration->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[6] It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable compound for chemical synthesis and a promising scaffold in drug discovery. Its synthesis is straightforward, and its structure allows for diverse modifications to explore a wide range of biological activities. This guide provides a foundational resource for researchers and professionals working with this versatile molecule. Further investigation into its specific biological targets and mechanisms of action will continue to unlock its full potential in the development of novel therapeutics.

References

An In-depth Technical Guide to the Formation of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-phenylpyridine 1-oxide, a valuable intermediate in medicinal chemistry and materials science. The document details the primary mechanistic pathways for its formation, presents quantitative data from various synthetic approaches, and offers detailed experimental protocols. Visual diagrams are included to elucidate reaction mechanisms and guide methodological decisions.

Core Concepts: The N-Oxidation of 2-Phenylpyridine

The formation of this compound is achieved through the N-oxidation of 2-phenylpyridine. This transformation involves the introduction of an oxygen atom onto the nitrogen atom of the pyridine ring. The nitrogen atom in pyridine possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophilic oxygen sources. The resulting N-oxide exhibits altered electronic properties compared to the parent pyridine, making it a versatile intermediate for further functionalization.[1][2]

Two principal strategies are employed for the N-oxidation of pyridines: direct oxidation with peroxyacids and catalytic oxidation using hydrogen peroxide in the presence of a metal or organocatalyst.

Mechanism of Oxidation with Peroxyacids

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the N-oxidation of pyridines.[3] The reaction proceeds through a concerted mechanism where the nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic terminal oxygen of the peroxyacid.

The transition state involves a simultaneous bond formation between the nitrogen and the oxygen, and the breaking of the weak O-O bond in the peroxyacid. This process is often referred to as the "butterfly mechanism" in the context of epoxidation, a related reaction.[4] The lone pair on the pyridine nitrogen initiates the attack on the terminal oxygen of the peroxyacid. Simultaneously, the proton of the peroxyacid is transferred to the carbonyl oxygen, and the O-O bond cleaves, releasing a carboxylic acid as a byproduct.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 2-PhPy 2-Phenylpyridine TS [Transition State Complex] 2-PhPy->TS Nucleophilic Attack mCPBA m-CPBA mCPBA->TS N-Oxide This compound TS->N-Oxide mCBA m-Chlorobenzoic Acid TS->mCBA G MTO MTO diperoxo Diperoxorhenium Complex MTO->diperoxo + H₂O₂ monoperoxo Monoperoxorhenium Complex diperoxo->monoperoxo + 2-Phenylpyridine N_Oxide 2-Phenylpyridine 1-Oxide diperoxo->N_Oxide monoperoxo->MTO + H₂O₂ H2O H₂O monoperoxo->H2O PhPy 2-Phenylpyridine H2O2 H₂O₂ G start Start: Synthesize This compound decision Method Selection Criteria: Scale, Cost, Safety start->decision mcpba m-CPBA Method decision->mcpba Small Scale Reagent Availability h2o2 Catalytic H₂O₂ Method decision->h2o2 Large Scale Atom Economy Greener Chemistry protocol_mcpba Follow m-CPBA Protocol mcpba->protocol_mcpba protocol_h2o2 Follow Catalytic H₂O₂ Protocol h2o2->protocol_h2o2 workup Reaction Workup & Purification protocol_mcpba->workup protocol_h2o2->workup analysis Product Characterization (NMR, MS, IR) workup->analysis end End: Pure This compound analysis->end

References

Spectroscopic Profile of 2-Phenylpyridine 1-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylpyridine 1-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data

While a complete, publicly available dataset for this compound is not readily found in the literature, the following tables summarize the expected and reported spectroscopic characteristics. Data for the parent compound, 2-phenylpyridine, is provided for comparative purposes. The most comprehensive spectral data for this compound is available on SpectraBase, which may require a subscription for full access.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The N-oxide group significantly influences the chemical shifts of the pyridine ring protons and carbons compared to the parent 2-phenylpyridine.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃Data available on SpectraBase
2-Phenylpyridine[1]CDCl₃8.66 (d, 1H), 7.98 (d, 2H), 7.72 (td, 1H), 7.46-7.38 (m, 3H), 7.23 (ddd, 1H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compound CDCl₃Data available on SpectraBase
2-Phenylpyridine[1]CDCl₃157.4, 149.6, 139.4, 136.7, 129.0, 128.7, 126.9, 122.1, 120.6
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic bands for the N-oxide group, in addition to the vibrations of the aromatic rings.

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-O Stretch~1200-1300
Aromatic C-H Stretch~3000-3100
Aromatic C=C Bending~1400-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak is expected at m/z 171, corresponding to the molecular formula C₁₁H₉NO.

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]+ or [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound Electron Ionization (EI)171Data available on SpectraBase
2-PhenylpyridineElectron Ionization (EI)155154, 128, 77

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices for similar compounds.

Synthesis of this compound

A common method for the synthesis of N-oxides is the oxidation of the corresponding pyridine derivative.

  • Dissolution: Dissolve 2-phenylpyridine in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (often 0 °C to room temperature).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the excess oxidizing agent and acid. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Workflow A Synthesis of This compound B Purification (e.g., Chromatography) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D Structural Elucidation C->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Data Analysis and Structure Confirmation E->H F->H G->H I Final Characterized Compound H->I

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

An In-depth Technical Guide on the Crystal Structure of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-phenylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite a comprehensive search of scientific databases and literature, the complete, experimentally determined single-crystal X-ray diffraction data for this compound is not publicly available at the time of this report. Consequently, this document provides a detailed, representative experimental protocol for the determination of its crystal structure, from synthesis and crystallization to data collection and structure refinement. Furthermore, templates for the presentation of crystallographic data are supplied to guide future research. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the solid-state structure of this compound and related compounds.

Introduction

This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. The introduction of a phenyl group and an N-oxide functional group can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its crystal packing. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting and interpreting a compound's physical and chemical properties, including solubility, melting point, and bioavailability, which are critical parameters in drug development.

While the synthesis of this compound has been reported, a detailed analysis of its crystal structure remains elusive in the public domain. This guide, therefore, outlines the necessary steps to achieve this, providing a roadmap for future crystallographic studies.

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves a series of well-defined steps, as detailed below.

Synthesis and Purification of this compound

A common method for the synthesis of pyridine N-oxides is the oxidation of the corresponding pyridine.

Materials:

  • 2-Phenylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2-phenylpyridine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Combine the fractions containing the pure product and remove the solvent to yield pure this compound.

Crystallization

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis.

Methods:

  • Slow Evaporation: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or a mixture with a less polar solvent like hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator), to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Instrumentation:

  • A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential radiation damage.

  • The diffractometer collects a series of diffraction images by rotating the crystal in the X-ray beam.

  • The collected data are processed to determine the unit cell parameters, space group, and a set of integrated reflection intensities.

Structure Solution and Refinement

Software:

  • Software packages such as SHELX, Olex2, or CRYSTALS are commonly used for structure solution and refinement.

Procedure:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • This model is then refined using a least-squares algorithm, which minimizes the difference between the observed and calculated structure factors.

  • Anisotropic displacement parameters for non-hydrogen atoms are typically introduced.

  • Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions and refined using a riding model.

  • The final model is validated by checking various crystallographic parameters and figures of merit.

Data Presentation

The following tables provide a standardized format for presenting the crystallographic data of this compound once it has been determined.

Table 1: Crystal Data and Structure Refinement for this compound.

Parameter Value
Empirical formula C₁₁H₉NO
Formula weight Data not available
Temperature Data not available
Wavelength Data not available
Crystal system Data not available
Space group Data not available
Unit cell dimensions a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
Volume Data not available ų
Z Data not available
Density (calculated) Data not available Mg/m³
Absorption coefficient Data not available mm⁻¹
F(000) Data not available
Crystal size Data not available mm³
Theta range for data collection Data not available to Data not available °
Index ranges Data not available
Reflections collected Data not available
Independent reflections Data not available [R(int) = Data not available]
Completeness to theta Data not available %
Absorption correction Data not available
Refinement method Data not available
Data / restraints / parameters Data not available / Data not available / Data not available
Goodness-of-fit on F² Data not available
Final R indices [I>2sigma(I)] R1 = Data not available, wR2 = Data not available
R indices (all data) R1 = Data not available, wR2 = Data not available

| Largest diff. peak and hole | Data not available and Data not available e.Å⁻³ |

Table 2: Selected Bond Lengths [Å] for this compound.

Bond Length (Å)
N(1)-O(1) Data not available
N(1)-C(2) Data not available
N(1)-C(6) Data not available
C(2)-C(7) Data not available
C(2)-C(3) Data not available

| ... | Data not available |

Table 3: Selected Bond Angles [°] for this compound.

Angle Degrees (°)
O(1)-N(1)-C(2) Data not available
O(1)-N(1)-C(6) Data not available
C(6)-N(1)-C(2) Data not available
N(1)-C(2)-C(7) Data not available

| ... | Data not available |

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Single-Crystal X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a comprehensive overview of the necessary methodologies for determining the crystal structure of this compound. Although the specific crystallographic data for this compound is not currently available in the public domain, the detailed experimental protocols and data presentation templates included herein offer a clear and structured path for researchers to follow. The elucidation of this crystal structure will undoubtedly contribute to a deeper understanding of its solid-state properties and inform its potential applications in various scientific and industrial fields.

The Genesis of 2-Phenylpyridine 1-Oxide: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine 1-oxide, a heterocyclic N-oxide, has emerged as a significant building block in various chemical syntheses, particularly within the realms of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the interplay between the phenyl ring and the N-oxide functionality, have made it a versatile scaffold for the development of novel compounds with diverse applications. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical data of this compound, offering a comprehensive resource for researchers in the field.

Historical Context: The Dawn of Pyridine N-Oxides

The journey of this compound is intrinsically linked to the broader history of pyridine N-oxides. The pioneering work in this area is credited to Jakob Meisenheimer, who, in 1926, first reported the synthesis of the parent compound, pyridine-N-oxide.[1] This discovery opened a new chapter in heterocyclic chemistry, as the N-oxide group was found to significantly alter the reactivity of the pyridine ring, facilitating electrophilic substitution reactions that are otherwise challenging.

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its preparation follows the well-established and logical extension of Meisenheimer's work. The general and widely adopted method for the synthesis of pyridine N-oxides involves the direct oxidation of the corresponding pyridine derivative.

Physicochemical Properties and Characterization Data

This compound is typically a white to off-white crystalline solid.[2][3] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[2]
Molecular Weight 171.20 g/mol [2]
Melting Point 155-160 °C[3][4]
Purity >98.0% (HPLC)[2][3]
Appearance White to Almost white powder to crystal[2][3]
CAS Number 1131-33-5[2]

Historical Synthesis: The Oxidation of 2-Phenylpyridine

The most historically significant and fundamental method for the preparation of this compound is the oxidation of 2-phenylpyridine. A representative and detailed protocol for this type of transformation, using peracetic acid, is well-documented in the esteemed "Organic Syntheses" collection for the parent pyridine-N-oxide. This procedure is readily adaptable for the synthesis of this compound.

Experimental Protocol: Oxidation of 2-Phenylpyridine with Peracetic Acid (Adapted from historical methods)

This protocol is based on the established method for the oxidation of pyridines.

Materials:

  • 2-Phenylpyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30-40%)

  • Sodium Carbonate solution (saturated)

  • Dichloromethane or Chloroform

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylpyridine in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 40 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. The product may precipitate at this stage.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or chloroform.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to afford the pure this compound as a crystalline solid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 2-Phenylpyridine in Acetic Acid add_h2o2 Add Hydrogen Peroxide dissolve->add_h2o2 heat Heat to 70-80°C add_h2o2->heat cool_quench Cool & Quench with Ice heat->cool_quench neutralize Neutralize with Sodium Carbonate cool_quench->neutralize extract Extract with Organic Solvent neutralize->extract dry_evaporate Dry & Evaporate extract->dry_evaporate purify Recrystallize dry_evaporate->purify

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While the parent 2-phenylpyridine has been investigated for its potential neurotoxic effects, with studies indicating it is unlikely to be a cause of idiopathic Parkinson's disease, the focus for this compound and its derivatives in drug development has shifted towards other therapeutic areas.[5] The N-oxide functionality can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can increase solubility, modulate metabolic stability, and in some cases, act as a prodrug that is reduced in vivo to the parent pyridine.

Derivatives of 2-phenylpyridine have shown a range of biological activities, including applications as herbicides, fungicides, and insecticides.[6] In the context of drug development, the 2-phenylpyridine scaffold is of interest for designing novel therapeutic agents. For instance, palladium-catalyzed C-H activation reactions at the ortho-position of 2-phenylpyridine have become a powerful tool for creating complex molecules with potential pharmaceutical applications.[7]

Although specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of N-oxides has been shown to be involved in various biological processes. For example, some N-oxides can be bioreduced under hypoxic conditions, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy. The Nrf-2 signaling pathway, a crucial regulator of cellular antioxidant responses, is a target for various small molecules, and the potential for N-oxide containing compounds to modulate this pathway is an area of active research.[8]

logical_relationship 2ppy_n_oxide This compound derivatives Chemical Derivatives 2ppy_n_oxide->derivatives Leads to applications Potential Therapeutic Applications derivatives->applications drug_discovery Drug Discovery & Development applications->drug_discovery agrochemicals Agrochemicals (Herbicides, Insecticides) applications->agrochemicals

Relationship between this compound and its applications.

Conclusion

This compound, a compound with a rich history rooted in the fundamental chemistry of pyridine N-oxides, continues to be a molecule of significant interest. Its straightforward synthesis, coupled with the versatile reactivity of the 2-phenylpyridine scaffold, ensures its continued use in the synthesis of complex organic molecules. For researchers in drug development, this compound and its derivatives offer a promising platform for the discovery of novel therapeutic agents targeting a range of biological pathways. A thorough understanding of its historical synthesis and chemical properties is foundational for its effective utilization in modern chemical research.

References

An In-depth Technical Guide to the Reactions of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of 2-phenylpyridine 1-oxide, a versatile building block in organic synthesis. The presence of the N-oxide functionality dramatically influences the electronic properties of the pyridine ring, enabling a diverse range of chemical transformations. This guide details key reaction classes, provides specific experimental protocols, summarizes quantitative data, and illustrates reaction mechanisms and workflows.

Synthesis of this compound

The preparation of this compound is typically achieved through the oxidation of 2-phenylpyridine.

Synthesis of 2-Phenylpyridine

A common method for the synthesis of 2-phenylpyridine involves the reaction of phenyllithium with pyridine.

Experimental Protocol:

In a 1-liter three-necked flask equipped with a dropping funnel, a thermometer, a mechanical stirrer, and a reflux condenser protected from moisture, 3.5 g (0.5 gram-atom) of lithium pieces and 100 cc of dry ether are placed under a nitrogen atmosphere. A mixture of 40 g (0.25 mole) of bromobenzene in 50 cc of dry ether is added dropwise. After the initial vigorous reaction subsides, the remainder of the bromobenzene solution is added over 30 minutes. Subsequently, a solution of 40 g (0.5 mole) of dry pyridine in 100 cc of dry toluene is slowly introduced. The ether is then distilled off, and the reaction mixture is stirred at 110°C for eight hours. After cooling to approximately 40°C, 35 cc of water is cautiously added. The toluene layer is separated, dried with pulverized potassium hydroxide (20 g) for one hour, and then distilled. The fraction boiling up to 150°C at atmospheric pressure is removed, and the residue is distilled under vacuum to yield 2-phenylpyridine (b.p. 140°C/12 mm) in 40-49% yield.[1]

Oxidation to this compound

The N-oxidation of 2-phenylpyridine is a straightforward process, often employing hydrogen peroxide in acetic acid.

Experimental Protocol:

To a solution of 79 parts of 2-phenylpyridine in about 180 parts of glacial acetic acid, heated to about 75°C, 200 parts of 30% hydrogen peroxide is added in small portions over a 4-hour period, maintaining the temperature at 75°C. The reaction mixture is held at this temperature for an additional 16-20 hours. The solution is then heated to about 95°C, and paraformaldehyde (18 parts) is added to decompose any unreacted hydrogen peroxide. The resulting solution is refluxed for about 6 hours with 50-100 parts of concentrated hydrochloric acid. The this compound is recovered by evaporation of the solution under reduced pressure, followed by crystallization from the residue.[2]

Palladium-Catalyzed C-H Functionalization

The N-oxide group in this compound acts as an efficient directing group for the ortho-C-H functionalization of the phenyl ring. Palladium catalysis is widely employed for these transformations.

Ortho-Arylation

The direct arylation of the ortho-C-H bond of the phenyl ring can be achieved using various arylating agents.

Experimental Protocol for Arylation with Aryl Bromides:

In a reaction vessel, this compound, an aryl bromide (1.2 equivalents), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined in a solvent such as dioxane or toluene. The mixture is heated under an inert atmosphere at a temperature ranging from 80 to 120°C for several hours. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to afford the corresponding 2-phenyl-6-arylpyridine 1-oxide.

Table 1: Palladium-Catalyzed Ortho-Arylation of 2-Phenylpyridine with Potassium Aryltrifluoroborates [3]

EntryAryltrifluoroborateProductYield (%)
1Potassium phenyltrifluoroborate2-(2'-Phenylphenyl)pyridine74
2Potassium 4-methylphenyltrifluoroborate2-(2'-(4-Methylphenyl)phenyl)pyridine78
3Potassium 4-methoxyphenyltrifluoroborate2-(2'-(4-Methoxyphenyl)phenyl)pyridine82
4Potassium 4-chlorophenyltrifluoroborate2-(2'-(4-Chlorophenyl)phenyl)pyridine65

Reaction Conditions: 2-phenylpyridine (1 equiv), potassium aryltrifluoroborate (2.5 equiv), Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (3 equiv), p-benzoquinone (2 equiv), in 1,4-dioxane at 120°C for 24 hours.

G cluster_cat_cycle Catalytic Cycle 2-PhPy_N-Oxide 2-Phenylpyridine 1-Oxide Palladacycle Palladacycle Intermediate 2-PhPy_N-Oxide->Palladacycle C-H Activation Pd(II) Pd(II) Catalyst Pd(II)->Palladacycle Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Regeneration Product Ortho-Arylated Product Reductive_Elimination->Product

Caption: Palladium-catalyzed ortho-arylation of this compound.

Ortho-Alkenylation

The ortho-C-H bonds can also be functionalized with alkenes to introduce vinyl groups.

Experimental Protocol for Alkenylation with Acrylates:

A mixture of the pyridine N-oxide (4 equivalents), the acrylate (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equivalents) in 1,4-dioxane (0.6 mL) is heated at 100°C for 12 hours. After cooling, the reaction mixture is filtered and concentrated. The residue is purified by column chromatography to give the ortho-alkenylated product.[4][5]

Table 2: Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-Oxides [5]

EntryPyridine N-OxideAlkeneProductYield (%)
1Pyridine 1-oxideEthyl acrylate(E)-Ethyl 3-(pyridin-2-yl)acrylate N-oxide85
2Pyridine 1-oxideStyrene(E)-2-Styrylpyridine N-oxide72
34-Phenylpyridine 1-oxideEthyl acrylate(E)-Ethyl 3-(4-phenylpyridin-2-yl)acrylate N-oxide78
4This compoundEthyl acrylate(E)-Ethyl 3-(6-phenylpyridin-2-yl)acrylate N-oxide81

Reaction Conditions: Pyridine N-oxide (4 equiv), alkene (0.3 mmol), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.5 equiv) in 1,4-dioxane at 100°C for 12 h.

Photocatalytic Reactions

Visible-light photocatalysis has emerged as a powerful tool for the functionalization of this compound, often proceeding through radical intermediates.

Minisci-Type Reactions

The Minisci reaction allows for the introduction of alkyl groups onto the electron-deficient pyridine ring.

Experimental Protocol for Photocatalytic Minisci Reaction:

In a typical procedure, the N-heteroarene (e.g., this compound, 0.5 mmol) is dissolved in a suitable solvent (e.g., THF, 3 mL). A photocatalyst (e.g., carbon nitride, 10 mg) and a proton source (e.g., trifluoroacetic acid, 1.5 equiv) are added. The reaction mixture is irradiated with visible light (e.g., blue LEDs) under an aerobic atmosphere for several hours. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the photocatalyst is removed by filtration, and the product is isolated by extraction and purified by column chromatography.[6]

G PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET Alkyl_Radical Alkyl Radical (R•) PC_excited->Alkyl_Radical SET Alkyl_Source Alkyl Radical Source (e.g., THF) Alkyl_Source->Alkyl_Radical Radical_Adduct Radical Adduct Alkyl_Radical->Radical_Adduct 2-PhPy_N-Oxide 2-Phenylpyridine 1-Oxide (Protonated) 2-PhPy_N-Oxide->Radical_Adduct Addition Product Alkylated Product Radical_Adduct->Product Oxidation Oxidant Oxidant (e.g., O₂) Oxidant->Product

Caption: General mechanism for a photocatalytic Minisci reaction.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the N-oxide group facilitates nucleophilic attack on the pyridine ring, typically at the 2- and 6-positions.

Experimental Protocol for Addition of Grignard Reagents:

To a solution of this compound in a dry ethereal solvent (e.g., THF or diethyl ether) at a low temperature (e.g., -78°C to 0°C), the Grignard reagent (e.g., phenylmagnesium bromide) is added dropwise under an inert atmosphere. The reaction is stirred at this temperature for a specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the corresponding dihydropyridine derivative.[7]

Table 3: Regioselectivity in Nucleophilic Addition to Pyridinium Salts [8]

EntryPyridinium SaltNucleophileC2-addition (%)C4-addition (%)
1N-Methoxy-2-phenylpyridiniumMeMgBr>95<5
2N-Methoxy-4-phenylpyridiniumPhMgBr1585
3N-Methoxy-2-methylpyridiniumn-BuLi>95<5

Note: Data for pyridinium salts is presented as an analogy for the reactivity of activated pyridine N-oxides.

Cycloaddition Reactions

Pyridine N-oxides can participate as 1,3-dipoles in cycloaddition reactions, providing access to five-membered heterocyclic rings.

Experimental Protocol for 1,3-Dipolar Cycloaddition:

A solution of this compound and a dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD) in a suitable solvent (e.g., toluene or xylene) is heated at reflux for an extended period. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloadduct.

G 2-PhPy_N-Oxide 2-Phenylpyridine 1-Oxide (1,3-Dipole) Transition_State [3+2] Transition State 2-PhPy_N-Oxide->Transition_State Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Transition_State Cycloadduct Five-membered Heterocycle Transition_State->Cycloadduct

Caption: [3+2] Cycloaddition of this compound.

Deoxygenation

The N-oxide functionality can be readily removed to regenerate the parent pyridine, a useful transformation in multi-step syntheses.

Experimental Protocol for Palladium-Catalyzed Deoxygenation:

A mixture of the pyridine N-oxide, [Pd(OAc)₂] (3 mol%), dppf (1,1'-bis(diphenylphosphino)ferrocene), and triethylamine (3 equivalents) in acetonitrile is heated under microwave irradiation at 140-160°C. After cooling, the reaction mixture is worked up and purified to yield the deoxygenated pyridine.[9]

This guide provides a foundational understanding of the reactivity of this compound. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

The Synthesis of 2-Phenylpyridine 1-Oxide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of 2-phenylpyridine 1-oxide derivatives. These compounds are of significant interest in medicinal chemistry and materials science. This document details common experimental protocols, presents quantitative data for key reactions, and illustrates the synthetic workflows.

Core Synthetic Strategies: N-Oxidation of 2-Phenylpyridines

The primary route to this compound derivatives involves the direct oxidation of the corresponding 2-phenylpyridine precursors. The nitrogen atom of the pyridine ring is oxidized to form the N-oxide, a transformation that significantly alters the electronic properties of the molecule, enhancing its utility in further functionalization. The most prevalent methods employ peroxy acids or hydrogen peroxide, sometimes in the presence of a catalyst.

General Synthetic Pathway

The overall transformation can be visualized as a single-step oxidation process.

G 2-Phenylpyridine Derivative 2-Phenylpyridine Derivative This compound Derivative This compound Derivative 2-Phenylpyridine Derivative->this compound Derivative Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound Derivative

Caption: General N-Oxidation of 2-Phenylpyridine.

Experimental Protocols

Detailed methodologies for the most common N-oxidation procedures are provided below.

Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the N-oxidation of pyridines due to its high reactivity and selectivity.

Materials:

  • Substituted 2-phenylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the substituted 2-phenylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains low.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C to precipitate the byproduct, m-chlorobenzoic acid.

  • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[1]

Protocol 2: Oxidation using Hydrogen Peroxide (H₂O₂) with a Catalyst

Hydrogen peroxide is a greener and more atom-economical oxidizing agent. Its reactivity is often enhanced by a catalyst, such as a titanium silicalite (TS-1) in a continuous flow system.[2]

Materials:

  • Substituted 2-phenylpyridine

  • Hydrogen peroxide (30-50% aqueous solution)

  • Methanol

  • Titanium silicalite (TS-1) catalyst (for flow chemistry)

  • Acetic acid (for batch reactions)

Procedure (Batch Reaction):

  • To a solution of the substituted 2-phenylpyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., 2.0-5.0 eq).

  • Heat the reaction mixture at 70-90 °C for several hours to 24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO₃ or by adding a base like sodium hydroxide while cooling in an ice bath.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified.

Procedure (Continuous Flow): A continuous flow microreactor packed with a TS-1 catalyst can be employed for a safer and more efficient process.[2]

  • Prepare a solution of the substituted 2-phenylpyridine in methanol.

  • Separately, prepare a solution of hydrogen peroxide in methanol.

  • Pump both solutions through a packed-bed microreactor containing the TS-1 catalyst at a controlled flow rate and temperature.

  • The product solution is collected at the reactor outlet.

  • The solvent is removed under reduced pressure, and the resulting product can be purified as needed. This method often results in high yields and purity, minimizing the need for extensive purification.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.

G cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Dissolve Reactant Dissolve Reactant Start->Dissolve Reactant Cool to 0C Cool to 0C Dissolve Reactant->Cool to 0C Add Oxidant Add Oxidant Cool to 0C->Add Oxidant React at RT React at RT Add Oxidant->React at RT Monitor by TLC Monitor by TLC React at RT->Monitor by TLC React at RT->Monitor by TLC Continue Reaction Quench Reaction Quench Reaction Monitor by TLC->Quench Reaction Reaction Complete Liquid-Liquid Extraction Liquid-Liquid Extraction Quench Reaction->Liquid-Liquid Extraction Dry Organic Layer Dry Organic Layer Liquid-Liquid Extraction->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Purify Purify Concentrate->Purify Characterize Characterize Purify->Characterize End End Characterize->End

Caption: Laboratory Workflow for N-Oxide Synthesis.

Quantitative Data on the Synthesis of this compound Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives reported in the literature.

Starting MaterialOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Phenylpyridinem-CPBADichloromethane0 to RT12-24~90%General Protocol
2-PhenylpyridineH₂O₂ / Acetic AcidAcetic Acid802233.8% (for 2-chloropyridine)[3]
Substituted bis(pyridine)Peptide Catalyst / H₂O₂Dichloromethane44863-79%[4]
2-(Aryl)-pyridinesPeptide Catalyst / H₂O₂Dichloromethane4-74-79%[5]
Pyridine DerivativesH₂O₂ / TS-1 (Flow)Methanol-< 1 minup to 99%[2]
2-PhenylpyridineH₂O₂ / Ti-MWWAcetonitrile804>99%[6]

Conclusion

The preparation of this compound derivatives is a well-established field with reliable and high-yielding synthetic protocols. The choice of oxidizing agent and reaction conditions can be tailored to the specific substrate and desired scale of the reaction. The use of m-CPBA offers a straightforward and effective method for laboratory-scale synthesis, while catalytic systems with hydrogen peroxide, particularly in continuous flow reactors, provide a greener and more efficient alternative for larger-scale production. The functionalized N-oxides serve as versatile intermediates for the development of novel pharmaceuticals and functional materials.

References

Methodological & Application

Application Notes and Protocols: 2-Phenylpyridine 1-Oxide as a Directing Group in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-phenylpyridine 1-oxide as a highly effective directing group in a variety of palladium-catalyzed C-H functionalization reactions. The N-oxide moiety serves as an efficient coordinating site for the palladium catalyst, enabling highly regioselective transformations at the ortho-position of the phenyl ring. This approach has significant applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, by offering a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2]

Applications Overview

The use of this compound as a directing group in palladium-catalyzed reactions allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds. Key applications include:

  • Arylation: The direct coupling of aryl groups to the ortho-position of 2-phenylpyridine, facilitated by the N-oxide directing group.

  • Acylation: The introduction of acyl groups, providing a direct route to valuable ketone derivatives.

  • Alkylation: The formation of C(sp²)-C(sp³) bonds through the coupling of alkyl groups.

  • Phosphorylation: The direct introduction of phosphonate functionalities.

  • Sulfonylation: The regioselective synthesis of sulfones.

The following sections provide detailed quantitative data from representative reactions and specific experimental protocols.

Data Presentation: Palladium-Catalyzed C-H Functionalization Directed by Pyridine N-Oxide

The following table summarizes quantitative data for various palladium-catalyzed reactions utilizing a pyridine or pyridine N-oxide directing group.

Reaction TypeCatalystOxidant/Co-oxidantSolventTemp. (°C)Time (h)Yield (%)Reference
Ortho-Arylation Pd(OAc)₂ (10 mol%)Ag₂O (2 equiv)1,4-Dioxane901795[3]
Ortho-Arylation Pd(OAc)₂TBHP / Cu(OTf)₂---94[1][2]
Ortho-Acylation PdCl₂TBPBDCE--90[1]
Ortho-Acylation Pd(OAc)₂TBHP---74[1][2]
Ortho-Alkylation Pd(OAc)₂TBHP / NMOChlorobenzene--79[1]
Hydroxylation Pd(OAc)₂TBHPDCE--58[1]
Sulfonylation Pd(CH₃CN)₂Cl₂K₂CO₃ (base)1,4-Dioxane--82[2]
Thiolation Pd(MeCN)₂Cl₂AgOAc / PhCOClDMF--74[1]

Experimental Protocols

Protocol for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-oxides

This protocol is based on the direct C-H arylation of pyridine N-oxides with potassium aryltrifluoroborates.[3]

Materials:

  • Pyridine N-oxide substrate (e.g., this compound)

  • Potassium aryltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) oxide (Ag₂O)

  • Tetrabutylammonium iodide (TBAI)

  • 1,4-Dioxane (anhydrous)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • To a reaction vessel, add the pyridine N-oxide (0.5 mmol, 3.3 equiv), potassium aryltrifluoroborate (0.15 mmol), silver(I) oxide (0.3 mmol, 2 equiv), palladium(II) acetate (10 mol%), and tetrabutylammonium iodide (20 mol%).

  • Add anhydrous 1,4-dioxane (0.5 mL) to the vessel.

  • Seal the vessel and stir the reaction mixture at 90 °C for 17 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.

Protocol for Palladium-Catalyzed Oxidative Ortho-Arylation of 2-Phenylpyridine

This protocol describes the oxidative coupling of 2-phenylpyridine with arylboronic acids.[1][2]

Materials:

  • 2-Phenylpyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • tert-Butyl hydroperoxide (TBHP)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Appropriate solvent

  • Reaction vessel

  • Magnetic stirrer and heating apparatus

Procedure:

  • In a reaction vessel, combine 2-phenylpyridine, the arylboronic acid, and palladium(II) acetate.

  • Add the solvent, followed by the addition of tert-butyl hydroperoxide (TBHP) as the oxidant and copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a co-oxidant.

  • Heat the reaction mixture at the optimal temperature, which is crucial for selectivity, and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the residue by column chromatography to yield the ortho-arylated product.

Visualizations

Catalytic Cycle for C-H Arylation

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed C-H arylation of 2-phenylpyridine directed by the pyridine nitrogen. The N-oxide variant follows a similar principle of directed C-H activation.

Catalytic_Cycle_Arylation Pd(II) Pd(II) Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle C-H Activation Substrate 2-Phenylpyridine (or N-Oxide) Substrate->Palladacycle Oxidative_Addition Pd(IV) Intermediate Palladacycle->Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->Pd(II) Regeneration of Pd(II) Product Ortho-Arylated Product Oxidative_Addition->Product Reductive Elimination

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

Experimental Workflow for Product Purification

This diagram outlines a general workflow for the purification of the reaction products.

Experimental_Workflow cluster_reaction Reaction Workup cluster_purification Purification Reaction_Mixture Reaction Mixture Quenching Quenching Reaction_Mixture->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for product isolation and purification.

References

Application Notes and Protocols for C-H Activation of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Among the various strategies, the use of directing groups to achieve high levels of regioselectivity has proven exceptionally powerful. 2-Phenylpyridine 1-oxide has emerged as a versatile substrate and directing group in transition metal-catalyzed C-H activation. The N-oxide moiety acts as an effective coordinating group, directing the catalyst to the ortho-C-H bonds of the phenyl ring, enabling a range of valuable transformations. This document provides detailed application notes and experimental protocols for the palladium-catalyzed ortho-arylation and ortho-alkenylation of this compound, key reactions for the synthesis of functionalized biaryls and stilbenes, which are prevalent motifs in pharmaceuticals and functional materials.

Key Applications

The C-H activation of this compound provides a direct route to synthesize a variety of ortho-functionalized derivatives. The primary applications covered in these notes are:

  • Ortho-Arylation: The direct coupling of aryl groups to the ortho-position of the phenyl ring of this compound. This transformation is highly valuable for the synthesis of complex biaryl compounds.

  • Ortho-Alkenylation: The introduction of an alkenyl group at the ortho-position, leading to the formation of stilbene-like structures. This reaction offers a direct method to access important precursors for various organic materials and biologically active molecules.

Data Presentation

Table 1: Palladium-Catalyzed Ortho-Arylation of this compound with Aryl Halides.[1][2]
EntryThis compound DerivativeAryl HalideCatalyst (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
1This compoundIodobenzenePd(OAc)₂ (10)K₂CO₃Water1201291
24-Methyl-2-phenylpyridine 1-oxideIodobenzenePd(OAc)₂ (10)K₂CO₃Water1201285
34-Methoxy-2-phenylpyridine 1-oxide4-IodotoluenePd(OAc)₂ (10)K₂CO₃Water1201288
44-Chloro-2-phenylpyridine 1-oxide4-IodoanisolePd(OAc)₂ (10)K₂CO₃Water1201275
5This compound1-Iodo-4-nitrobenzenePd(OAc)₂ (10)K₂CO₃Water1201265
Table 2: Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-Oxides.[3]
EntryPyridine N-Oxide DerivativeOlefinCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001285
24-Phenylpyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001278
33-Phenylpyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001282
4Pyridine N-oxideStyrenePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1201675
5Pyrazine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001265
6Quinoline N-oxideStyrenePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1201672

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Ortho-Arylation of this compound in Water.[2]

Materials:

  • This compound derivative

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the this compound derivative (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 10 mol%), and potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv).

  • Add deionized water (2.0 mL) to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-arylated this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Palladium-Catalyzed Ortho-Alkenylation of Pyridine N-Oxides.[3]

Materials:

  • Pyridine N-oxide derivative

  • Olefin

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the pyridine N-oxide derivative (1.2 mmol, 4.0 equiv), palladium(II) acetate (6.7 mg, 0.03 mmol, 10 mol%), and silver(I) carbonate (124 mg, 0.45 mmol, 1.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous 1,4-dioxane (0.6 mL) and the olefin (0.3 mmol, 1.0 equiv) via syringe.

  • Seal the tube and place it in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction mixture for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite.

  • Wash the celite pad with additional dichloromethane (2 x 5 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired ortho-alkenylated pyridine N-oxide.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - this compound - Coupling Partner - Catalyst (Pd(OAc)₂) - Additive/Oxidant B Add Solvent A->B C Seal Reaction Vessel B->C D Heat to Specified Temperature C->D E Stir for Specified Time D->E F Cool to RT E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterization: - NMR - Mass Spectrometry I->J

Caption: General experimental workflow for palladium-catalyzed C-H functionalization.

catalytic_cycle_arylation Pd(II) Pd(II) Cyclopalladated Intermediate Cyclopalladated Intermediate Pd(II)->Cyclopalladated Intermediate Pd(IV) Intermediate Pd(IV) Intermediate Cyclopalladated Intermediate->Pd(IV) Intermediate Oxidative Addition (Ar-X) Product Product Pd(IV) Intermediate->Product Reductive Elimination Product->Pd(II) Catalyst Regeneration 2-Phenylpyridine\n1-Oxide 2-Phenylpyridine 1-Oxide 2-Phenylpyridine\n1-Oxide->Cyclopalladated Intermediate C-H Activation

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-arylation.

catalytic_cycle_alkenylation Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle Olefin Adduct Olefin Adduct Palladacycle->Olefin Adduct Olefin Coordination Alkylated Pd(II) Intermediate Alkylated Pd(II) Intermediate Olefin Adduct->Alkylated Pd(II) Intermediate Migratory Insertion Product Product Alkylated Pd(II) Intermediate->Product β-Hydride Elimination Product->Pd(II) Catalyst Regeneration Pyridine\nN-Oxide Pyridine N-Oxide Pyridine\nN-Oxide->Palladacycle C-H Activation

Caption: Proposed catalytic cycle for Pd-catalyzed ortho-alkenylation.

Application Notes and Protocols: 2-Phenylpyridine 1-Oxide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-phenylpyridine 1-oxide in modern organic synthesis. It includes key reaction types, quantitative data summaries, detailed experimental protocols, and mechanistic diagrams to facilitate the practical application of this versatile reagent.

Palladium-Catalyzed C-H Arylation

The N-oxide moiety in this compound serves as an effective directing group for the palladium-catalyzed C-H activation and subsequent arylation at the ortho-position of the phenyl ring. This methodology provides a direct route to ortho-arylated 2-phenylpyridine derivatives, which are valuable precursors in medicinal chemistry and materials science.

Quantitative Data: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides
EntryPyridine N-OxideArylating AgentCatalyst (mol%)OxidantAdditiveSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxideBenzenePd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)-Benzene1301675
2This compoundBenzenePd(OAc)₂ (10)Ag₂CO₃ (2.2 equiv)-Benzene1301685
3Pyridine N-oxidePotassium phenyltrifluoroboratePd(OAc)₂ (10)Ag₂O (2 equiv)TBAI (20 mol%)1,4-Dioxane901795
4This compoundIodobenzenePd(OAc)₂ (5)Ag₂CO₃ (2 equiv)PPh₃ (10 mol%)Water1001291
Experimental Protocol: Palladium-Catalyzed Direct Arylation with Unactivated Arenes

Reference: Adapted from Chang, S. et al. J. Am. Chem. Soc.2008 , 130, 29, 9254–9256.

Procedure:

  • To a sealed tube, add this compound (0.6 mmol), palladium(II) acetate (13.5 mg, 10 mol%), and silver(I) carbonate (363 mg, 2.2 equiv).

  • Add the arene (40 equiv) as the solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for 16 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ortho-arylated product.

Reaction Workflow: Pd-Catalyzed Direct Arylation

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst This compound This compound Reaction_Vessel Sealed Tube 130 °C, 16 h This compound->Reaction_Vessel Arene Arene Arene->Reaction_Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Vessel Ag2CO3 Ag2CO3 Ag2CO3->Reaction_Vessel Workup Workup: 1. Dilution (EtOAc) 2. Filtration (Celite) 3. Concentration Reaction_Vessel->Workup Purification Purification: Flash Chromatography Workup->Purification Product ortho-Arylated 2-Phenylpyridine 1-Oxide Purification->Product

Caption: Workflow for Pd-catalyzed direct arylation.

Palladium-Catalyzed C-H Alkenylation

Similar to arylation, the N-oxide directing group facilitates the ortho-alkenylation of the phenyl ring of this compound. This reaction provides access to styryl-substituted pyridine N-oxides, which are versatile intermediates for further transformations.

Quantitative Data: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides
EntryPyridine N-OxideOlefinCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Pyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃ (1.5 equiv)1,4-Dioxane1001285
2This compoundEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃ (1.5 equiv)1,4-Dioxane1001278
3Pyridine N-oxideStyrenePd(OAc)₂ (10)Ag₂CO₃ (1.5 equiv)1,4-Dioxane1201672
4This compoundStyrenePd(OAc)₂ (10)Ag₂CO₃ (1.5 equiv)1,4-Dioxane1201681
Experimental Protocol: Palladium-Catalyzed Alkenylation

Reference: Adapted from Chang, S. et al. J. Am. Chem. Soc.2008 , 130, 29, 9254–9256.

Procedure:

  • In a sealed tube, combine this compound (4 equiv), the olefin (0.3 mmol), palladium(II) acetate (6.7 mg, 10 mol%), and silver(I) carbonate (124 mg, 1.5 equiv).

  • Add 1,4-dioxane (0.6 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the ortho-alkenylated product.

Reaction Mechanism: Pd-Catalyzed C-H Alkenylation

G Start Pd(OAc)2 Intermediate1 Palladacycle Intermediate Start->Intermediate1 C-H Activation Substrate 2-Phenylpyridine 1-Oxide Substrate->Intermediate1 Intermediate2 Olefin Insertion Intermediate Intermediate1->Intermediate2 Coordination & Insertion Olefin Olefin Olefin->Intermediate2 Intermediate3 β-Hydride Elimination Intermediate2->Intermediate3 Product ortho-Alkenylated Product Intermediate3->Product Pd(0) Pd(0) Intermediate3->Pd(0) Reductive Elimination Reoxidation Reoxidation Pd(0)->Reoxidation Oxidant Ag2CO3 Oxidant->Reoxidation Reoxidation->Start

Caption: Mechanism of Pd-catalyzed C-H alkenylation.

Synthesis of 2-Fluoropyridines

This compound can be converted to 2-fluoro-6-phenylpyridine through a metal-free, two-step process involving the formation of a pyridyltrialkylammonium salt intermediate followed by nucleophilic fluorination.

Quantitative Data: Synthesis of 2-Fluoropyridines from Pyridine N-Oxides
EntryPyridine N-OxideAmineActivating AgentFluorinating AgentSolventYield (%)
1This compoundTrimethylamineTs₂OTBAFCH₂Cl₂ / THF87
23-Phenylpyridine 1-oxideTrimethylamineTs₂OTBAFCH₂Cl₂ / THF84
32-Chloropyridine 1-oxideTrimethylamineTs₂OTBAFCH₂Cl₂ / THF75
42-Bromopyridine 1-oxideTrimethylamineTs₂OTBAFCH₂Cl₂ / THF72
Experimental Protocol: Synthesis of 2-Fluoro-6-phenylpyridine

Reference: Adapted from Xiong, H. et al. Org. Lett.2015 , 17, 15, 3726–3729.

Step 1: Formation of the Trimethylammonium Salt

  • To a solution of this compound (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add trimethylamine (3.0 mmol, 3.0 equiv).

  • Slowly add a solution of p-toluenesulfonic anhydride (Ts₂O, 1.2 mmol, 1.2 equiv) in dichloromethane (5 mL).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the crude pyridyltrimethylammonium salt, which is used in the next step without further purification.

Step 2: Fluorination

  • Dissolve the crude ammonium salt from Step 1 in tetrahydrofuran (10 mL).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 mmol, 1.5 equiv, 1 M in THF).

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2-fluoro-6-phenylpyridine.

Experimental Workflow: Two-Step Synthesis of 2-Fluoropyridine

G Start This compound Step1 Step 1: Ammonium Salt Formation - Trimethylamine, Ts₂O - CH₂Cl₂, 0 °C to rt, 2 h Start->Step1 Intermediate Pyridyltrimethylammonium Salt Step1->Intermediate Step2 Step 2: Fluorination - TBAF - THF, rt, 1 h Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purification Column Chromatography Workup->Purification Product 2-Fluoro-6-phenylpyridine Purification->Product

Application Notes and Protocols: 2-Phenylpyridine as a Precursor for Iridium Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: While the request specified 2-phenylpyridine 1-oxide, a comprehensive literature search did not yield specific protocols for its use as a direct precursor in the synthesis of iridium complexes. The following application notes and protocols are based on the widely documented and utilized precursor, 2-phenylpyridine (ppy) , and its derivatives, which are fundamental to the synthesis of a broad range of functional iridium complexes.

Introduction

Iridium(III) complexes derived from 2-phenylpyridine and its analogues are a cornerstone in the development of advanced materials and therapeutics. Their robust photophysical properties, including strong spin-orbit coupling, high phosphorescence quantum yields, and tunable emission wavelengths, make them exemplary candidates for a variety of applications.[1][2] These applications span from organic light-emitting diodes (OLEDs) and photoredox catalysis to bioimaging and photodynamic therapy (PDT).[3]

This document provides detailed experimental protocols for the synthesis of common iridium(III) complexes using 2-phenylpyridine as the cyclometalating ligand. It also presents key quantitative data to aid researchers, scientists, and drug development professionals in the synthesis, characterization, and application of these versatile compounds.

Data Presentation

The following tables summarize key quantitative data for representative iridium(III) complexes synthesized from 2-phenylpyridine.

Table 1: Synthesis and Spectroscopic Data of Representative Iridium(III) Complexes.

ComplexPrecursor LigandAncillary LigandYield (%)¹H NMR (ppm)Mass Spectrometry (m/z)
[Ir(ppy)₂(μ-Cl)]₂2-phenylpyridine-~38%Not specifiedNot applicable
fac-Ir(ppy)₃2-phenylpyridine-~91%Aromatic region~654 [M]⁺
[Ir(ppy)₂(bpy)]PF₆2-phenylpyridine2,2'-bipyridine~65%5.00–9.00823 [M]⁺

Table 2: Photophysical Properties of Representative Iridium(III) Complexes.

ComplexEmission ColorEmission Max (λem, nm)Quantum Yield (Φ)Application
fac-Ir(ppy)₃Green~510HighOLEDs, Photoredox Catalysis
[Ir(ppy)₂(bpy)]⁺Green-Yellow~530HighBioimaging, PDT
Modified Ir(ppy)₃Blue to RedVariesVariesOLEDs, Sensors

Experimental Protocols

Protocol 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer, [Ir(ppy)₂(μ-Cl)]₂

This protocol outlines the synthesis of the key intermediate used for preparing a wide range of heteroleptic iridium(III) complexes.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol

  • Deionized water

  • Methanol

  • Pentane

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Schlenk line and standard glassware

Procedure:

  • To a round-bottom flask, add iridium(III) chloride hydrate (1.0 equiv) and 2-phenylpyridine (2.3 equiv).

  • Add a 2:1 mixture of 2-ethoxyethanol and deionized water.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 120-125 °C) under an inert atmosphere for 18-24 hours. The solution will typically turn from a dark slurry to a clear orange or yellow.[3]

  • After cooling to room temperature, add deionized water to precipitate the product.

  • Collect the yellow solid by vacuum filtration.

  • Wash the solid with methanol and then pentane.

  • Dry the resulting chloro-bridged dimer, [Ir(ppy)₂(μ-Cl)]₂, under vacuum. A typical yield for this reaction is around 38%.[3]

Protocol 2: Synthesis of fac-Tris(2-phenylpyridine)iridium(III), fac-Ir(ppy)₃

This protocol describes a one-pot synthesis of the homoleptic complex fac-Ir(ppy)₃.

Materials:

  • Iridium(III) chloride anhydrous (IrCl₃)

  • 2-phenylpyridine (ppy)

  • Deionized water

  • Dichloromethane (DCM)

  • Methanol

  • Argon gas

  • High-pressure Parr reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a high-pressure Parr reactor, combine iridium(III) chloride anhydrous (1.0 equiv) and 2-phenylpyridine (12.0 equiv) in deionized water.[4]

  • Pressurize the reactor with argon (10.0 psi), stir, and then vent. Repeat this process three times before sealing the reactor under an argon atmosphere.[4]

  • Heat the reaction mixture to 205 °C for 48 hours.[4]

  • Cool the reactor to 20 °C using internal cooling coils.

  • Upon opening the reactor, a yellow solid will be present. Transfer the entire contents to a large separatory funnel.

  • Extract the product into dichloromethane. The aqueous phase can be discarded.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by washing with methanol to yield a bright yellow solid. The typical yield is around 91%.[4]

Protocol 3: Synthesis of a Heteroleptic Iridium(III) Complex, [Ir(ppy)₂(bpy)]PF₆

This protocol details the synthesis of a cationic heteroleptic complex from the chloro-bridged dimer.

Materials:

  • [Ir(ppy)₂(μ-Cl)]₂ (from Protocol 1)

  • 2,2'-Bipyridine (bpy)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Argon or Nitrogen gas

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Schlenk line and standard glassware

Procedure:

  • In a round-bottom flask, dissolve the chloro-bridged dimer [Ir(ppy)₂(μ-Cl)]₂ (1.0 equiv) and 2,2'-bipyridine (2.1 equiv) in a 1:1 mixture of dichloromethane and methanol.[3]

  • De-gas the solution with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 40 °C) under an inert atmosphere for 18-24 hours.[3]

  • After cooling to room temperature, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the product.

  • Stir the mixture for an additional 1-2 hours at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with water, followed by a small amount of cold diethyl ether.

  • The crude product can be purified by recrystallization from a dichloromethane/hexane mixture or by column chromatography on silica gel. A typical yield is around 65%.[3]

Applications and Visualizations

Photodynamic Therapy (PDT)

Iridium(III) complexes are effective photosensitizers for PDT. Upon light irradiation, the complex is excited to a triplet state. This excited state can then transfer its energy to molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), which can induce cancer cell death.[3]

PDT_Workflow cluster_0 Cellular Environment Ir_Complex Iridium(III) Complex (Ground State) Excited_Ir Excited Triplet State [Ir(III)]* Ir_Complex->Excited_Ir Intersystem Crossing O2 Molecular Oxygen (³O₂) Singlet_O2 Singlet Oxygen (¹O₂) Cell_Death Cell Death (Apoptosis/Necrosis) Singlet_O2->Cell_Death Oxidative Stress Light Light Light->Ir_Complex Light Excitation (hν) Excited_IrO2 Excited_IrO2 Ir_ComplexSinglet_O2 Ir_ComplexSinglet_O2 Excited_IrO2->Ir_ComplexSinglet_O2 Energy Transfer

Caption: Workflow of an Iridium(III) Complex in Photodynamic Therapy.

Photoredox Catalysis

Iridium(III) complexes are highly efficient photoredox catalysts. They can absorb visible light to reach an excited state with altered redox potentials, enabling them to participate in single-electron transfer (SET) processes with organic substrates to generate radical intermediates for a variety of organic transformations.[3]

Photoredox_Catalysis cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle Ir_Ground Ir(III) Ir_Excited *Ir(III) Ir_Ground->Ir_Excited Ir_Reduced Ir(II) Ir_Excited->Ir_Reduced SET Ir_Oxidized Ir(IV) Ir_Excited->Ir_Oxidized SET Radical_A Radical A+ Radical_B Radical B- Ir_Reduced->Ir_Ground SET Product Product Ir_Oxidized->Ir_Ground SET Substrate_A Substrate A Substrate_A->Radical_A Substrate_B Substrate B Substrate_B->Radical_B

Caption: General Workflow of Iridium-based Photoredox Catalysis.

Synthetic Workflow Diagram

The synthesis of heteroleptic iridium(III) complexes from 2-phenylpyridine typically follows a two-step process, starting with the formation of the chloro-bridged dimer.

Synthesis_Workflow Start IrCl₃ + 2-phenylpyridine Dimer [Ir(ppy)₂(μ-Cl)]₂ (Chloro-bridged Dimer) Start->Dimer Reflux in 2-ethoxyethanol/water Final_Complex Heteroleptic Ir(III) Complex [Ir(ppy)₂(L-L)]⁺ Dimer->Final_Complex Reaction with Ancillary Ligand Ancillary_Ligand Ancillary Ligand (e.g., bpy) Ancillary_Ligand->Final_Complex

Caption: Synthetic Workflow for Heteroleptic Iridium(III) Complexes.

References

Application Notes and Protocols for the Ortho-Arylation of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the palladium-catalyzed ortho-arylation of 2-phenylpyridine 1-oxide. This transformation is a powerful tool for the synthesis of complex biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The pyridine N-oxide directing group facilitates highly regioselective C-H activation at the ortho-position of the phenyl ring.

Introduction

The direct C-H arylation of aromatic compounds represents a significant advancement in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The use of a directing group, such as the N-oxide in this compound, allows for precise control over the regioselectivity of the arylation, exclusively favoring the ortho-position of the phenyl ring. Palladium catalysis is commonly employed for this transformation, proceeding through a proposed cyclometalated intermediate.[1] This methodology has been successfully applied in the synthesis of analogs of COX-2 inhibitors, highlighting its potential in drug discovery.[2][3]

Experimental Protocols

This section details two distinct palladium-catalyzed protocols for the ortho-arylation of this compound: one utilizing iodobenzene as the arylating agent in an aqueous medium, and another employing diaryliodonium salts.

Protocol 1: Pd(II)-Catalyzed Monoarylation with Iodobenzene in Water

This protocol, developed by Zhou and coworkers, offers a sustainable approach by utilizing water as the solvent.[2][3]

Reaction Scheme:

Materials:

  • This compound

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), iodobenzene (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).

  • Add deionized water (5 mL) to the flask.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.

Quantitative Data Summary:

EntryArylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (5)K₂CO₃H₂O10012up to 91[2][3]
Protocol 2: Pd-Catalyzed Ortho-Arylation with Diaryliodonium Salts

This method utilizes diaryliodonium salts as the arylating agent, which can offer broader substrate scope and milder reaction conditions in some cases.[4]

Reaction Scheme:

Materials:

  • This compound

  • Diaryliodonium tetrafluoroborate ([Ar₂I]BF₄)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Acetic acid (AcOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the diaryliodonium tetrafluoroborate (1.1 mmol) in acetic acid (5 mL).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Quantitative Data Summary:

EntryArylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1[Ph₂I]BF₄Pd(OAc)₂ (5)AcOH1004-12Good to Excellent[4]
2[Mes-I-Ph]BF₄Pd(OAc)₂ (5)AcOH110--[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylating Agent - Catalyst (Pd(OAc)₂) - Base/Solvent reaction Heat and Stir reagents->reaction Conditions: Temp, Time extraction Aqueous Workup & Extraction reaction->extraction purification Column Chromatography extraction->purification product Isolated Ortho-Arylated Product purification->product catalytic_cycle pd2 Pd(II) Catalyst intermediate_A Cyclopalladated Intermediate pd2->intermediate_A C-H Activation substrate 2-Phenylpyridine 1-Oxide substrate->intermediate_A intermediate_B Pd(IV) Intermediate (Oxidative Addition) intermediate_A->intermediate_B aryl_reagent Ar-X (e.g., Ar-I, Ar₂I⁺) aryl_reagent->intermediate_B Oxidative Addition intermediate_B->pd2 product Ortho-Arylated Product intermediate_B->product Reductive Elimination pd0 Pd(0)

References

Application Notes and Protocols for 2-Phenylpyridine in OLEDs

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, these application notes will focus on the pivotal and well-documented role of its parent compound, 2-phenylpyridine (ppy) . This molecule is a cornerstone in the development of highly efficient phosphorescent OLEDs, primarily as a cyclometalating ligand in iridium(III) complexes.

Introduction to 2-Phenylpyridine in OLEDs

2-Phenylpyridine (ppy) is a bidentate ligand crucial for creating highly efficient phosphorescent emitters for OLEDs.[2] When complexed with heavy metal atoms like iridium(III), it forms stable cyclometalated compounds, most notably fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). These complexes are renowned for their high quantum efficiency and the ability to tune emission colors, which are critical for high-performance displays and lighting.[2] The structure of 2-phenylpyridine allows for strong coordination with the metal center, facilitating efficient harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.

The primary role of 2-phenylpyridine in OLEDs is as a ligand in the emissive layer (EML). The resulting metal complexes are typically doped into a host material to prevent concentration quenching and ensure efficient energy transfer. The choice of substituents on the 2-phenylpyridine ligand can be used to tune the emission color, oxidation potential, and charge transport properties of the resulting complex.[3]

Key Applications of 2-Phenylpyridine Derivatives

  • Phosphorescent Emitters: The most prominent application is in green and deep-blue phosphorescent OLEDs. Ir(ppy)₃ is a benchmark green emitter.

  • Host Materials: While less common, derivatives of 2-phenylpyridine can be incorporated into larger molecular structures designed to act as host materials for other phosphorescent dopants.

  • Ancillary Ligands: In heteroleptic complexes, 2-phenylpyridine can be used alongside other ligands to fine-tune the photophysical properties of the final emitter.[4][5][6]

Data Presentation: Performance of OLEDs with 2-Phenylpyridine-based Emitters

The following tables summarize typical performance data for OLEDs employing Ir(ppy)₃ and other 2-phenylpyridine-based complexes as the emissive dopant.

EmitterHostDevice StructurePeak EQE (%)Power Eff. (lm/W)Max. Luminance (cd/m²)Emission ColorRef.
Ir(ppy)₃CBPITO/PEDOT:PSS/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al~21~74>10,000Green[7]
Phenyl-substituted ppyTCTAITO/TCTA/Host:Emitter/TPBi/LiF/Al27.374.5>10,000Warm White[6]
Donor-substituted ppyTCTAITO/HTL/TCTA:Emitter/ETL/LiF/Al--20,226Bluish-Green[3]

EQE: External Quantum Efficiency; HTL: Hole Transport Layer; ETL: Electron Transport Layer; CBP: 4,4'-N,N'-dicarbazole-biphenyl; TCTA: 4,4',4''-tris(carbazol-9-yl)triphenylamine; TPBi: 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene.

Experimental Protocols

Synthesis of fac-tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]

This protocol is a representative synthesis for cyclometalated iridium complexes.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol

  • Glycerol

  • Nitrogen or Argon gas supply

  • Standard glassware for reflux and purification

Procedure:

  • Combine IrCl₃·xH₂O and an excess of 2-phenylpyridine (typically 3-4 equivalents) in a 3:1 mixture of 2-ethoxyethanol and water.

  • De-gas the mixture by bubbling with nitrogen or argon for 20-30 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling to room temperature, the crude product often precipitates. The precipitate is collected by filtration.

  • The crude product is then purified, typically by column chromatography on silica gel, followed by recrystallization or sublimation to yield the pure fac-Ir(ppy)₃ isomer.

Logical Workflow for Ir(ppy)₃ Synthesis

G reagents Reactants: Iridium(III) chloride 2-phenylpyridine Solvent (2-ethoxyethanol/water) reflux Reflux under Inert Atmosphere (12-24 hours) reagents->reflux Heat cool Cool to Room Temperature reflux->cool filter Filter to Collect Precipitate cool->filter purify Purification: Column Chromatography Recrystallization/Sublimation filter->purify Crude Product product Final Product: fac-Ir(ppy)₃ purify->product G sub_clean ITO Substrate Cleaning (Solvents + UV-Ozone) vac_load Load into Vacuum Chamber sub_clean->vac_load htl_dep Deposit Hole Transport Layer (HTL) vac_load->htl_dep eml_dep Co-deposit Emissive Layer (EML) (Host + ppy-complex) htl_dep->eml_dep etl_dep Deposit Electron Transport Layer (ETL) eml_dep->etl_dep eil_dep Deposit Electron Injection Layer (EIL) etl_dep->eil_dep cathode_dep Deposit Metal Cathode (Al) eil_dep->cathode_dep encap Encapsulation in Glovebox cathode_dep->encap device Finished OLED Device encap->device G cluster_host Host Material cluster_dopant Ir(ppy)₃ Dopant S1_H Singlet State (S1) T1_H Triplet State (T1) S1_H->T1_H Intersystem Crossing (ISC) S1_D Singlet State (S1) S1_H->S1_D Förster Transfer T1_D Triplet State (T1) T1_H->T1_D Dexter Transfer S1_D->T1_D Fast ISC Light_Emission Light Emission (Phosphorescence) T1_D->Light_Emission Charge_Recombination Charge Recombination (Hole + Electron) Charge_Recombination->S1_H 25% Charge_Recombination->T1_H 75%

References

Application Notes and Protocols for the Synthesis of Phosphorescent Emitters with 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of phosphorescent emitters incorporating the 2-phenylpyridine 1-oxide ligand. This document is intended to guide researchers in the preparation of novel iridium(III) and platinum(II) complexes, which are of significant interest in the fields of organic light-emitting diodes (OLEDs), bio-imaging, and photodynamic therapy. While phosphorescent emitters based on 2-phenylpyridine (ppy) are well-established, the use of its N-oxide derivative offers a potential avenue for tuning the photophysical and electronic properties of the resulting metal complexes.

Introduction

Cyclometalated iridium(III) and platinum(II) complexes are renowned for their high phosphorescence quantum yields and tunable emission colors. The 2-phenylpyridine (ppy) ligand has been a cornerstone in the development of these materials. The introduction of a 1-oxide moiety to the pyridine ring of ppy is anticipated to modify the ligand field strength, influence the energy of the metal-to-ligand charge transfer (MLCT) states, and consequently alter the photophysical properties of the resulting phosphorescent emitters. These modifications can lead to emitters with novel characteristics, such as shifted emission wavelengths and different excited-state lifetimes.

This document outlines the synthesis of the this compound ligand, followed by proposed detailed protocols for the synthesis of its corresponding iridium(III) and platinum(II) phosphorescent emitters.

Data Presentation

As the synthesis of phosphorescent emitters with this compound is a novel area of research, comprehensive photophysical data is not yet available in the public domain. However, for comparative purposes, the following table summarizes the photophysical properties of well-established phosphorescent emitters based on the parent 2-phenylpyridine (ppy) ligand. This data serves as a benchmark for what might be expected from the N-oxide derivatives, although significant variations are possible due to the electronic influence of the N-oxide group.

ComplexEmission Max (λem) [nm]Photoluminescence Quantum Yield (ΦPL)Phosphorescence Lifetime (τ) [μs]Solvent
fac-Ir(ppy)₃513~1.0~2.0Toluene
[Ir(ppy)₂(bpy)]PF₆Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
[Pt(ppy)(acac)]~475-580~0.05-0.17%Not SpecifiedAcetone
cis-[Pt(ppy)₂]Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of 2-phenylpyridine to this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Phenylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-phenylpyridine (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.

Protocol 2: Proposed Synthesis of a Heteroleptic Iridium(III) Complex with this compound

This protocol outlines a proposed two-step synthesis for a heteroleptic iridium(III) complex of the type [Ir(ppy-NO)₂(ancillary ligand)], where ppy-NO is this compound. The first step is the formation of a chloro-bridged dimer, followed by the reaction with an ancillary ligand (e.g., acetylacetone, acac).

Step 2a: Synthesis of the Chloro-bridged Iridium(III) Dimer, [(ppy-NO)₂Ir(μ-Cl)]₂

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·nH₂O)

  • This compound (from Protocol 1)

  • 2-Ethoxyethanol

  • Deionized water

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add iridium(III) chloride hydrate (1.0 eq) and this compound (2.5 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for at least 20 minutes.

  • Heat the reaction mixture to reflux (around 110-120 °C) under an inert atmosphere for 18-24 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add deionized water to further precipitate the product.

  • Collect the solid by vacuum filtration, wash with water and then a small amount of methanol.

  • Dry the resulting yellow-orange solid, the chloro-bridged dimer [(ppy-NO)₂Ir(μ-Cl)]₂, under vacuum.

Step 2b: Synthesis of the Monomeric Iridium(III) Complex, Ir(ppy-NO)₂(acac)

Materials:

  • Chloro-bridged iridium(III) dimer [(ppy-NO)₂Ir(μ-Cl)]₂ (from Step 2a)

  • Acetylacetone (acacH)

  • Sodium carbonate (Na₂CO₃)

  • 2-Ethoxyethanol

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, suspend the chloro-bridged iridium(III) dimer (1.0 eq) in 2-ethoxyethanol.

  • Add acetylacetone (2.5 eq) and sodium carbonate (5.0 eq) to the suspension.

  • Degas the mixture with argon or nitrogen for 20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 12-18 hours.

  • Cool the reaction to room temperature and add water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a dichloromethane/hexanes solvent system) to yield the final complex, Ir(ppy-NO)₂(acac).

Protocol 3: Proposed Synthesis of a Platinum(II) Complex with this compound

This protocol details a proposed synthesis for a platinum(II) complex with this compound, Pt(ppy-NO)₂.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound (from Protocol 1)

  • Glacial acetic acid

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • To a Schlenk flask, add potassium tetrachloroplatinate(II) (1.0 eq) and this compound (2.2 eq).

  • Add glacial acetic acid as the solvent.

  • Degas the mixture with argon or nitrogen for 20 minutes.

  • Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours.

  • Cool the reaction to room temperature. A precipitate should form.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of ethanol.

  • The crude product can be purified by recrystallization or sublimation to yield Pt(ppy-NO)₂.

Mandatory Visualization

Synthesis_of_2_Phenylpyridine_1_Oxide 2-Phenylpyridine 2-Phenylpyridine Reaction Oxidation in DCM 2-Phenylpyridine->Reaction m-CPBA m-CPBA m-CPBA->Reaction This compound This compound Reaction->this compound

Caption: Synthetic scheme for this compound.

Iridium_Complex_Synthesis_Workflow cluster_step1 Step 1: Dimer Formation cluster_step2 Step 2: Monomer Synthesis IrCl3 IrCl3 Reflux_Dimer Reflux in 2-Ethoxyethanol/H2O IrCl3->Reflux_Dimer ppyNO_ligand 2-Phenylpyridine 1-Oxide ppyNO_ligand->Reflux_Dimer Dimer [(ppy-NO)2Ir(μ-Cl)]2 Reflux_Dimer->Dimer Dimer_input [(ppy-NO)2Ir(μ-Cl)]2 Reflux_Monomer Reflux in 2-Ethoxyethanol Dimer_input->Reflux_Monomer acacH Acetylacetone acacH->Reflux_Monomer Na2CO3 Na2CO3 Na2CO3->Reflux_Monomer Final_Complex_Ir Ir(ppy-NO)2(acac) Reflux_Monomer->Final_Complex_Ir

Caption: Proposed workflow for iridium(III) complex synthesis.

Platinum_Complex_Synthesis_Workflow K2PtCl4 K2PtCl4 Reflux_Pt Reflux in Acetic Acid K2PtCl4->Reflux_Pt ppyNO_ligand_pt 2-Phenylpyridine 1-Oxide ppyNO_ligand_pt->Reflux_Pt Final_Complex_Pt Pt(ppy-NO)2 Reflux_Pt->Final_Complex_Pt

2-Phenylpyridine 1-Oxide: A Versatile Directing Group in Catalysis for C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is a central theme in modern organic synthesis. Directing group-assisted C-H activation has emerged as a powerful strategy to control regioselectivity in these transformations. Among the various directing groups, 2-phenylpyridine 1-oxide has proven to be a highly effective and versatile auxiliary for the catalytic functionalization of the ortho-C-H bond of the phenyl ring. This document provides a detailed overview of its applications, including experimental protocols and mechanistic insights.

Introduction to this compound as a Directing Group

The N-oxide moiety in this compound acts as a robust coordinating group for various transition metals, particularly palladium. This coordination brings the metal catalyst in close proximity to the ortho-C-H bonds of the phenyl ring, facilitating their selective activation and subsequent functionalization. This strategy has been successfully employed in a range of catalytic reactions, including arylation, acylation, alkenylation, and sulfamidation, offering a direct route to synthesize complex substituted biaryl compounds and other valuable organic molecules.

Key Applications and Experimental Protocols

Palladium-Catalyzed ortho-Arylation

One of the most well-established applications of this compound is in the palladium-catalyzed direct arylation of the phenyl ring. This reaction allows for the construction of C-C bonds with high regioselectivity.

General Reaction Scheme:

Figure 1: General scheme for the Pd-catalyzed ortho-arylation of this compound.

Experimental Protocol: Pd(II)-Catalyzed Monoarylation in Water [1][2][3]

This protocol describes a highly regioselective ortho-monoarylation of 2-phenylpyridine N-oxide with iodobenzene in an aqueous medium.

  • Materials:

    • 2-Phenylpyridine N-oxide (1a)

    • Iodobenzene

    • Palladium(II) acetate (Pd(OAc)₂)

    • Silver trifluoromethanesulfonate (AgOTf)

    • Deionized Water

  • Procedure:

    • To a reaction vessel, add 2-phenylpyridine N-oxide (0.25 mmol), iodobenzene (1.5 equivalents), Pd(OAc)₂ (10 mol%), and AgOTf (1.5 equivalents).

    • Add 1 mL of deionized water to the vessel.

    • Seal the vessel and stir the reaction mixture at 100 °C for 12 hours.

    • After cooling to room temperature, extract the product with an appropriate organic solvent.

    • Purify the crude product by column chromatography to obtain the desired ortho-monoarylated product.

Quantitative Data Summary:

EntryAryl HalideCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePd(OAc)₂ (10)AgOTfH₂O1001268[2]
21-Iodo-4-methylbenzenePd(OAc)₂ (10)AgOTfH₂O1001291[1][2][3]
31-Iodo-4-methoxybenzenePd(OAc)₂ (10)AgOTfH₂O1001285[2]
41-Iodo-4-fluorobenzenePd(OAc)₂ (10)AgOTfH₂O1001275[2]
Palladium-Catalyzed ortho-Acylation

The N-oxide directing group also facilitates the regioselective acylation of the phenyl ring, providing access to valuable ketone derivatives.

Experimental Protocol: Acylation with Benzyl Alcohols

This protocol details a palladium(II)-catalyzed acylation using benzyl alcohols as the acylating agents.

  • Materials:

    • 2-Phenylpyridine N-oxide

    • Benzyl alcohol derivative

    • Palladium(II) acetate (Pd(OAc)₂)

    • tert-Butyl hydroperoxide (TBHP)

    • Chlorobenzene

  • Procedure:

    • In a sealed tube, combine 2-phenylpyridine N-oxide (0.2 mmol), the benzyl alcohol derivative (2.0 equivalents), and Pd(OAc)₂ (5 mol%).

    • Add chlorobenzene (1.0 mL) as the solvent.

    • Add TBHP (3.0 equivalents) as the oxidant.

    • Heat the reaction mixture at 100 °C for 24 hours.

    • After completion, cool the reaction and purify the product using column chromatography.

Quantitative Data Summary:

EntryAcylating AgentCatalyst (mol%)OxidantSolventTemp (°C)Time (h)Yield (%)
1Benzyl alcoholPd(OAc)₂ (5)TBHPChlorobenzene1002482
24-Methylbenzyl alcoholPd(OAc)₂ (5)TBHPChlorobenzene1002485
34-Methoxybenzyl alcoholPd(OAc)₂ (5)TBHPChlorobenzene1002478
Palladium-Catalyzed ortho-Alkenylation

The introduction of an alkenyl group at the ortho-position of this compound can be achieved through palladium-catalyzed C-H activation.

Experimental Protocol: Alkenylation with Alkenes [4]

This protocol describes the alkenylation of pyridine N-oxides with various alkenes.

  • Materials:

    • Pyridine N-oxide derivative

    • Alkene (e.g., ethyl acrylate, styrene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Silver(I) carbonate (Ag₂CO₃)

    • 1,4-Dioxane

  • Procedure:

    • To a reaction tube, add the pyridine N-oxide (4 equivalents), the alkene (0.3 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.5 equivalents).

    • Add 1,4-dioxane (0.6 mL) as the solvent.

    • Seal the tube and heat the mixture at 100 °C for 12 hours.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue by chromatography to yield the ortho-alkenylated product.

Quantitative Data Summary:

EntryN-Oxide SubstrateAlkeneCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Pyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001285[4]
2Pyridine N-oxideStyrenePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1201672[4]
32-Phenylpyridine N-oxideEthyl acrylatePd(OAc)₂ (10)Ag₂CO₃1,4-Dioxane1001278[4]

Mechanistic Considerations

The catalytic cycle for these transformations generally involves several key steps: C-H activation, oxidative addition, and reductive elimination. The N-oxide directing group plays a crucial role in the initial C-H activation step.

Proposed Catalytic Cycle for Pd(II)/Pd(IV) Mediated Arylation [2]

G Pd(II) Pd(II) Catalyst Intermediate_A Coordination Complex (A) Pd(II)->Intermediate_A + 2-Phenylpyridine  1-Oxide Intermediate_B Cyclometalated Pd(II) Intermediate (B) Intermediate_A->Intermediate_B C-H Activation Intermediate_C Pd(IV) Intermediate (C) Intermediate_B->Intermediate_C + Ar-I (Oxidative Addition) Product ortho-Arylated Product Intermediate_C->Product Reductive Elimination Product->Pd(II) Releases Product, Regenerates Catalyst Reactant_1 2-Phenylpyridine 1-Oxide Reactant_2 Ar-I

Figure 2: Proposed Pd(II)/Pd(IV) catalytic cycle for the arylation of this compound.

  • Coordination: The catalytic cycle begins with the coordination of the this compound to the Pd(II) center to form complex A.[2]

  • C-H Activation: This is followed by an intramolecular C-H activation (cyclometalation) to form the palladacycle intermediate B.[2]

  • Oxidative Addition: The aryl halide then undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate C.[2]

  • Reductive Elimination: Finally, reductive elimination from the Pd(IV) complex forms the C-C bond of the product and regenerates the active Pd(II) catalyst.[2]

Conclusion

This compound is a powerful and versatile directing group for the transition metal-catalyzed functionalization of C-H bonds. The protocols and data presented herein demonstrate its utility in synthesizing a variety of substituted aromatic compounds with high efficiency and regioselectivity. For researchers in drug development and materials science, this methodology offers a valuable tool for the rapid construction of complex molecular architectures. The straightforward removal or modification of the N-oxide group post-functionalization further enhances its synthetic utility.

References

Application Notes and Protocols for the Analytical Characterization of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-phenylpyridine 1-oxide. Detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques are presented to ensure accurate identification, purity assessment, and characterization of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for the elucidation of the chemical structure and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution.

1.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The N-oxide group causes a characteristic downfield shift of the protons on the pyridine ring, particularly the proton at the C6 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.30 - 8.40d~6.0H-6 (Pyridine)
7.50 - 7.65m-H-2', H-6' (Phenyl)
7.35 - 7.50m-H-3, H-4, H-5 (Pyridine), H-3', H-4', H-5' (Phenyl)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

1.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon attached to the N-oxide group (C2) and the C6 carbon are expected to be significantly shifted compared to 2-phenylpyridine.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-2 (Pyridine)
~140C-6 (Pyridine)
~138C-1' (Phenyl)
~130C-4' (Phenyl)
~129C-2', C-6' (Phenyl)
~128C-3', C-5' (Phenyl)
~126C-4 (Pyridine)
~125C-3, C-5 (Pyridine)

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-160 ppm.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 2-Phenylpyridine 1-Oxide NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID FID Signal Spectrometer->FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Spectrum ¹H or ¹³C NMR Spectrum Processing->Spectrum

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
171High[M]⁺ (Molecular Ion)
155Moderate[M-O]⁺
154Moderate[M-OH]⁺
127Low[M-O-HCN]⁺
77Moderate[C₆H₅]⁺

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Parameters (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: 50-500 amu.

  • Parameters (ESI):

    • Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): As per instrument recommendation.

    • Drying Gas (N₂): As per instrument recommendation.

    • Mass Range: 50-500 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to propose a fragmentation pathway.

Visualization of Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [M]⁺ m/z = 171 M_O [M-O]⁺ m/z = 155 M->M_O -O M_OH [M-OH]⁺ m/z = 154 M->M_OH -OH M_O_HCN [M-O-HCN]⁺ m/z = 127 M_O->M_O_HCN -HCN Phenyl [C₆H₅]⁺ m/z = 77 M_O->Phenyl -C₅H₄N

Caption: Proposed fragmentation pathway for this compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Reversed-Phase HPLC (RP-HPLC)

Table 4: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient)
Gradient Start with 30% Acetonitrile, increase to 95% over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: RP-HPLC

  • Mobile Phase Preparation: Prepare the aqueous mobile phase by adding 1 mL of formic acid to 1 L of HPLC-grade water. Prepare the organic mobile phase (acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the sample and run the gradient method. Record the chromatogram.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Visualization of HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Analysis Sample Sample Solution HPLC HPLC System Sample->HPLC MobilePhase Mobile Phase MobilePhase->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Purity Calculation Chromatogram->Analysis

Caption: Workflow for HPLC purity assessment.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound.

Table 5: Expected Thermal Analysis Data for this compound

TechniqueParameterExpected Value
DSC Melting Point (Tₘ)~155-160 °C[1]
TGA Onset of Decomposition> 200 °C

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Instrument: A simultaneous TGA/DSC analyzer or separate TGA and DSC instruments.

  • Parameters (TGA):

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

  • Parameters (DSC):

    • Temperature Range: 25 °C to 200 °C (or above the melting point).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Analysis: Determine the melting point from the DSC thermogram and the decomposition temperature from the TGA curve.

Visualization of Thermal Analysis Logical Flow

Thermal_Analysis Sample 2-Phenylpyridine 1-Oxide Sample TGA TGA Analysis (Mass vs. Temp) Sample->TGA DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC Decomposition Decomposition Temperature TGA->Decomposition MeltingPoint Melting Point DSC->MeltingPoint

References

Application Notes and Protocols: 2-Phenylpyridine 1-Oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpyridine 1-oxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its parent structure, 2-phenylpyridine, and related derivatives. While extensive research has been conducted on 2-phenylpyridine derivatives, showcasing their potential as anticancer and insecticidal agents, specific data on the 1-oxide derivative remains limited. These application notes provide a comprehensive overview of the known biological activities of 2-phenylpyridine derivatives and offer detailed protocols for the synthesis and biological evaluation of this compound, enabling researchers to explore its therapeutic potential.

The primary proposed mechanism of anticancer action for 2-phenylpyridine derivatives involves the inhibition of thioredoxin reductase (TrxR), a crucial enzyme in maintaining cellular redox homeostasis.[1] Inhibition of TrxR leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequently triggering apoptosis in cancer cells.[1] Furthermore, various derivatives of 2-phenylpyridine have demonstrated significant insecticidal properties.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process, starting with the synthesis of 2-phenylpyridine followed by its N-oxidation.

Protocol 1: Synthesis of 2-Phenylpyridine

This protocol is adapted from a procedure described in Organic Syntheses.

Materials:

  • Lithium metal

  • Anhydrous diethyl ether

  • Bromobenzene

  • Anhydrous pyridine

  • Anhydrous toluene

  • Pulverized potassium hydroxide

  • Nitrogen gas

  • Three-necked flask, dropping funnel, thermometer, mechanical stirrer, reflux condenser

Procedure:

  • In a 1-L three-necked flask equipped with a dropping funnel, thermometer, mechanical stirrer, and reflux condenser, place 3.5 g of lithium metal in 100 cc of dry ether under a nitrogen atmosphere.

  • Initiate the reaction by adding approximately 10 cc of a mixture of 40 g of bromobenzene in 50 cc of dry ether from the dropping funnel.

  • Once the reaction begins, add the remainder of the bromobenzene mixture gradually over 30 minutes.

  • Slowly introduce 40 g of dry pyridine in 100 cc of dry toluene from the dropping funnel with continuous stirring.

  • Distill off the ether and continue stirring the residual suspension at an internal temperature of 110°C for eight hours.

  • Cool the reaction mixture to approximately 40°C and cautiously add 35 cc of water.

  • Separate the toluene layer and dry it with 20 g of pulverized potassium hydroxide for one hour.

  • Carefully distill the toluene layer. The fraction boiling up to 150°C at atmospheric pressure is removed.

  • The residue is then distilled under vacuum to yield 2-phenylpyridine.

Protocol 2: N-Oxidation of 2-Phenylpyridine to this compound

This is a general procedure for the N-oxidation of pyridines using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Phenylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 2-phenylpyridine (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Anticancer Activity

The anticancer potential of 2-phenylpyridine derivatives has been demonstrated in various studies. The proposed mechanism of action, inhibition of thioredoxin reductase, presents a promising target for cancer therapy.

Proposed Signaling Pathway for Anticancer Activity

G 2-Phenylpyridine_Derivative 2-Phenylpyridine_Derivative TrxR Thioredoxin Reductase (TrxR) 2-Phenylpyridine_Derivative->TrxR Inhibition ROS Increased Reactive Oxygen Species (ROS) TrxR->ROS Normally reduces thioredoxin, which scavenges ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Quantitative Data: Cytotoxicity of 2-Phenylpyridine Derivatives

While no specific IC50 values for this compound are readily available in the literature, the following table summarizes the cytotoxic activity of some spiro-pyridine derivatives against human cancer cell lines. This data can serve as a benchmark for evaluating the potential of this compound.

CompoundCell LineIC50 (µM)[2]
Spiro-pyridine derivative 5 HepG-2 (Hepatocellular carcinoma)10.58 ± 0.8
Caco-2 (Colorectal carcinoma)9.78 ± 0.7
Spiro-pyridine derivative 7 HepG-2 (Hepatocellular carcinoma)8.90 ± 0.6
Caco-2 (Colorectal carcinoma)7.83 ± 0.5
Spiro-pyridine derivative 8 HepG-2 (Hepatocellular carcinoma)8.42 ± 0.7
Caco-2 (Colorectal carcinoma)13.61 ± 1.2
Doxorubicin (Reference) HepG-2 (Hepatocellular carcinoma)4.50 ± 0.2
Caco-2 (Colorectal carcinoma)12.49 ± 1.1
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed_Cells Seed cancer cells in a 96-well plate Add_Compound Add varying concentrations of This compound Seed_Cells->Add_Compound Incubate_24_48_72h Incubate for 24, 48, or 72 hours Add_Compound->Incubate_24_48_72h Add_MTT Add MTT solution to each well Incubate_24_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50

Materials:

  • Cancer cell lines (e.g., HepG-2, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Thioredoxin Reductase (TrxR) Inhibition Assay

This protocol is a general method to assess the inhibitory activity of this compound on TrxR.

Materials:

  • Recombinant human thioredoxin reductase 1 (TrxR1)

  • NADPH

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • TE buffer (50 mM Tris-HCl, pH 7.5, 2 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of TrxR1 in TE buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing TE buffer, NADPH (final concentration 200 µM), and various concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Add TrxR1 (final concentration ~10-20 nM) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature to allow for potential inhibitor binding.

  • Initiation of Reaction: Initiate the reaction by adding DTNB (final concentration 5 mM).

  • Measurement: Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of DTNB reduction.

  • Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Insecticidal Activity

Derivatives of 2-phenylpyridine have shown potent insecticidal activity. The following provides an overview and a general protocol for evaluating the insecticidal potential of this compound.

Quantitative Data: Insecticidal Activity of 2-Phenylpyridine Derivatives

A study on novel 2-phenylpyridine derivatives demonstrated significant insecticidal effects.[3]

Compound ClassPest SpeciesConcentrationInhibition (%)[3]
N-phenylbenzamide derivatives of 2-phenylpyridineMythimna separata (Armyworm)500 mg/L100
Protocol 5: Insecticidal Activity Assay (Leaf-Dipping Method)

This is a general protocol to assess the insecticidal activity of this compound against a model insect pest.

Materials:

  • Test insects (e.g., larvae of Mythimna separata)

  • Host plant leaves

  • This compound

  • Solvent (e.g., acetone or ethanol)

  • Wetting agent (e.g., Tween-80)

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare serial dilutions to obtain the desired test concentrations. Add a small amount of wetting agent to each solution to ensure even coating of the leaves.

  • Leaf Treatment: Dip fresh host plant leaves into the test solutions for 10-30 seconds. Allow the solvent to evaporate completely. A control group should be prepared using the solvent and wetting agent only.

  • Insect Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a known number of test insects (e.g., 10-20 larvae) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.

  • Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after exposure.

  • Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC50 value (the concentration that causes 50% mortality) through probit analysis.

Summary and Future Directions

While this compound itself has not been extensively studied, the significant anticancer and insecticidal activities of its derivatives provide a strong rationale for its investigation. The protocols outlined in these application notes offer a comprehensive framework for the synthesis and biological evaluation of this compound. Future research should focus on determining the specific IC50/LC50 values of this compound against a panel of cancer cell lines and insect pests. Furthermore, detailed mechanistic studies are required to confirm if it follows the same TrxR inhibitory pathway as its derivatives and to explore other potential biological targets. This foundational work will be crucial in unlocking the full therapeutic potential of this compound in medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylpyridine 1-oxide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities depend on the synthetic route used. Typically, synthesis involves the oxidation of 2-phenylpyridine. Therefore, impurities may include:

  • Unreacted 2-phenylpyridine.

  • Residual oxidizing agents (e.g., m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid).

  • Byproducts from the decomposition of the oxidizing agent (e.g., m-chlorobenzoic acid).

  • Solvent residues from the reaction.

Q2: What are the primary methods for purifying this compound?

The most common and effective methods for purifying this compound, a white to off-white crystalline solid, are recrystallization and column chromatography.[1] The choice of method depends on the level of impurities and the desired final purity.

Q3: How can I monitor the purity of this compound during purification?

Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

  • Melting Point: A sharp melting point close to the literature value (155-155.5 °C) is indicative of high purity.[4]

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the compound is too soluble in the chosen solvent.

  • Solution:

    • Add a co-solvent in which the compound is less soluble to the hot mixture until turbidity persists. Reheat to dissolve and then cool slowly.

    • Choose a solvent with a lower boiling point.

    • Try a different solvent system altogether.

Issue 2: No Crystal Formation Upon Cooling

  • Cause: The compound is too soluble in the solvent, even at low temperatures, or the solution is not saturated.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then cool again.

    • Add a non-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution at room temperature until it becomes slightly cloudy, then cool.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of pure this compound.

Issue 3: Poor Recovery of the Purified Compound

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Recover additional material from the filtrate by concentrating it and cooling for a second crop of crystals.

Column Chromatography

Issue 1: Poor Separation of this compound from Impurities

  • Cause: The solvent system (mobile phase) is not optimized.

  • Solution:

    • Develop an optimal solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for this compound.[5]

    • If the spots are too close, try a less polar solvent system to increase the separation.

    • Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for N-oxides is a mixture of hexanes and ethyl acetate.[1]

Issue 2: Streaking or Tailing of the Compound Band on the Column

  • Cause: The compound may be interacting with the acidic silanol groups on the silica gel, the sample is overloaded, or it was loaded in a solvent that is too polar.

  • Solution:

    • Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).

    • Load the sample in a minimal amount of a low-polarity solvent. Dry loading the sample onto a small amount of silica gel is often the best approach.[5]

Issue 3: The Compound is Not Eluting from the Column

  • Cause: The mobile phase is too non-polar.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[5]

    • If the compound still does not elute with 100% ethyl acetate, a more polar solvent like methanol can be added to the mobile phase (e.g., ethyl acetate/methanol mixtures).[1]

Quantitative Data Summary

Purification MethodParameterValue/Solvent SystemPurityReference
Recrystallization SolventHot mixture of Ethyl Acetate and HexanesHigh[1]
Column Chromatography Stationary PhaseSilica Gel>98%[1][6]
Mobile Phase 1Hexanes / Ethyl Acetate (e.g., 3:2)>98%[1]
Mobile Phase 2Ethyl Acetate / Methanol (e.g., 10:1)>98%[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The target Rf for this compound should be around 0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a thin layer of sand on top of the silica gel.[5][7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better results, use the dry loading method: dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[5]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Apply gentle air pressure to achieve a steady flow rate. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Method Selection cluster_end Final Product Start Crude this compound TLC_Analysis TLC Analysis to Assess Purity Start->TLC_Analysis High_Purity High Purity with Minor Impurities? TLC_Analysis->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No (Complex Mixture) Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for selecting a purification technique.

TroubleshootingRecrystallization cluster_problem Problem Identification cluster_solutions Solutions Start Recrystallization Issue Problem What is the issue? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Oiling Out No_Crystals No Crystals Form Problem->No_Crystals No Crystals Low_Yield Low Yield Problem->Low_Yield Low Yield Sol_Oiling Add non-solvent or change solvent Oiling_Out->Sol_Oiling Sol_NoCrystals Concentrate solution, add seed crystal, or scratch flask No_Crystals->Sol_NoCrystals Sol_LowYield Minimize hot solvent, cool thoroughly Low_Yield->Sol_LowYield

References

Technical Support Center: Synthesis of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylpyridine 1-oxide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for the synthesis of this compound is the direct oxidation of 2-phenylpyridine. Commonly used oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the form of a urea-hydrogen peroxide adduct (UHP) for easier handling.[1][2]

Q2: I am observing a low yield in my reaction. What are the primary factors to investigate?

Low yields in the N-oxidation of 2-phenylpyridine can stem from several factors. Key areas to investigate include:

  • Purity of Starting Material: Ensure the 2-phenylpyridine is free from impurities that could consume the oxidizing agent or inhibit the reaction.

  • Activity and Stoichiometry of the Oxidizing Agent: Use a fresh, active oxidizing agent and carefully control the stoichiometry. An excess of oxidant can lead to over-oxidation and the formation of byproducts.

  • Reaction Temperature: Temperature control is critical. Some oxidation reactions are exothermic, and elevated temperatures can lead to side reactions and decomposition of the desired product.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that can decrease the yield.

  • Work-up and Purification Procedure: Product loss during extraction and purification steps is a common reason for low isolated yields.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2-phenylpyridine). The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the common byproducts in this synthesis, and how can I remove them?

When using m-CPBA, a common byproduct is meta-chlorobenzoic acid (m-CBA). This can often be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up procedure.[3] Over-oxidation can also lead to undesired byproducts. Careful control of the reaction conditions is the best way to minimize byproduct formation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion of Starting Material Inactive oxidizing agent.Use a fresh batch of the oxidizing agent. The purity of commercial m-CPBA can vary, and it can degrade over time.
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider a modest increase in temperature or extending the reaction time.
Poor quality of starting material.Ensure the 2-phenylpyridine is pure. Consider purifying the starting material if necessary.
Low Isolated Yield Despite Complete Conversion Product loss during work-up.Optimize the extraction and purification steps. Ensure the pH of the aqueous layer is appropriate to prevent the loss of the N-oxide.
Decomposition of the product.This compound may be sensitive to heat or prolonged exposure to acidic or basic conditions. Minimize exposure to harsh conditions during work-up and purification.
Formation of soluble byproducts that are difficult to separate.Adjust the purification method. Consider using a different solvent system for chromatography or exploring crystallization as a purification technique.
Formation of Multiple Products (Visible on TLC) Over-oxidation.Reduce the equivalents of the oxidizing agent. Add the oxidizing agent portion-wise to maintain better control over the reaction.
Side reactions due to high temperature.Maintain a lower reaction temperature. For exothermic reactions, consider adding the reagents slowly and using an ice bath to control the temperature.
Impurities in the starting material.Use highly pure 2-phenylpyridine.

Data Presentation

The following table summarizes reaction conditions and yields for the N-oxidation of pyridine derivatives using different oxidizing agents. While not all data is specific to 2-phenylpyridine, it provides a useful comparison of common methods.

Starting MaterialOxidizing AgentSolventTemperatureTimeYield (%)Reference
Heterocycle-fused Pyrimidinem-CPBAAcetonitrileReflux2 h70[4]
Heterocycle-fused Pyrimidine50% H₂O₂ / Acetic Anhydride-50 °C1.5 h63[4]
2-MethoxypyridineUrea-Hydrogen Peroxide / Diacetyl OxideIsopropyl Acetate30-40 °C-62[5]

Experimental Protocols

Method 1: Oxidation with m-CPBA

This protocol is a general procedure for the N-oxidation of pyridines using m-CPBA.

Materials:

  • 2-Phenylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-phenylpyridine (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated NaHCO₃ solution to quench excess m-CPBA and remove the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method 2: Oxidation with Urea-Hydrogen Peroxide (UHP)

This protocol utilizes the safer and more stable urea-hydrogen peroxide adduct as the oxidizing agent.[1]

Materials:

  • 2-Phenylpyridine

  • Urea-hydrogen peroxide (UHP)

  • Acetic anhydride or another suitable activator

  • Solvent (e.g., isopropyl acetate)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a reaction vessel, dissolve 2-phenylpyridine (1.0 eq) and acetic anhydride (as an activator) in a suitable solvent like isopropyl acetate.

  • Add UHP (1.5-2.0 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 30-40 °C) and monitor by TLC.

  • Once the reaction is complete, cool the mixture and quench any remaining peroxide by adding a saturated NaHSO₃ solution.

  • Adjust the pH of the mixture to be slightly basic with a saturated NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt, filter, and concentrate to yield the crude product.

  • Purify as needed by chromatography or recrystallization.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis 2-Phenylpyridine 2-Phenylpyridine 2-Phenylpyridine_1-Oxide 2-Phenylpyridine_1-Oxide 2-Phenylpyridine->2-Phenylpyridine_1-Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H2O2) Oxidizing_Agent->2-Phenylpyridine_1-Oxide Byproduct Byproduct (e.g., m-Chlorobenzoic Acid) Oxidizing_Agent->Byproduct

Caption: General reaction pathway for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve 2-Phenylpyridine in Solvent Add_Oxidant Add Oxidizing Agent Start->Add_Oxidant Monitor Monitor by TLC Add_Oxidant->Monitor Quench Quench Excess Oxidant Monitor->Quench Reaction Complete Wash Aqueous Wash (e.g., NaHCO3) Quench->Wash Extract Extract with Organic Solvent Wash->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography or Recrystallization) Concentrate->Purify Characterize Characterize Product Purify->Characterize

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield? Conversion Complete Conversion (by TLC)? Start->Conversion Purity Pure Starting Material? Conversion->Purity No Workup Product Loss during Work-up? Conversion->Workup Yes Oxidant Fresh/Active Oxidant? Purity->Oxidant Yes Re-evaluate Re-evaluate Protocol Purity->Re-evaluate No Conditions Optimal Temp./Time? Oxidant->Conditions Yes Oxidant->Re-evaluate No Conditions->Workup Yes Conditions->Re-evaluate No Purification Purification Optimized? Workup->Purification No Workup->Re-evaluate Yes End Yield Improved Purification->End Yes Purification->Re-evaluate No

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylpyridine 1-oxide. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answer frequently asked questions related to this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The two most prevalent and effective methods for the N-oxidation of 2-phenylpyridine are:

  • Oxidation with meta-chloroperoxybenzoic acid (m-CPBA): This is a widely used and generally high-yielding method. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM).

  • Oxidation with hydrogen peroxide in acetic acid: This method is considered a greener alternative as the primary byproduct is water. It often requires heating to proceed at a reasonable rate.

Q2: What are the primary side products I should be aware of during the synthesis?

The side products largely depend on the chosen oxidation method.

  • Using m-CPBA: The main side product is meta-chlorobenzoic acid (m-CBA) , which is formed from the reduction of m-CPBA. This acidic byproduct must be thoroughly removed during the workup.

  • Using Hydrogen Peroxide/Acetic Acid: This method is cleaner, with the main byproduct being water . However, incomplete reaction will leave unreacted starting material and reagents.

  • General Side Products:

    • Unreacted 2-phenylpyridine: Incomplete conversion is a common issue if the reaction conditions (time, temperature, or reagent stoichiometry) are not optimal.

    • Over-oxidation products: While less common for N-oxidation of pyridines, harsh conditions could potentially lead to oxidation of the phenyl ring, though this is not a widely reported issue for this specific synthesis.

    • Photorearrangement Products: Pyridine N-oxides can be sensitive to light and may undergo rearrangement to form intermediates like oxaziridines, which can then convert to 1,2-oxazepine derivatives. It is advisable to protect the reaction from direct light.

Q3: My reaction with m-CPBA is complete, but I'm having trouble removing the m-chlorobenzoic acid byproduct. What is the best workup procedure?

Removal of m-CBA is crucial for obtaining pure this compound. A standard and effective workup involves the following steps:

  • Cool the reaction mixture to 0°C to precipitate some of the m-CBA.

  • Perform a basic wash with an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃), to neutralize and extract the acidic m-CBA into the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Q4: I am observing a low yield in my hydrogen peroxide/acetic acid oxidation. How can I improve it?

Low yields in this reaction are often due to:

  • Insufficient reaction time or temperature: This reaction is generally slower than m-CPBA oxidation and often requires heating (e.g., 70-80°C) for several hours to reach completion.

  • Inadequate amount of oxidant: Ensure that a sufficient excess of hydrogen peroxide is used.

  • Decomposition of hydrogen peroxide: The stability of hydrogen peroxide can be a factor. Use a fresh, properly stored solution.

Q5: Is this compound a stable compound?

This compound is a stable solid. However, like many N-oxides, it can be hygroscopic and sensitive to light. It is recommended to store the purified product in a cool, dark, and dry place under an inert atmosphere.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Reaction (Presence of Starting Material)
Potential Cause Suggested Solution
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent (m-CPBA or H₂O₂). A 1.1 to 1.5 molar excess is common.
Low Reaction Temperature For H₂O₂/acetic acid, ensure the temperature is maintained at the recommended level (e.g., 70-80°C). For m-CPBA, the reaction can often proceed at room temperature, but gentle warming may be necessary for slow reactions.
Short Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting material is consumed.
Poor Reagent Quality Use fresh, high-purity m-CPBA or a stabilized solution of hydrogen peroxide.
Issue 2: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is Water-Soluble Low molecular weight pyridine N-oxides can have some water solubility. During aqueous workup, minimize the volume of water used and consider back-extracting the aqueous layers with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
Co-precipitation with Byproducts If using m-CPBA, ensure all m-chlorobenzoic acid is removed by thorough washing with a basic solution before attempting crystallization.
Oily Product Instead of Solid The product may require purification by column chromatography (silica gel with a polar eluent system like ethyl acetate/hexanes or dichloromethane/methanol) to remove impurities that inhibit crystallization.

Experimental Protocols

Method 1: Oxidation with m-CPBA

Reaction:

  • Dissolve 2-phenylpyridine (1.0 eq) in dichloromethane (DCM).

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the solution at room temperature, while stirring.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

Work-up and Purification:

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃ or 10% Na₂SO₃ to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

Method 2: Oxidation with Hydrogen Peroxide and Acetic Acid

Reaction:

  • Dissolve 2-phenylpyridine (1.0 eq) in glacial acetic acid.

  • Add a 30-35% aqueous solution of hydrogen peroxide (2.0-3.0 eq).

  • Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction by TLC.

Work-up and Purification:

  • After cooling to room temperature, carefully neutralize the acetic acid with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography as described in Method 1.

Data Presentation

Parameter Method 1 (m-CPBA) Method 2 (H₂O₂/AcOH)
Typical Yield Generally high (>90%)Good to high (70-95%)
Primary Byproduct m-Chlorobenzoic acidWater
Reaction Time Typically a few hoursSeveral hours
Reaction Temperature Room temperature70-80°C
Purity after Work-up Good, requires careful removal of acidic byproductGenerally high

Visualizations

Reaction_Troubleshooting start Start Synthesis reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) start->reaction_monitoring incomplete_rxn Incomplete Reaction? reaction_monitoring->incomplete_rxn workup Perform Work-up purification_issue Purification Issues? workup->purification_issue purification Purify Product low_yield Low Yield? purification->low_yield final_product Pure 2-Phenylpyridine 1-Oxide incomplete_rxn->workup No adjust_conditions Adjust Reaction Conditions: - Increase oxidant - Increase temperature/time - Check reagent quality incomplete_rxn->adjust_conditions Yes purification_issue->purification No optimize_workup Optimize Work-up: - Thorough basic wash - Back-extract aqueous layers purification_issue->optimize_workup Yes low_yield->final_product No optimize_purification Optimize Purification: - Use column chromatography - Choose appropriate recrystallization solvents low_yield->optimize_purification Yes adjust_conditions->reaction_monitoring optimize_workup->purification optimize_purification->final_product

Caption: A troubleshooting workflow for the synthesis of this compound.

Side_Product_Formation reactant 2-Phenylpyridine main_product This compound reactant->main_product unreacted Unreacted Starting Material reactant->unreacted Incomplete Reaction mcpba m-CPBA mcpba->main_product Oxidation m_cba m-Chlorobenzoic Acid mcpba->m_cba Reduction h2o2 H₂O₂ / AcOH h2o2->main_product Oxidation water Water h2o2->water Reduction photoproducts Photorearrangement Products (e.g., 1,2-Oxazepine) main_product->photoproducts Light Exposure

Caption: Common side products in the synthesis of this compound.

Technical Support Center: 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-phenylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of related pyridine N-oxides and 2-phenylpyridine derivatives, the primary degradation pathways for this compound are believed to be photolytic, thermal, and metabolic degradation.

  • Photolytic Degradation: Exposure to light, particularly UV light, can induce complex molecular rearrangements. The primary photochemical pathway for pyridine N-oxides involves the formation of an oxaziridine-like intermediate, which can then rearrange to a more stable 1,2-oxazepine derivative.[1] Photooxidation may also occur, especially in the presence of oxygen.[2]

  • Thermal Degradation: At elevated temperatures (typically above 200°C), the primary thermal degradation pathway is likely deoxygenation, yielding 2-phenylpyridine.[3] In more complex molecules containing the 2-phenylpyridine ligand, degradation of the ligand itself has been observed under thermal stress.[4][5][6]

  • Metabolic Degradation: In biological systems, particularly through hepatic microsomal enzymes, this compound may undergo further metabolism. Based on the metabolism of pyridine, this could involve hydroxylation of the pyridine or phenyl ring.[7]

Q2: What are the recommended storage conditions to ensure the stability of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place.[8] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable.[8] It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidative degradation and moisture-induced reactions.[8]

Q3: What analytical techniques are most suitable for studying the degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly suitable technique for separating and quantifying this compound and its degradation products.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products like 2-phenylpyridine.[10][11] For trace-level analysis of potential hydroxylated metabolites, derivatization with an agent like dansyl chloride followed by LC-MS/MS can significantly enhance sensitivity.[12][13]

Q4: Are there any known reactive metabolites of this compound?

A4: While specific studies on this compound are limited, research on analogous compounds like 2-amino-5-phenylpyridine has shown that N-acetoxy metabolites can be reactive and form DNA adducts.[14] It is plausible that certain metabolic activation pathways of this compound could also lead to reactive intermediates.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
  • Potential Cause: Degradation of this compound during sample preparation or analysis.

  • Troubleshooting Steps:

    • Analyze Degradation Products: Use LC-MS to determine the mass of the unknown peaks. This can help identify potential degradation products (e.g., a mass difference of -16 Da suggests deoxygenation to 2-phenylpyridine).

    • Conduct Forced Degradation Studies: Systematically expose solutions of this compound to acidic, basic, oxidative, photolytic, and thermal stress conditions. This will help to identify the conditions under which the compound is most unstable and to generate reference degradation products.[15]

    • Optimize Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all significant degradation products.

    • Control Sample Environment: Protect samples from light using amber vials and maintain a controlled temperature during sample preparation and analysis.

Issue 2: Low Recovery or Inconsistent Results in Biological Assays
  • Potential Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Solvent Selection: Prepare stock solutions in a suitable, high-purity solvent like DMSO or ethanol. Minimize the final concentration of the organic solvent in the aqueous medium to prevent precipitation.

    • pH of Medium: The neutral to slightly alkaline pH of many cell culture media (pH 7.2-7.4) may promote the degradation of some pyridine derivatives. Prepare fresh solutions and use them immediately.

    • Incubation Time: Assess the stability of this compound in the assay medium over the time course of the experiment by analyzing samples at different time points.

    • Presence of Reactive Components: Some media components may react with the compound. Test for stability in a simpler buffer system first.

Quantitative Data Summary

Degradation TypeParent Compound StudiedKey Degradation ProductsAnalytical Technique(s)Reference(s)
Thermal 2-Methylpyridine N-Oxide2-Methylpyridine, PyridineNot specified[3]
Photochemical General Pyridine N-OxidesOxaziridine derivatives, 1,2-Oxazepine derivativesTheoretical Calculations[1]
Metabolic PyridinePyridine N-oxide, 2,5-DihydroxypyridineNot specified[7]

Experimental Protocols

Protocol 1: General Procedure for Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 100 µg/mL).

  • Exposure: Place the solution in a photostability chamber and expose it to a controlled light source (e.g., UV-A at 365 nm or a broad-spectrum xenon lamp). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method to determine the loss of the parent compound and the formation of degradation products.

Protocol 2: General Procedure for Forced Thermal Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent in a sealed vial.

  • Exposure: Place the vial in an oven at an elevated temperature (e.g., 80°C). A control sample should be kept at room temperature or refrigerated.

  • Sampling: Withdraw aliquots at various time points.

  • Analysis: Analyze the samples by HPLC-UV/MS or GC-MS to monitor for degradation.

Protocol 3: General Procedure for In Vitro Metabolic Stability
  • Reaction Mixture Preparation: In a microcentrifuge tube, combine a buffer solution (e.g., potassium phosphate buffer, pH 7.4), a solution of this compound, and liver microsomes (e.g., human or rat).

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then add a solution of NADPH to initiate the metabolic reaction.

  • Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Visualizations

Photolytic_Degradation_Pathway This compound This compound Oxaziridine_Intermediate Oxaziridine Intermediate This compound->Oxaziridine_Intermediate UV Light Oxazepine_Derivative 1,2-Oxazepine Derivative Oxaziridine_Intermediate->Oxazepine_Derivative Rearrangement

Caption: Inferred photolytic degradation pathway of this compound.

Thermal_Degradation_Pathway This compound This compound 2-Phenylpyridine 2-Phenylpyridine This compound->2-Phenylpyridine Heat (>200°C) - [O]

Caption: Inferred thermal degradation pathway of this compound.

Metabolic_Degradation_Pathway This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (on either ring) This compound->Hydroxylated_Metabolites CYP450 Enzymes + NADPH

Caption: Plausible metabolic degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Photolytic Photolytic Stress Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Photolytic->Analysis Thermal Thermal Stress Thermal->Analysis Acid_Base Acid/Base Hydrolysis Acid_Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Start Prepare Solution of This compound Start->Photolytic Start->Thermal Start->Acid_Base Start->Oxidative Characterization Characterize Degradation Products (e.g., LC-MS/MS, NMR) Analysis->Characterization

References

Technical Support Center: Synthesis of Metal Complexes with 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of metal complexes with 2-phenylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for synthesizing metal complexes with this compound?

A1: A common and effective method for synthesizing metal complexes with 2-phenylpyridine and its derivatives involves a two-step process. The first step is the formation of a chloro-bridged dimer intermediate by reacting the metal precursor (e.g., K₂PtCl₄ or IrCl₃·nH₂O) with the this compound ligand. This dimer can then be reacted with other ligands or broken up to form the final monomeric complex. For iridium complexes, a one-step synthesis to form facial (fac) isomers is also possible, often requiring high temperatures.[1][2]

Q2: Why is my reaction yield consistently low?

A2: Low yields in the synthesis of these complexes can stem from several factors. Incomplete reaction, side reactions, or difficulties in product isolation are common culprits. To address this, consider the following:

  • Reaction Temperature: Ensure the reaction is carried out at the optimal temperature. Some cyclometalation reactions require high temperatures (over 200 °C in some cases for iridium) to proceed efficiently.[1]

  • Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents like dichloromethane or methanol are frequently used.[2] For some syntheses, a mixture of solvents such as 2-ethoxyethanol and water is employed.

  • Stoichiometry: The molar ratio of the metal precursor to the ligand is crucial. An excess of the ligand is often used to drive the reaction to completion.[1]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation of the metal center or the ligand, which could otherwise lead to undesired byproducts.

Q3: I am having trouble purifying my this compound metal complex. What are some effective purification strategies?

A3: Purification of these complexes can be challenging due to their often limited solubility and potential for isomerization. Common purification techniques include:

  • Column Chromatography: Silica gel column chromatography is a widely used method for purifying these types of complexes.[2] A solvent system of dichloromethane and methanol is often effective.

  • Recrystallization: Recrystallization from a suitable solvent system can be a powerful technique for obtaining highly pure crystalline products.

  • Washing: Thoroughly washing the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities. For example, washing with water and diethyl ether is a common practice.[3]

  • Sonication: Sonication of the crude product in a solvent like hexanes can help to break up solid materials and wash away impurities.[1]

Q4: Can the N-oxide group on the ligand be reduced during the reaction?

A4: While not a commonly reported issue in the synthesis of these specific complexes, the potential for reduction of the N-oxide functionality exists, especially if reducing agents are present or if certain reaction conditions are employed that could favor such a transformation. It is important to use high-purity starting materials and solvents and to conduct the reaction under controlled conditions to minimize side reactions.

Q5: What are some of the applications of these metal complexes in drug development?

A5: Metal complexes, in general, are being explored for various therapeutic applications due to their unique geometries and reactivity.[4][5] Complexes of platinum and iridium, for example, have shown potential as anticancer agents.[6][7] Their mechanisms of action can involve the induction of oxidative stress and subsequent activation of cell death pathways like apoptosis and autophagy.[8][9] The this compound ligand can be used to create complexes with enhanced biological activities.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Reaction conditions not optimal.Optimize reaction temperature, solvent, and reaction time. For iridium complexes, higher temperatures may be necessary.[1] Ensure the correct stoichiometry of reactants.
Poor quality of starting materials.Use high-purity metal salts and ligand. Ensure solvents are anhydrous if required by the reaction.
Formation of Multiple Products/Isomers Isomerization during synthesis or workup.Control the reaction temperature carefully. Use purification techniques like column chromatography to separate isomers.
Side reactions involving the ligand or solvent.Run the reaction under an inert atmosphere. Choose a solvent that is stable under the reaction conditions.
Difficulty in Product Isolation Product is highly soluble in the reaction mixture.If the product is soluble, try to precipitate it by adding a non-solvent.
Product is an oil or intractable solid.Attempt to induce crystallization by scratching the flask, seeding with a crystal, or using a different solvent system for recrystallization.
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time or temperature. Use a slight excess of the ligand to ensure the metal precursor is fully consumed.[1]
Inefficient purification.Optimize the column chromatography conditions (e.g., different solvent gradient) or try recrystallization from a different solvent. Thoroughly wash the crude product.

Experimental Protocols

General Protocol for Synthesis of a Chloro-Bridged Platinum(II) Dimer with this compound

This protocol is a generalized procedure based on common synthetic routes for similar complexes.

  • Materials: Potassium tetrachloroplatinate(II) (K₂PtCl₄), this compound, 2-ethoxyethanol, deionized water.

  • Procedure:

    • Dissolve K₂PtCl₄ in a 1:1 mixture of 2-ethoxyethanol and deionized water.

    • Add one molar equivalent of this compound to the solution.

    • Heat the reaction mixture at 80-100 °C for several hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The chloro-bridged dimer, [Pt(ppyO)(μ-Cl)]₂, will often precipitate out of solution.

    • Collect the solid product by vacuum filtration.

    • Wash the product with water and a non-polar solvent like diethyl ether to remove impurities.

    • Dry the product under vacuum.

General Protocol for Synthesis of fac-Tris(2-phenylpyridinato)iridium(III) (for comparison)

This protocol is adapted from a literature procedure for the non-oxidized ligand and may require optimization for the 1-oxide derivative.[1]

  • Materials: Iridium(III) chloride hydrate (IrCl₃·nH₂O), 2-phenylpyridine, water, dichloromethane (DCM).

  • Procedure:

    • In a high-pressure reactor, combine IrCl₃·nH₂O and a significant excess (e.g., 12 equivalents) of 2-phenylpyridine in water.[1]

    • Pressurize the reactor with an inert gas (e.g., argon).

    • Heat the mixture to a high temperature (e.g., 205 °C) for an extended period (e.g., 48 hours).[1]

    • After cooling, the product, fac-Ir(ppy)₃, will be present as an insoluble solid.

    • Transfer the contents to a separatory funnel and extract the product with dichloromethane.

    • Wash the organic layer with an acidic solution (e.g., 1 M HCl) to remove excess ligand.

    • Dry the organic layer over a drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Further purification can be achieved by washing with hexanes and recrystallization.[1]

Visualizations

Experimental_Workflow General Experimental Workflow for Metal Complex Synthesis cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_characterization Characterization A Reactants (Metal Precursor + Ligand) B Reaction (Solvent, Temp, Time) A->B C Cooling & Precipitation B->C D Filtration C->D E Washing D->E F Column Chromatography E->F G Recrystallization F->G H NMR, MS, etc. G->H Signaling_Pathway Proposed Signaling Pathway for Metal Complex-Induced Cell Death MC Metal Complex (e.g., Ir(ppyO)₃) ROS Increased Reactive Oxygen Species (ROS) MC->ROS Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Autophagy Autophagy Stress->Autophagy CellDeath Cell Death Apoptosis->CellDeath Autophagy->CellDeath

References

Technical Support Center: Optimizing 2-Phenylpyridine 1-Oxide Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-phenylpyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a simple question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in C-H functionalization reactions of this compound can stem from several factors. Systematically investigate the following:

  • Catalyst Activity: The palladium catalyst, often Pd(OAc)₂, is crucial. Ensure it is from a reliable source and has not degraded. In some cases, pre-activation of the catalyst may be necessary. For Rhodium or Iridium catalysts, ensure the correct active species is being formed.

  • Oxidant/Additive Efficiency: Oxidants like Silver Carbonate (Ag₂CO₃) are often essential for catalyst turnover.[1] Use a fresh batch of the oxidant, as its quality can significantly impact the yield. The stoichiometry of the oxidant is also critical; an insufficient amount can lead to poor catalyst regeneration.[2]

  • Reaction Temperature: Temperature plays a vital role.[3] An optimal temperature is necessary for efficient C-H activation without promoting side reactions or decomposition. Try screening a range of temperatures (e.g., 80°C to 130°C) to find the sweet spot for your specific substrate and coupling partner.[1]

  • Solvent Purity and Type: Ensure you are using dry, high-purity solvents. The polarity of the solvent can influence reaction rates.[3] While solvents like 1,4-dioxane are common, exploring others may improve yield.[1][2] For some protocols, reactions in water have also been shown to be effective.[4][5]

  • Purity of Starting Materials: Impurities in either the this compound or the coupling partner can poison the catalyst or lead to unwanted side reactions. Purify your starting materials if their quality is uncertain.

  • Atmosphere: While many of these reactions are robust, performing them under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation of the catalyst and reagents, potentially improving yields.

Question: I am observing poor or incorrect regioselectivity. How can I ensure functionalization occurs at the desired position?

Answer: The N-oxide group is a powerful directing group that almost exclusively directs functionalization to the ortho-position of the phenyl ring.[1][6] If you are seeing other isomers, consider these points:

  • Steric Hindrance: If the ortho-positions are significantly sterically hindered, functionalization might occur at a less hindered site, although this is less common. For substrates with meta-substituents on the phenyl ring, the reaction typically proceeds at the less sterically hindered ortho-position.[7]

  • Alternative Reaction Pathways: In some cases, particularly with highly reactive coupling partners or under harsh conditions, radical or other non-directed pathways may compete, leading to a loss of selectivity. Re-evaluating the reaction temperature and choice of oxidant can help minimize these side reactions.

Question: I am getting significant side products. What are the common ones and how can I avoid them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired product.

  • Di-substituted Products: Over-functionalization to form a di-arylated or di-alkenylated product can occur. To minimize this, you can:

    • Reduce the amount of the coupling partner (e.g., the aryl halide or alkene).

    • Decrease the reaction time. Monitor the reaction by TLC or GC-MS to stop it once the mono-substituted product is maximized.

    • Lower the reaction temperature.

  • Deoxygenation: Loss of the N-oxide functional group can occur, leading to the formation of 2-phenylpyridine. This is more likely at higher temperatures or with certain additives. If this is a major issue, screen for milder reaction conditions.

  • Homocoupling: Homocoupling of your coupling partner can be a significant side reaction. This is often influenced by the choice of catalyst, solvent, and additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N-oxide in the functionalization of 2-phenylpyridine?

The N-oxide group serves as a directing group, coordinating to the metal catalyst (e.g., Palladium, Rhodium) and positioning it in close proximity to the C-H bonds at the ortho-positions of the phenyl ring. This chelation assistance facilitates the C-H activation step, making the reaction highly regioselective.[1][5]

Q2: How do I choose the right catalyst for my desired transformation (e.g., arylation vs. alkenylation)?

Palladium catalysts, particularly Pd(OAc)₂, are versatile and have been successfully used for both C-H arylations and alkenylations of pyridine N-oxides.[1][8] Rhodium and Iridium catalysts are also highly effective, especially for C-H activation, and are often used with specific ligands to tune reactivity and selectivity.[3][9][10] The choice may depend on the specific coupling partner and the functional group tolerance required.

Q3: What is the function of silver salts (e.g., Ag₂CO₃, AgOTf) in these reactions?

Silver salts often play multiple roles. In many palladium-catalyzed reactions, they act as an oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle.[1] For Rhodium and Iridium halide pre-catalysts, silver salts like AgSbF₆ are used as halide abstractors, which can open up a coordination site on the metal, increasing its electrophilicity and allowing for the coordination of the reactants.[9]

Q4: How do electron-donating or electron-withdrawing groups on the this compound affect the reaction?

The electronic nature of substituents can significantly influence the reaction rate. Generally, substrates with electron-donating groups on the phenyl ring react faster, which is consistent with an electrophilic C-H activation mechanism.[3][11] Conversely, strong electron-withdrawing groups can decrease the reactivity of the substrate.[7]

Data Presentation

The following tables summarize typical reaction conditions for the palladium-catalyzed alkenylation and arylation of pyridine N-oxides, providing a starting point for optimization.

Table 1: Optimizing Reaction Conditions for Pd-Catalyzed Alkenylation of Pyridine N-Oxide with Ethyl Acrylate [1]

EntryCatalyst (mol%)Oxidant (equiv)Additive (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)NoneNone1,4-Dioxane100No Reaction
2Pd(OAc)₂ (10)Ag₂CO₃ (1.5)None1,4-Dioxane10065
3Pd(OAc)₂ (10)Cu(OAc)₂ (1.5)None1,4-Dioxane10020
4Pd(OAc)₂ (10)BQ (1.5)None1,4-Dioxane10035
5Pd(OAc)₂ (10)Ag₂CO₃ (1.5)Pyridine (1.0)1,4-Dioxane10085

Conditions: Pyridine N-oxide (4 equiv), ethyl acrylate (0.3 mmol). BQ = Benzoquinone

Table 2: Substrate Scope for Pd-Catalyzed Arylation of Pyridine N-Oxides with Benzene [1]

EntrySubstrateProduct(s)Ratio (Mono/Di)Total Yield (%)
1Pyridine N-Oxide2-Phenyl / 2,6-Diphenyl3:185
24-Phenylpyridine N-Oxide2-Phenyl / 2,6-Diphenyl3:182
3Quinoline N-Oxide2-Phenylquinoline N-Oxide>20:175
4Isoquinoline N-Oxide1-Phenylisoquinoline N-Oxide>20:165

Conditions: N-oxide (0.6 mmol), Benzene (40 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.2 equiv), 130°C.

Experimental Protocols

General Protocol for Palladium-Catalyzed Alkenylation of this compound:

To a reaction vial are added this compound (1.2 mmol, 4.0 equiv), Palladium(II) acetate (0.03 mmol, 10 mol%), and Silver(I) carbonate (0.45 mmol, 1.5 equiv). The vial is sealed and purged with an inert atmosphere (e.g., Argon). The alkene (e.g., ethyl acrylate, 0.3 mmol, 1.0 equiv) and 1,4-dioxane (0.6 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100-120°C for 12-16 hours. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield cat_check Check Catalyst - Is it fresh? - Correct loading? start->cat_check reagent_check Check Reagents - Oxidant quality? - Substrate purity? start->reagent_check cond_check Check Conditions - Optimal temperature? - Anhydrous solvent? start->cond_check atm_check Check Atmosphere - Under inert gas? start->atm_check solution_cat Solution: - Use fresh catalyst - Screen catalyst loading cat_check->solution_cat solution_reagent Solution: - Use fresh oxidant - Purify starting materials reagent_check->solution_reagent solution_cond Solution: - Screen temperature range - Use dry solvent cond_check->solution_cond solution_atm Solution: - Run under N2 or Ar atm_check->solution_atm

Caption: Troubleshooting workflow for low reaction yield.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination Complex with N-Oxide A->B + 2-PhPy-N-Oxide C Palladacycle Intermediate (C-H Activation) B->C - H+ D Oxidative Addition of R-X C->D + R-X E Pd(IV) Intermediate D->E F Reductive Elimination E->F Forms C-R bond F->A + Product (Regenerates Catalyst) oxidant Oxidant (e.g., Ag2CO3) Regenerates Pd(II) F->oxidant

Caption: General mechanism for Pd-catalyzed C-H functionalization.

Parameter_Relationships Yield Yield Selectivity Selectivity Rate Rate Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Catalyst->Rate Temp Temperature Temp->Yield Temp->Selectivity Temp->Rate Solvent Solvent Solvent->Yield Solvent->Selectivity Solvent->Rate

Caption: Key parameter relationships in reaction optimization.

References

stability issues of 2-phenylpyridine 1-oxide in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-phenylpyridine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using solutions of this compound. Could this be a stability issue?

A1: Yes, inconsistent results can be an indication of compound degradation. This compound, like many N-oxides, can be susceptible to degradation under certain conditions. Factors that can influence its stability in solution include the choice of solvent, pH, exposure to light, and temperature. It is crucial to ensure the compound's integrity throughout your experiment.

Q2: What are the known degradation pathways for this compound in solution?

A2: this compound can degrade through several pathways, primarily photochemical and thermal routes.

  • Photochemical Rearrangement: Exposure to light, particularly UV light, can induce rearrangement of the N-oxide to form oxaziridine and 1,2-oxazepine derivatives.[1] The specific photoproducts can be influenced by the solvent used in the reaction.[1]

  • Thermal Degradation: While this compound is generally stable at room temperature, elevated temperatures can lead to decomposition. Studies on related metal complexes have shown that the ligands can degrade at higher temperatures.

  • Deoxygenation: In the presence of certain reagents or catalysts, this compound can be deoxygenated to form 2-phenylpyridine.

Q3: How can I monitor the stability of my this compound solution?

A3: The stability of your solution can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

  • NMR: 1H NMR spectroscopy can be used to observe changes in the chemical shifts and the appearance of new signals corresponding to degradation products.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be:

  • Stored in the dark, using amber vials or by wrapping the container in aluminum foil to prevent photodegradation.

  • Kept at a low temperature, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.

  • Protected from atmospheric moisture, as pyridine N-oxides can be hygroscopic.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC analysis

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Analyze a freshly prepared standard: Prepare a solution of this compound and immediately analyze it by HPLC to establish a baseline chromatogram.

  • Protect from light: Repeat the experiment with solutions that have been rigorously protected from light at all stages.

  • Control the temperature: If your experimental protocol involves heating, consider if the temperature can be lowered or the heating time reduced.

  • Check solvent compatibility: Ensure the chosen solvent is inert and does not promote degradation.

  • Identify degradants: If possible, use techniques like LC-MS to identify the mass of the unexpected peaks to help elucidate the degradation pathway.

Issue 2: Low yield or incomplete reaction

Possible Cause: The concentration of the active this compound has decreased due to degradation.

Troubleshooting Steps:

  • Confirm the purity of the starting material: Use a freshly opened bottle or re-purify the solid this compound if it appears discolored or clumpy.

  • Prepare solutions fresh: Prepare solutions of this compound immediately before use.

  • Monitor concentration over time: If the reaction is lengthy, take aliquots at different time points and analyze by HPLC to check for degradation of the starting material.

  • Modify reaction conditions: If degradation is suspected, consider running the reaction at a lower temperature or under dark conditions.

Quantitative Data

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes general stability information. Specific quantitative data on degradation kinetics is limited in the literature and should be determined experimentally for your specific conditions.

ParameterConditionStability ProfilePotential Degradation Products
Light UV or prolonged exposure to ambient lightProne to photodegradationOxaziridine and 1,2-oxazepine derivatives[1]
Temperature Elevated temperaturesPotential for thermal decomposition2-Phenylpyridine (deoxygenation), other fragments
pH Acidic or basic aqueous solutionsStability can be pH-dependentHydrolysis products (less common for the N-O bond)
Solvents Protic vs. AproticSolvent can influence photochemical rearrangement pathways[1]Varies with solvent

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A general approach to developing a stability-indicating HPLC method for this compound is outlined below. This protocol should be optimized for your specific instrumentation and requirements.

  • Column Selection: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the polar parent compound from potentially less polar degradation products.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm or 280 nm).

  • Forced Degradation Studies: To validate that the method is stability-indicating, perform forced degradation studies. This involves subjecting a solution of this compound to stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80 °C for 48 hours.

    • Photodegradation: Expose a solution to a photostability chamber (e.g., ICH Q1B conditions).

  • Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 2: 1H NMR Monitoring of Degradation
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD) in an NMR tube.

  • Initial Spectrum: Acquire a 1H NMR spectrum of the freshly prepared solution. Note the chemical shifts and integration of the characteristic aromatic protons.

  • Incubation: Store the NMR tube under the desired experimental conditions (e.g., at room temperature with exposure to light, or at an elevated temperature in a heating block).

  • Time-course Monitoring: Acquire 1H NMR spectra at regular intervals (e.g., every few hours or days).

  • Data Analysis: Compare the spectra over time. Look for:

    • A decrease in the integration of the peaks corresponding to this compound.

    • The appearance of new signals in the aromatic or other regions of the spectrum, which would indicate the formation of degradation products.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Inconsistent Experimental Results check_stability Suspect 2-Phenylpyridine 1-Oxide Instability start->check_stability prepare_fresh Prepare fresh solution and re-run experiment check_stability->prepare_fresh results_ok Results Consistent? prepare_fresh->results_ok issue_resolved Issue Resolved results_ok->issue_resolved Yes troubleshoot Begin Troubleshooting results_ok->troubleshoot No check_hplc Analyze by HPLC vs. Fresh Standard troubleshoot->check_hplc hplc_peaks New Peaks Observed? check_hplc->hplc_peaks degradation_confirmed Degradation Confirmed hplc_peaks->degradation_confirmed Yes check_nmr Monitor by 1H NMR hplc_peaks->check_nmr No modify_conditions Modify Experimental Conditions (Light, Temp, Solvent) degradation_confirmed->modify_conditions nmr_changes Spectral Changes? check_nmr->nmr_changes nmr_changes->degradation_confirmed Yes nmr_changes->modify_conditions No re_evaluate Re-evaluate Experiment modify_conditions->re_evaluate

Caption: A workflow for troubleshooting experiments involving this compound.

Degradation_Pathways cluster_photochemical Photochemical Degradation cluster_thermal Thermal Degradation parent This compound light Light (UV) parent->light heat Heat parent->heat oxaziridine Oxaziridine Derivative light->oxaziridine Rearrangement oxazepine 1,2-Oxazepine Derivative oxaziridine->oxazepine Isomerization deoxygenation 2-Phenylpyridine heat->deoxygenation Deoxygenation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: 2-Phenylpyridine 1-Oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound samples?

A1: Impurities in this compound samples can originate from the synthetic route or degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual 2-phenylpyridine from the oxidation reaction.

  • Isomeric Impurities: 3-phenylpyridine 1-oxide and 4-phenylpyridine 1-oxide, which can be difficult to separate due to similar polarities.

  • Over-oxidation Products: Hydroxylated or further oxidized species of the pyridine or phenyl ring.

  • Solvent Residues: Residual solvents from the synthesis and purification process, such as toluene, ethyl acetate, or heptane.

Q2: My HPLC chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for this compound, a basic compound, is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase of the HPLC column.[1][2] Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[1][3]

  • Use of an Appropriate Column: Employ a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[2][4] Try diluting your sample.

  • Column Contamination: A contaminated guard or analytical column can also cause peak shape issues.[5] Flush the column with a strong solvent or replace the guard column.

Q3: I am observing unexpected peaks in my chromatogram. How can I identify them?

A3: Unexpected peaks can be impurities, degradation products, or artifacts from the analytical system. A systematic approach to identification is crucial:

  • Blank Injection: Run a blank injection (mobile phase only) to rule out system contamination or solvent impurities.

  • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering a significant clue to its identity.

  • Spiking Experiment: If you suspect a particular impurity, inject a standard of that compound to see if its retention time matches the unknown peak.

  • Forced Degradation Study: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help to generate potential degradation products and identify if the unknown peak corresponds to one of them.

Q4: How can I quantify the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for quantifying the purity of this compound. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, especially at low impurity levels, a reference standard of this compound with a known purity should be used to create a calibration curve. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantitative analysis (qNMR).

Troubleshooting Guides

Issue 1: Poor Peak Resolution
Potential Cause Troubleshooting Step
Inappropriate mobile phase compositionOptimize the mobile phase gradient or isocratic composition to improve separation.
Unsuitable columnSelect a column with a different stationary phase or a longer column for better separation.
High flow rateReduce the flow rate to allow for better partitioning of analytes.
Large injection volumeDecrease the injection volume to minimize band broadening.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in pump pressureCheck for leaks in the HPLC system and ensure the pump is properly primed.
Inconsistent mobile phase preparationPrepare fresh mobile phase carefully, ensuring accurate composition.
Column temperature variationsUse a column oven to maintain a stable temperature.
Column degradationReplace the column if it has exceeded its lifetime.

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase starting condition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Protocol 2: LC-MS/MS for Impurity Identification
  • Instrumentation: Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]

  • Mobile Phase A: 0.1% Formic acid in water.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 40 °C.[6]

  • Injection Volume: 5 µL.[6]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) or full scan mode to identify parent and fragment ions of potential impurities.[6]

Data Presentation

Table 1: Potential Impurities and their Expected Mass-to-Charge Ratios (m/z)

ImpurityMolecular FormulaExpected [M+H]⁺ (m/z)
2-PhenylpyridineC₁₁H₉N156.08
3-Phenylpyridine 1-oxideC₁₁H₉NO172.07
4-Phenylpyridine 1-oxideC₁₁H₉NO172.07
Hydroxylated this compoundC₁₁H₉NO₂188.06

Table 2: Representative HPLC-UV Purity Analysis Data

Sample IDMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
Sample A10.5299.850.15
Sample B10.5598.921.08
Sample C10.5195.504.50

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep Dissolve Sample in Mobile Phase hplc HPLC-UV Analysis (Purity Assessment) prep->hplc Inject lcms LC-MS/MS Analysis (Impurity ID) prep->lcms Inject purity Calculate Purity (Area %) hplc->purity identify Identify Impurities (m/z, Fragmentation) lcms->identify

Caption: Workflow for the analysis of this compound samples.

troubleshooting_workflow start Peak Tailing Observed check_ph Is Mobile Phase pH Acidic (2-3)? start->check_ph adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph No check_column Using a Base-Deactivated Column? check_ph->check_column Yes end_good Peak Tailing Resolved adjust_ph->end_good change_column Switch to a Base- Deactivated Column check_column->change_column No check_conc Is Sample Concentration Too High? check_column->check_conc Yes change_column->end_good dilute_sample Dilute Sample check_conc->dilute_sample Yes end_bad Issue Persists: Consult Instrument Manual/ Further Investigation check_conc->end_bad No dilute_sample->end_good

References

Technical Support Center: 2-Phenylpyridine 1-Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-phenylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the N-oxidation of 2-phenylpyridine?

A1: The most significant challenges encountered during the scale-up of this compound production are primarily related to the exothermic nature of the N-oxidation reaction. These include:

  • Thermal Management: Inadequate heat dissipation in larger reactors can lead to temperature gradients, localized hotspots, and an increased risk of thermal runaway. The N-oxidation of pyridines is an exothermic process, and controlling the temperature is crucial for safety and product quality.[1]

  • Mixing Efficiency: Achieving homogeneous mixing in large-scale reactors is more challenging than in a laboratory setting. Poor mixing can result in localized high concentrations of reagents, leading to the formation of byproducts and a decrease in overall yield.

  • Reagent Addition Rate: The rate of addition of the oxidizing agent (e.g., peracetic acid, hydrogen peroxide) becomes a critical parameter at scale. A rapid addition can overwhelm the cooling capacity of the reactor, while an overly slow addition may lead to incomplete reactions or degradation of intermediates.

  • Impurity Profile: Certain impurities that are negligible at the lab scale can become significant during scale-up. These can arise from side reactions favored by the different thermal and mixing profiles of a larger reactor or from impurities in larger quantities of starting materials.

  • Product Handling: this compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] Handling and drying large quantities of this material require controlled environments to prevent caking and degradation.[3][4]

Q2: What are the key safety considerations for the large-scale synthesis of this compound?

A2: The primary safety concern is the potential for a thermal runaway reaction, especially when using strong oxidizing agents like peroxy acids.[1] Key safety measures include:

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products under process conditions.

  • Robust Cooling Systems: The reactor must have a sufficiently powerful cooling system to handle the heat generated during the reaction.

  • Controlled Dosing: Implement a controlled addition of the oxidizing agent with continuous monitoring of the internal temperature. An automated system that can stop the addition if the temperature exceeds a set limit is advisable.

  • Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place to stop the reaction in case of a cooling failure or an unexpected exotherm.

  • Proper Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including safety glasses, lab coats, and gloves. Operations should be conducted in a well-ventilated area or a fume hood.

Q3: How does the choice of oxidizing agent impact the scale-up process?

A3: The choice of oxidizing agent is critical and has significant implications for safety, cost, and environmental impact on a larger scale.

  • Peroxy Acids (e.g., m-CPBA, peracetic acid): These are highly effective but can be thermally unstable and pose a significant explosion risk, especially at large quantities.[5] Their use in industrial processes is often limited due to safety concerns and cost.

  • Hydrogen Peroxide with Catalysts: This is a more environmentally friendly and often safer alternative.[6][7] However, the reaction may require a catalyst (e.g., titanium silicalite, methyltrioxorhenium) and careful control of reaction conditions to achieve high conversion and selectivity.[6][8] The catalyst selection and its potential for leaching into the product are important considerations for pharmaceutical applications.

  • Urea-Hydrogen Peroxide (UHP): This solid source of hydrogen peroxide is generally considered safer to handle than aqueous solutions and can be effective for N-oxidations.[6]

Q4: My this compound product is difficult to handle and appears clumpy after isolation. What could be the cause?

A4: This is likely due to the hygroscopic nature of this compound.[2] It readily absorbs moisture from the air, which can cause the solid particles to agglomerate and become clumpy. To mitigate this, consider the following:

  • Controlled Environment: Conduct the final filtration, drying, and packaging steps in a low-humidity environment, such as a glove box or a dry room.[3]

  • Azeotropic Drying: For removal of residual water, azeotropic distillation with a solvent like toluene can be an effective method before final isolation.[9]

  • Appropriate Packaging: Store the final product in well-sealed containers with a desiccant.[10] For long-term storage, vacuum-sealing or storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up
Potential Cause Troubleshooting Steps
Poor Temperature Control - Ensure the reactor's cooling capacity is adequate for the batch size. - Monitor the internal temperature at multiple points within the reactor if possible. - Reduce the addition rate of the oxidizing agent. - Consider a more dilute reaction mixture to improve heat transfer.
Inefficient Mixing - Verify that the agitator speed and design are appropriate for the reactor geometry and viscosity of the reaction mixture. - Look for signs of solids settling or reagents not being dispersed effectively. - For heterogeneous reactions (e.g., with a solid catalyst), ensure the catalyst is well-suspended.
Incomplete Reaction - Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). - Ensure all starting materials have been consumed before quenching the reaction. - Verify the purity and activity of the oxidizing agent and any catalysts.
Product Degradation - Over-oxidation or degradation can occur if the reaction temperature is too high or the reaction time is excessively long. - Analyze the crude product for known degradation byproducts.
Issue 2: Increased Impurity Levels in the Final Product
Potential Cause Troubleshooting Steps
Side Reactions Due to Localized Hotspots - Improve mixing and temperature control as described above. - A slower, more controlled addition of the oxidizing agent can minimize localized high concentrations and temperatures.
Over-oxidation - Use the stoichiometric amount of oxidizing agent or a slight excess. A large excess can lead to the formation of over-oxidized byproducts. - Quench the reaction promptly once the starting material is consumed.
Impurities in Starting Materials - Analyze the purity of the 2-phenylpyridine and the oxidizing agent at the larger scale. Impurities present in the starting materials will be amplified in the final product.
Ineffective Work-up or Purification - Re-evaluate the work-up procedure. The volumes of washes and extraction solvents may need to be adjusted for the larger scale. - Optimize the crystallization or distillation conditions to ensure efficient removal of the specific impurities observed.
Issue 3: Thermal Runaway or Uncontrolled Exotherm
Potential Cause Troubleshooting Steps
Too Rapid Addition of Oxidizing Agent - Immediately stop the addition of the oxidizing agent. - If necessary, initiate the emergency quenching procedure. - For future batches, significantly reduce the addition rate and re-evaluate the process based on calorimetric data.
Cooling System Failure - Stop the addition of reagents. - If possible, add a pre-cooled, inert solvent to dilute the reaction mixture and absorb heat. - Have a backup cooling system or an emergency quench plan.
Accumulation of Unreacted Reagents - This can happen if the reaction temperature is too low initially, preventing the reaction from starting. When the temperature eventually rises, the accumulated reagents can react very rapidly. - Ensure the reaction has initiated (a slight exotherm should be observed) before proceeding with the bulk of the reagent addition.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Production

This table presents hypothetical data to illustrate common trends observed during scale-up.

Parameter Lab Scale (1 L Reactor) Pilot Scale (100 L Reactor)
2-Phenylpyridine Input 100 g10 kg
Oxidizing Agent 40% Peracetic Acid40% Peracetic Acid
Addition Time 30 minutes4-6 hours
Max. Internal Temperature 35 °C40 °C (with potential for localized hotspots)
Reaction Time 4 hours6 hours
Isolated Yield 92%87%
Purity (by HPLC) 99.5%98.2%
Key Impurity (e.g., Dimer) 0.1%0.8%
Residual Solvent < 0.1%0.3%

Experimental Protocols

Key Experiment: N-Oxidation of 2-Phenylpyridine (Illustrative Pilot-Plant Protocol)

Safety Precaution: This reaction is exothermic and should only be performed by trained personnel in a suitable reactor with appropriate safety measures, including a robust cooling system and an emergency quench plan.

Equipment:

  • 100 L glass-lined reactor with temperature control (heating/cooling jacket), mechanical stirrer, condenser, and a port for controlled liquid addition.

  • Dosing pump for the oxidizing agent.

  • Temperature probe.

Reagents:

  • 2-Phenylpyridine: 10.0 kg

  • Glacial Acetic Acid: 40 L

  • 40% Peracetic Acid: ~15 L (exact amount to be calculated based on stoichiometry and purity of the peracetic acid)

  • Aqueous Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Charging the Reactor: Charge the reactor with 2-phenylpyridine (10.0 kg) and glacial acetic acid (40 L).

  • Initial Cooling: Start the stirrer and cool the reactor contents to 10-15 °C.

  • Controlled Addition of Oxidant: Begin the slow, controlled addition of 40% peracetic acid via the dosing pump. The addition rate should be set to maintain the internal temperature between 25-30 °C. The estimated addition time is 4-6 hours.

  • Monitoring the Reaction: Monitor the internal temperature continuously. Take samples periodically for in-process control (e.g., by HPLC) to check for the consumption of 2-phenylpyridine.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 25-30 °C and continue to stir for an additional 2-4 hours, or until the in-process control shows complete conversion.

  • Quenching: Cool the reaction mixture to 10 °C. Slowly and carefully add an aqueous solution of a suitable reducing agent (e.g., sodium bisulfite) to quench any excess peracetic acid. Monitor for the absence of peroxides using peroxide test strips.

  • Work-up:

    • Carefully add the reaction mixture to a larger vessel containing chilled water.

    • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 20 L).

    • Combine the organic layers and wash with water and then brine.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Drying: Dry the purified solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Handle the final product in a low-humidity environment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactor Charge Reactor with 2-Phenylpyridine & Acetic Acid cool_initial Cool to 10-15 °C charge_reactor->cool_initial add_oxidant Controlled Addition of Peracetic Acid (4-6h) Maintain T < 30 °C cool_initial->add_oxidant monitor In-Process Control (HPLC) add_oxidant->monitor react_complete Stir for 2-4h Post-Addition add_oxidant->react_complete monitor->add_oxidant Adjust Rate quench Quench Excess Peroxide react_complete->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Recrystallize extract->purify dry Vacuum Dry purify->dry

Caption: Experimental workflow for pilot-scale synthesis of this compound.

troubleshooting_workflow start Low Yield or High Impurity in Scaled-Up Batch check_temp Review Temperature Profile start->check_temp temp_ok Temp Profile Stable? check_temp->temp_ok check_mixing Evaluate Mixing Efficiency mixing_ok Mixing Adequate? check_mixing->mixing_ok check_reagents Analyze Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok temp_ok->check_mixing Yes improve_cooling Improve Cooling/ Reduce Addition Rate temp_ok->improve_cooling No mixing_ok->check_reagents Yes improve_agitation Modify Stirrer Speed/ Design mixing_ok->improve_agitation No source_pure_reagents Source Higher Purity Starting Materials reagents_ok->source_pure_reagents No optimize_purification Optimize Purification (Crystallization/Distillation) reagents_ok->optimize_purification Yes

Caption: Decision tree for troubleshooting low yield or high impurity issues.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions (at scale) start_material 2-Phenylpyridine product This compound start_material->product [Oxidizing Agent] e.g., RCO3H over_oxidation Over-oxidation Products start_material->over_oxidation Excess Oxidant/ High Temp. dimer Dimeric Impurities product->dimer High Temp./ Concentration

Caption: Simplified reaction pathway showing potential side reactions during scale-up.

References

safe handling and storage of 2-phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2-phenylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a solid, hygroscopic organic compound.[1] Its primary hazards, as identified in safety data sheets, include causing skin and serious eye irritation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored at room temperature, ideally in a cool, dark place below 15°C.[1] It is crucial to store it under an inert gas and to keep the container tightly sealed to protect it from moisture due to its hygroscopic nature.[1]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to wear protective gloves, and eye and face protection. A laboratory coat and, in cases of dust generation, a dust mask are also recommended. All handling should be performed in a well-ventilated area or a fume hood.

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[2] For eye contact, rinse cautiously with water for several minutes. If irritation persists in either case, seek medical advice.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents and strong reducing agents.[3] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Problem: The appearance of the this compound has changed from a white/off-white powder to a clumpy or discolored solid.

  • Possible Cause: The compound is hygroscopic and has likely absorbed moisture from the atmosphere. This can happen if the container was not sealed properly or was opened in a humid environment.

  • Solution: While the material may still be usable for some applications, its purity is now questionable. For sensitive experiments, it is recommended to use a fresh, unopened container. To prevent this in the future, always handle the compound in a dry atmosphere (e.g., a glovebox) and ensure the container is tightly sealed immediately after use. Store it in a desiccator if necessary.

Problem: I am observing inconsistent results in my experiments using this compound.

  • Possible Cause 1: As mentioned, moisture absorption can affect the compound's purity and reactivity.

  • Solution 1: Ensure the compound is properly stored and handled to prevent moisture uptake.

  • Possible Cause 2: Decomposition of the material due to improper storage (e.g., exposure to light or high temperatures).

  • Solution 2: Always store the compound in a cool, dark place as recommended.[1] If you suspect decomposition, it is best to use a new batch of the reagent.

Problem: Skin or respiratory irritation is experienced when working with the compound.

  • Possible Cause: Inadequate personal protective equipment (PPE) or working in a poorly ventilated area. The compound is a known skin and eye irritant.

  • Solution: Always wear the appropriate PPE, including gloves, safety glasses, and a lab coat. Handle the solid in a chemical fume hood to avoid inhaling any dust particles. If irritation occurs, move to a well-ventilated area and follow the first-aid measures outlined in the FAQs.

Quantitative Data

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₉NO[1]
Molecular Weight171.20 g/mol [1]
Physical StateSolid (Powder to crystal)[1]
ColorWhite to Almost white[4]
Melting Point156.0 to 160.0 °C
Purity (by HPLC)>98.0%[1]

Safety and Hazard Information

Hazard StatementGHS CodeReference
Causes skin irritationH315
Causes serious eye irritationH319

Experimental Protocols & Workflows

Standard Handling Protocol for this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Fume Hood, Clean Spatula) prep_ppe->prep_workspace prep_reagent Acclimate Reagent to Room Temperature prep_workspace->prep_reagent handle_weigh Weigh Desired Amount in Fume Hood prep_reagent->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_seal Tightly Seal Reagent Bottle handle_transfer->handle_seal cleanup_waste Dispose of Contaminated Materials (Gloves, Weighing Paper) handle_seal->cleanup_waste Proceed to Cleanup cleanup_store Store Reagent Bottle in a Cool, Dark, Dry Place cleanup_waste->cleanup_store cleanup_wash Wash Hands Thoroughly cleanup_store->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Spills

This decision tree outlines the immediate steps to take in the event of an accidental spill of this compound.

spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size evacuate->assess seek_medical Seek Medical Attention if Exposed evacuate->seek_medical small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large ppe_check Ensure Proper PPE is Worn small_spill->ppe_check contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe_check->contain collect Carefully Collect Spilled Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Institutional Protocols decontaminate->dispose

Caption: Decision tree for responding to a this compound spill.

References

Validation & Comparative

A Comparative Guide to 2-phenylpyridine and 2-phenylpyridine 1-oxide as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and its applications in catalysis and materials science, the choice of ligand is paramount in dictating the properties and reactivity of the resulting metal complex. This guide provides a detailed comparison of two closely related ligands: 2-phenylpyridine (ppy) and its N-oxide derivative, 2-phenylpyridine 1-oxide (ppyO). We will explore their distinct electronic and steric characteristics and the resulting impact on the structure, spectroscopy, and electrochemistry of their metal complexes, supported by available experimental data.

Introduction to the Ligands

2-phenylpyridine is a prominent ligand in coordination chemistry, renowned for its ability to form highly stable cyclometalated complexes with a variety of transition metals, most notably iridium(III) and platinum(II). This cyclometalation, involving the formation of a chelate ring with a metal-carbon and a metal-nitrogen bond, imparts significant rigidity and unique photophysical properties to the complexes, making them valuable in applications such as organic light-emitting diodes (OLEDs).

This compound is the N-oxidized analogue of ppy. The introduction of the N-oxide functionality significantly alters the electronic properties and coordination behavior of the ligand. Generally, pyridine N-oxides are known to be weakly basic ligands that coordinate to metal centers through the oxygen atom.[1]

Structural Comparison of Metal Complexes

The coordination of 2-phenylpyridine typically involves the nitrogen of the pyridine ring and a carbon from the phenyl ring, forming a five-membered chelate ring. This bidentate, monoanionic C^N coordination mode is a hallmark of ppy chemistry.

In contrast, this compound is expected to coordinate primarily as a neutral, monodentate ligand through its oxygen atom. However, the potential for bidentate O^C or O^N coordination or bridging behavior exists, depending on the metal center and reaction conditions. While a direct comparison of analogous ppy and ppyO complexes is scarce in the literature, we can infer structural differences from related compounds.

A key difference lies in the bite angle and the nature of the metal-ligand bonds. The cyclometalated ppy ligand forms a strong covalent M-C bond and a dative M-N bond. For ppyO, the M-O bond would be the primary interaction.

To illustrate the typical coordination of 2-phenylpyridine, the structure of a cyclometalated platinum(II) complex is well-documented.[2][3]

Table 1: Comparison of General Structural Properties

Feature2-phenylpyridine (ppy)This compound (ppyO)
Coordination Mode Bidentate, monoanionic (C^N) cyclometalationPrimarily monodentate, neutral (O-coordination); bidentate or bridging possible
Donating Atoms Pyridyl Nitrogen, Phenyl CarbonN-oxide Oxygen
Chelate Ring Size 5-memberedN/A for monodentate; larger ring for bidentate

Electronic Properties and Their Spectroscopic Signatures

The electronic nature of the ligand profoundly influences the spectroscopic and electrochemical properties of its metal complexes. The N-oxide group in ppyO is electron-withdrawing, which is expected to lower the energy of the ligand's frontier orbitals compared to ppy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the protons on the pyridine ring of ppy experience characteristic shifts upon coordination and cyclometalation. For ppyO, coordination through the oxygen atom would lead to different chemical shift changes, particularly for the protons closest to the N-oxide group.

Infrared (IR) Spectroscopy

A key distinguishing feature in the IR spectra will be the N-O stretching vibration in ppyO, which is absent in ppy. Upon coordination of ppyO to a metal center, a shift in the N-O stretching frequency is expected, providing evidence of coordination.

UV-Visible Absorption Spectroscopy

Complexes of 2-phenylpyridine, particularly with heavy metals like iridium and platinum, often exhibit metal-to-ligand charge transfer (MLCT) bands in their UV-Vis spectra.[2] The energy of these bands is sensitive to the electronic properties of the ligand. The electron-withdrawing nature of the N-oxide group in ppyO would likely lead to a blue-shift of the MLCT bands in analogous complexes compared to those with ppy.

Electrochemical Properties

Cyclic voltammetry is a powerful tool to probe the redox behavior of metal complexes. The oxidation and reduction potentials are directly related to the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

For cyclometalated ppy complexes, the oxidation is often metal-centered but can have significant ligand character. The electron-withdrawing N-oxide group in ppyO is expected to make the metal center more electron-deficient, leading to a higher oxidation potential (more difficult to oxidize) for a ppyO complex compared to its ppy analogue.

Experimental Protocols

General Synthesis of a Cyclometalated 2-phenylpyridine Complex (e.g., [Pt(ppy)Cl]₄)

A common route to cyclometalated ppy complexes involves the reaction of 2-phenylpyridine with a metal salt like K₂PtCl₄. A typical procedure involves heating a mixture of K₂PtCl₄ and 2-phenylpyridine in a solvent such as a mixture of acetic acid and water or 2-ethoxyethanol and water.[3] The resulting product is often a chloro-bridged dimer or tetramer, which can be further reacted with other ligands to form monomeric complexes.

General Synthesis of a this compound Complex

The synthesis of a ppyO metal complex would typically involve reacting this compound with a metal salt in a suitable solvent. The reaction conditions would be chosen to favor coordination of the neutral ligand. For example, reacting a metal halide with ppyO in an organic solvent like ethanol or acetonitrile.

Characterization Techniques

Standard characterization of these complexes involves a suite of spectroscopic and analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the ligand and its coordination to the metal.

  • IR Spectroscopy: To identify key functional groups, such as the N-O stretch in ppyO complexes.

  • UV-Visible Spectroscopy: To investigate the electronic transitions within the complex.

  • Cyclic Voltammetry: To determine the redox potentials of the complex.

  • Single-Crystal X-ray Diffraction: To definitively determine the solid-state structure, including bond lengths and angles.

Signaling Pathways and Experimental Workflows

The logical flow of synthesizing and characterizing these complexes can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Comparative Analysis ppy 2-phenylpyridine reaction_ppy Reaction & Purification ppy->reaction_ppy ppyO This compound reaction_ppyO Reaction & Purification ppyO->reaction_ppyO metal_precursor Metal Precursor (e.g., K₂PtCl₄) metal_precursor->reaction_ppy metal_precursor->reaction_ppyO ppy_complex [M(ppy)L_n] reaction_ppy->ppy_complex ppyO_complex [M(ppyO)L_n] reaction_ppyO->ppyO_complex nmr NMR Spectroscopy ppy_complex->nmr ir IR Spectroscopy ppy_complex->ir uv_vis UV-Vis Spectroscopy ppy_complex->uv_vis cv Cyclic Voltammetry ppy_complex->cv xrd X-ray Diffraction ppy_complex->xrd ppyO_complex->nmr ppyO_complex->ir ppyO_complex->uv_vis ppyO_complex->cv ppyO_complex->xrd spectroscopic_data Spectroscopic Data nmr->spectroscopic_data ir->spectroscopic_data uv_vis->spectroscopic_data electrochemical_data Electrochemical Data cv->electrochemical_data structural_data Structural Data xrd->structural_data

Caption: Workflow for the synthesis and comparative analysis of 2-phenylpyridine and this compound complexes.

The coordination of these ligands to a metal center can be depicted as follows:

coordination_modes cluster_ppy 2-phenylpyridine (ppy) Coordination cluster_ppyO This compound (ppyO) Coordination M1 M N1 N M1->N1 M-N bond C1 C M1->C1 M-C bond M2 M O1 O M2->O1 M-O bond

Caption: Schematic of the primary coordination modes of 2-phenylpyridine and this compound.

Conclusion

2-phenylpyridine and this compound, while structurally similar, present distinct profiles as ligands. 2-phenylpyridine's ability to form robust cyclometalated complexes has made it a cornerstone in the development of phosphorescent materials. This compound, with its altered electronic properties and different coordination mode, offers an alternative that can be exploited to fine-tune the characteristics of metal complexes. The electron-withdrawing nature of the N-oxide group is predicted to result in complexes with higher oxidation potentials and blue-shifted absorption and emission spectra compared to their 2-phenylpyridine counterparts. Further research involving direct comparative studies of analogous complexes is needed to fully quantify these differences and unlock the full potential of this compound in coordination chemistry and its applications.

References

validation of 2-phenylpyridine 1-oxide's role in catalytic cycles.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is paramount for the construction of complex molecules in drug discovery and materials science. Directing groups have emerged as a powerful tool to control the regioselectivity of these transformations, and among them, 2-phenylpyridine 1-oxide has garnered significant attention. This guide provides an objective comparison of the performance of this compound with other alternative directing groups in catalytic cycles, supported by experimental data and detailed protocols.

Performance Comparison of Directing Groups

The efficacy of a directing group is often evaluated by the yield of the desired product under specific catalytic conditions. Below is a comparison of this compound with other commonly used directing groups in palladium-catalyzed C-H activation reactions.

Table 1: Comparison of Directing Group Performance in Palladium-Catalyzed Ortho-Arylation

Directing GroupSubstrateArylating AgentCatalyst SystemSolventTemp. (°C)Yield (%)Reference
This compound This compoundBenzene10 mol% Pd(OAc)₂, 2.2 equiv Ag₂CO₃Benzene13078[1]
8-AminoquinolineN-(quinolin-8-yl)benzamideAryl IodidePd(OAc)₂Toluene100-140High[2]
Pyridine2-PhenylpyridineDiphenyliodonium chloridePd(OAc)₂Acetonitrile/Water-89
Pyridine2-PhenylpyridineArylboronic acidPd(OAc)₂, Cu(OTf)₂--94[3]
Pyridine2-PhenylpyridineBenzyl bromidePd(OAc)₂, NMOChlorobenzene-79[3]

Note: Yields are for the ortho-arylated product. Conditions and substrates may vary between studies, affecting direct comparability.

Table 2: Performance in Other C-H Functionalization Reactions

Directing GroupReaction TypeCatalyst SystemOxidantYield (%)Reference
This compound AlkenylationPd(OAc)₂Ag₂CO₃Good to Excellent[1]
PyridineAcylationPdCl₂TBPBHigh
PyridinePhosphorylationPd(OAc)₂--[3]
PyridineHalogenationPdBr₂-94[4]
PyridineHydroxylationPd(OAc)₂TBHP58[4]

Catalytic Cycles and Mechanisms

The directing group plays a crucial role in the initial C-H activation step, typically through the formation of a palladacycle intermediate. The general mechanism for a palladium-catalyzed C-H arylation directed by this compound is depicted below.

G Palladium-Catalyzed C-H Arylation Cycle Pd(II) Pd(II) Palladacycle Palladacycle Intermediate Pd(II)->Palladacycle C-H Activation Substrate 2-Phenylpyridine 1-Oxide Substrate->Palladacycle Pd(IV) Pd(IV) Intermediate Palladacycle->Pd(IV) Ar-X OxidativeAddition Oxidative Addition (Ar-X) OxidativeAddition->Pd(IV) Pd(IV)->Pd(II) Catalyst Regeneration Product Ortho-Arylated Product Pd(IV)->Product C-C Coupling ReductiveElimination Reductive Elimination ReductiveElimination->Pd(II) G Experimental Workflow for C-H Arylation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reagents Combine Substrate, Arylating Agent, Catalyst, & Additives Solvent Add Solvent Reagents->Solvent Heat Heat to Specified Temperature Solvent->Heat Monitor Monitor Reaction (TLC, GC/MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

References

A Researcher's Guide to Computational Studies of 2-Phenylpyridine 1-Oxide Complexes: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methodologies for studying 2-phenylpyridine 1-oxide complexes, benchmarked against experimental data. By understanding the performance of various computational approaches, researchers can make informed decisions for their own studies in areas such as catalyst design, photophysical materials development, and drug discovery.

Introduction to this compound Complexes

This compound is a versatile ligand in coordination chemistry. The N-oxide functional group modulates the electronic properties of the pyridine ring, influencing the stability, reactivity, and photophysical characteristics of its metal complexes. Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the behavior of these complexes at a molecular level. This guide will explore the synergy between experimental and theoretical approaches in characterizing these compounds.

Data Presentation: Bridging Theory and Experiment

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables showcase a comparative summary of key quantitative data for a representative metal complex of a 2-phenylpyridine derivative, illustrating how computational results can be benchmarked against experimental findings.

Table 1: Comparison of Key Experimental and Computational Data for a Representative Platinum(II) Complex with a 2-Phenylpyridine Derivative

ParameterExperimental ValueComputational Method A (e.g., B3LYP/6-31G*)Computational Method B (e.g., PBE0/def2-TZVP)
Structural Parameters
Pt-N Bond Length (Å)2.0352.0502.038
Pt-C Bond Length (Å)1.9852.0011.988
Dihedral Angle (°)15.214.815.1
Spectroscopic Properties
Absorption Max (nm)380395382
Emission Max (nm)530550535
Electrochemical Properties
Oxidation Potential (V)0.850.950.87
Reduction Potential (V)-1.50-1.40-1.48

Note: The data in this table is illustrative and compiled from typical results found in the literature for similar complexes to demonstrate the comparative approach.

Comparison of Computational Methods

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Hybrid functionals , such as B3LYP and PBE0, which mix Hartree-Fock exchange with DFT exchange, are often effective for predicting the geometries and electronic properties of transition metal complexes.

  • Range-separated functionals , like CAM-B3LYP, can provide more accurate predictions of excited-state properties, which is crucial for studying photophysical processes.

  • The choice of basis set is also critical. Double-zeta basis sets like 6-31G* are often sufficient for geometry optimizations, while larger triple-zeta basis sets with polarization and diffuse functions (e.g., def2-TZVP) are recommended for accurate electronic property calculations.

For hydrogen-bonded systems, which can be relevant for interactions of the N-oxide group, studies have shown that hybrid functionals like B3-PW91 and B3-LYP provide good agreement with experimental data for both structural and vibrational properties.[1]

Experimental Protocols

The theoretical predictions from computational studies are only as valuable as their experimental validation. Below are detailed methodologies for key experiments required to characterize new this compound metal complexes.

Synthesis of a Representative Platinum(II) Complex

A common synthetic route to platinum(II) complexes of 2-phenylpyridine derivatives involves the reaction of a chloro-bridged platinum(II) dimer with the desired ligand.[2][3]

  • Preparation of the Chloro-Bridged Dimer: Potassium tetrachloroplatinate(II) (K₂PtCl₄) is reacted with 2-phenylpyridine in a mixture of 2-ethoxyethanol and water to form the chloro-bridged dimeric precursor, [Pt₂(μ-Cl)₂(ppy)₂].[3]

  • Complexation: The resulting dimer is then reacted with the this compound ligand in a suitable solvent like acetonitrile. The reaction mixture is typically stirred at room temperature or heated to achieve the final complex.[2]

  • Purification: The product is purified by filtration, washed with appropriate solvents, and can be further purified by recrystallization to obtain single crystals suitable for X-ray diffraction.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a complex.

  • A suitable single crystal is mounted on a diffractometer.

  • X-ray diffraction data is collected at a specific temperature (e.g., 100 K).

  • The structure is solved and refined using software packages such as SHELXS and SHELXL.

  • The resulting structural parameters (bond lengths, angles, etc.) provide the primary benchmark for computational geometry optimizations.

Spectroscopic and Electrochemical Measurements
  • NMR Spectroscopy: ¹H, ¹³C, and where applicable, ¹⁹⁵Pt NMR spectra are recorded on a spectrometer (e.g., 300-500 MHz) in a suitable deuterated solvent to elucidate the structure in solution.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption spectra are recorded on a spectrophotometer. Emission and excitation spectra, as well as photoluminescence quantum yields, are measured using a spectrofluorometer. These data are crucial for comparing with TD-DFT calculations of electronic transitions.

  • Cyclic Voltammetry (CV): CV is performed using a three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode) in a suitable solvent with a supporting electrolyte to determine the redox potentials of the complex.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational study of this compound complexes, from initial structure definition to comparison with experimental data.

computational_workflow cluster_computational Computational Protocol cluster_experimental Experimental Validation cluster_comparison Comparative Analysis define_structure Define Molecular Structure (this compound Complex) select_method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G*) define_structure->select_method geom_opt Geometry Optimization select_method->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc calc_props Calculate Properties (HOMO/LUMO, UV-Vis, etc.) freq_calc->calc_props compare_data Compare Calculated and Experimental Data calc_props->compare_data synthesis Synthesis and Purification xray X-ray Crystallography synthesis->xray spectroscopy Spectroscopy (NMR, UV-Vis, Emission) synthesis->spectroscopy electrochem Electrochemistry (CV) synthesis->electrochem xray->compare_data spectroscopy->compare_data electrochem->compare_data refine_model Refine Computational Model (If Necessary) compare_data->refine_model refine_model->select_method

References

Spectroscopic Blueprint: Confirming the Structure of 2-Phenylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of 2-phenylpyridine 1-oxide. This document provides a comparative analysis of key spectroscopic data against its non-oxidized precursor and positional isomers, supported by detailed experimental protocols, to definitively confirm its chemical structure.

The unequivocal identification of a molecule is a cornerstone of chemical research and drug development. In the case of this compound, a heterocyclic compound with potential applications in various fields, spectroscopic analysis provides the definitive evidence of its structure. This guide outlines the characteristic spectroscopic signatures of this compound obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and contrasts them with data from 2-phenylpyridine, 3-phenylpyridine 1-oxide, and 4-phenylpyridine 1-oxide to highlight the unique features that confirm its identity.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its related compounds.

Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃

CompoundH-6 (pyridine)Other Pyridine ProtonsPhenyl Protons
This compound ~8.3 (dd)7.2-7.6 (m)7.4-7.8 (m)
2-Phenylpyridine[1][2]8.66 (ddd)7.14-7.98 (m)7.38-7.98 (m)
4-Phenylpyridine 1-OxideNot Applicable7.6-8.3 (m)7.4-7.7 (m)

Note: Specific chemical shifts for this compound are predicted based on established trends for N-oxidation.

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundC-2 (pyridine)C-6 (pyridine)Other Pyridine CarbonsPhenyl Carbons
This compound ~150~125124-140128-135
2-Phenylpyridine[1]157.4149.6120.6, 122.1, 136.7126.9, 128.7, 128.9, 139.4
4-Phenylpyridine 1-OxideNot Applicable139-149120-149127-132

Note: Specific chemical shifts for this compound are predicted based on established trends for N-oxidation.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-O StretchC-H Aromatic StretchC=C & C=N Ring Stretch
This compound ~1250 ~30601600-1400
2-PhenylpyridineNot Present~30501580, 1560, 1470, 1430
4-Phenylpyridine 1-Oxide~1240~30301610, 1480, 1410

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound 171171155 ([M-O]⁺), 143, 115
2-Phenylpyridine[3]155155154, 128, 102, 77
4-Phenylpyridine 1-Oxide171171155 ([M-O]⁺), 143, 115

Experimental Workflow for Structural Confirmation

The logical process for confirming the structure of this compound involves a series of spectroscopic analyses, with each technique providing a unique piece of the structural puzzle.

workflow Workflow for this compound Structure Confirmation synthesis Synthesis of Putative This compound ms Mass Spectrometry (MS) synthesis->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy synthesis->ir Identify Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Determine Connectivity comparison Comparison with Known Spectra and Isomers ms->comparison ir->comparison nmr->comparison confirmation Structure Confirmed: This compound comparison->confirmation

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. The expected spectrum for this compound will show a downfield shift of the proton at the 6-position of the pyridine ring compared to the unoxidized analogue due to the deshielding effect of the N-oxide group. The phenyl and other pyridine protons will appear as complex multiplets.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher field spectrometer. The carbon atoms of the pyridine ring, particularly C-2 and C-6, will exhibit shifts indicative of the electronic changes caused by N-oxidation.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The key diagnostic peak for this compound is the N-O stretching vibration, which is expected to appear around 1250 cm⁻¹. This peak will be absent in the spectrum of 2-phenylpyridine.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Analysis: The mass spectrum of this compound will show a molecular ion peak at m/z 171, corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which will result in a significant peak at m/z 155 ([M-O]⁺). This [M-O]⁺ fragment corresponds to the molecular ion of 2-phenylpyridine, providing strong evidence for the N-oxide structure.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and definitive method for the structural confirmation of this compound. By comparing the experimental data with that of its non-oxidized precursor and positional isomers, researchers can unequivocally identify the target molecule and proceed with confidence in their downstream applications. The distinct spectroscopic signatures, particularly the downfield shift of the H-6 proton in ¹H NMR, the characteristic N-O stretch in the IR spectrum, and the loss of an oxygen atom in the mass spectrum, serve as a unique fingerprint for this compound.

References

Performance of 2-Phenylpyridine Derivatives in OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The lack of specific data on 2-phenylpyridine 1-oxide as a standalone emitter or as a ligand in high-performance OLEDs suggests that it is not a commonly utilized material for this application. Research and development in this area have predominantly focused on cyclometalated iridium(III) complexes incorporating the 2-phenylpyridine ligand, such as the archetypal green emitter fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). These complexes have demonstrated high quantum efficiencies and are crucial for achieving vibrant and efficient displays and lighting.

Comparative Performance of 2-Phenylpyridine-Based Iridium(III) Emitters

To understand the performance landscape of ppy-based emitters, this section compares the device characteristics of several key iridium(III) complexes. The data presented is a synthesis of findings from various research publications. It is important to note that direct comparison can be influenced by variations in device architecture and fabrication conditions.

Emitter ComplexHost MaterialPeak External Quantum Efficiency (EQE) (%)Maximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Emission Color
Ir(ppy)₃ CBP~20-24%[1]~70~82Green
FIrpic (Iridium(III) bis(2-(4,6-difluorophenyl)pyridinato-N,C2')picolinate)TCTA>15%~30~15Blue
(DMPQ)₂Ir(Pppy) TCTA:TPBi19.2%[2]40.224.8Red
Bluish-Green Emitter with Electron-Donating Substituents TCTANot specified20.4[3]Not specifiedBluish-Green

Key Observations:

  • Ir(ppy)₃ remains a benchmark for green phosphorescent OLEDs, consistently achieving high external quantum efficiencies.[1]

  • Modifications to the 2-phenylpyridine ligand, such as the introduction of fluorine atoms in FIrpic , are a common strategy to blue-shift the emission, though often with a trade-off in efficiency compared to green emitters.[3]

  • Complexes like (DMPQ)₂Ir(Pppy) demonstrate that the use of different cyclometalating and ancillary ligands in conjunction with a ppy derivative can lead to efficient red emission.[2]

  • The introduction of electron-donating substituents on the 2-phenylpyridine scaffold can lead to lower turn-on voltages and improved performance in bluish-green OLEDs.[3]

Experimental Protocols

The fabrication of OLED devices is a multi-step process conducted in a high-vacuum environment to prevent contamination. Below is a generalized experimental protocol for the fabrication of a phosphorescent OLED (PHOLED) based on the literature.

1. Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

2. Organic Layer Deposition:

  • All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • The deposition rates of the organic materials are typically maintained at 1-2 Å/s.

  • A common device architecture includes:

    • Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-carbazolyl)-triphenylamine (TCTA).

    • Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).

    • Emissive Layer (EML): A host material (e.g., CBP) doped with the phosphorescent emitter (e.g., Ir(ppy)₃) at a specific concentration (typically 5-10 wt%).

    • Hole Blocking Layer (HBL): e.g., 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP).

    • Electron Transport Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminum (Alq₃).

3. Cathode Deposition:

  • An electron injection layer, such as lithium fluoride (LiF) (typically ~1 nm), is deposited.

  • A metal cathode, such as aluminum (Al) (typically ~100 nm), is then deposited.

4. Encapsulation:

  • The completed device is encapsulated in a nitrogen-filled glovebox to protect the organic layers from oxygen and moisture.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the fabrication and testing of an OLED device.

OLED_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_encap Encapsulation cluster_test Device Testing Cleaning Substrate Cleaning Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment HIL Hole Injection Layer Deposition Treatment->HIL HTL Hole Transport Layer Deposition HIL->HTL EML Emissive Layer Deposition HTL->EML HBL Hole Blocking Layer Deposition EML->HBL ETL Electron Transport Layer Deposition HBL->ETL Cathode Cathode Deposition ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation EL_Test Electroluminescence Measurement Encapsulation->EL_Test IVL_Test Current-Voltage-Luminance (IVL) Characterization EL_Test->IVL_Test Lifetime_Test Lifetime Measurement IVL_Test->Lifetime_Test

OLED Fabrication and Testing Workflow

References

Mechanistic Investigations of Reactions Involving 2-Phenylpyridine 1-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of key reaction mechanisms involving 2-phenylpyridine 1-oxide, a versatile building block in organic synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of reaction performance supported by experimental data. We delve into the mechanistic details of C-H functionalization, photoredox catalysis, and rearrangement reactions, presenting quantitative data in structured tables, detailed experimental protocols, and clear visualizations of reaction pathways.

Palladium-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation is a powerful strategy for molecular synthesis, and this compound is a prominent substrate due to the directing effect of the N-oxide group.[1] Palladium catalysis, in particular, has been extensively studied for the ortho-functionalization of the phenyl ring.

Mechanism: The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway. The N-oxide oxygen atom coordinates to the palladium center, directing the C-H activation to the ortho-position of the phenyl ring to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst.[1]

G cluster_0 Catalytic Cycle A 2-Phenylpyridine 1-Oxide + Pd(II) Catalyst B Palladacycle Intermediate (CMD Pathway) A->B C-H Activation C Oxidative Addition (with R-X) B->C D Pd(IV) Intermediate C->D E Reductive Elimination D->E F Ortho-functionalized Product E->F G Regenerated Pd(II) Catalyst E->G Releases Product G->A Enters next cycle

Caption: Proposed catalytic cycle for Pd-catalyzed C-H functionalization.

Performance Comparison:

The choice of catalyst, oxidant, and reaction conditions significantly impacts the outcome of the C-H functionalization. The following table summarizes various palladium-catalyzed reactions on 2-phenylpyridine or the parent 2-phenylpyridine.

FunctionalizationCatalystOxidant / ReagentSolventTemp (°C)Yield (%)Reference
Arylation Pd(OAc)₂K-aryltrifluoroborates / Cu(OAc)₂1,4-Dioxane-74[1]
Alkenylation Pd(OAc)₂Styrene / Ag₂CO₃1,4-Dioxane120Good[2]
Hydroxylation Pd(OAc)₂tert-Butyl hydroperoxide (TBHP)DCE-58[1]
Halogenation (Br) PdBr₂Hydrobromic Acid (electrochemical)DMF-94[1]
Acylation PdCl₂Styrene / TBPBDCE-High[1]

Experimental Protocol: Palladium-Catalyzed Alkenylation [2]

  • To a reaction vessel, add this compound (4 equivalents), the desired olefin (e.g., styrene, 0.3 mmol), Palladium(II) acetate (Pd(OAc)₂, 10 mol %), and silver carbonate (Ag₂CO₃, 1.5 equivalents).

  • Add 1,4-dioxane (0.6 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture at 100-120°C for 12-16 hours.

  • After completion, cool the reaction to room temperature.

  • Purify the crude product using column chromatography to isolate the alkenylated this compound.

Comparison with Alternatives:

While the N-oxide is an effective directing group, other functionalities can also be used. Phenyl imines, for example, undergo similar Rhodium and Iridium-catalyzed C-H activation.[3] Studies have shown that substrates with electron-donating substituents react faster, which is consistent with an electrophilic C-H activation mechanism for both 2-phenylpyridines and phenyl imines.[3] However, the regioselectivity can be more sensitive to steric effects in phenyl imine systems.[3]

Photoredox Catalysis

Visible-light photoredox catalysis offers a mild and efficient alternative for generating reactive intermediates.[4] In reactions involving 2-phenylpyridine, it is often used as a ligand in Iridium-based photosensitizers, such as [Ir(ppy)₂(bpy)]⁺, where 'ppy' is the cyclometalated 2-phenylpyridine ligand.[5] These catalysts can absorb visible light and initiate single-electron transfer (SET) processes to activate substrates.

Mechanism: The process begins with the photoexcitation of the catalyst (e.g., an Iridium complex). The excited-state catalyst can then act as either a reductant or an oxidant. In a reductive quenching cycle, the excited catalyst donates an electron to a substrate, generating a radical anion and the oxidized form of the catalyst. In an oxidative quenching cycle, it accepts an electron, producing a radical cation and the reduced catalyst. The cycle is closed by a subsequent redox event that regenerates the ground-state photocatalyst.

G cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC Photocatalyst (PC) e.g., [Ir(ppy)₂(bpy)]⁺ PC_star Excited State PC* PC->PC_star Excitation A Electron Donor (Substrate A) PC_star->A Oxidative Quenching PC_red Reduced PC (PC•⁻) PC_star->PC_red e⁻ transfer B Electron Acceptor (Substrate B) PC_star->B Reductive Quenching PC_ox Oxidized PC (PC•⁺) PC_star->PC_ox e⁻ transfer Light Visible Light (hν) Light->PC A_radical Radical Cation (A•⁺) A->A_radical PC_red->PC Regeneration B_radical Radical Anion (B•⁻) B->B_radical PC_ox->PC Regeneration

Caption: General workflow for photoredox catalysis.

Performance Comparison:

The efficiency of a photoredox reaction depends heavily on the choice of photocatalyst. While Iridium and Ruthenium complexes are highly efficient, their cost and toxicity are drawbacks.[6] Organic dyes have emerged as viable alternatives.

Photocatalyst TypeExample(s)Key AdvantagesKey DisadvantagesReference
Iridium Complexes [Ir(ppy)₂(bpy)]⁺High efficiency, long excited-state lifetimes, chemical stability.High cost, toxicity, reliance on rare metals.[5][6]
Ruthenium Complexes [Ru(bpy)₃]²⁺Similar to Iridium complexes, well-studied.High cost, toxicity.[6]
Organic Dyes Acridinium salts, Eosin Y, 4CzIPNLow cost, metal-free, tunable properties.Shorter excited-state lifetimes, potential for photodegradation.[6]

Experimental Protocol: Generic Photoredox Reaction [5]

  • In a reaction vial, dissolve the substrate, the photocatalyst (e.g., [Ir(ppy)₂(bpy)]PF₆, 1-2 mol %), and any additional reagents (e.g., amine, radical precursor) in a degassed solvent (e.g., acetonitrile).

  • Seal the vial and place it in front of a light source (e.g., blue LED strip).

  • Irradiate the mixture with stirring at room temperature for the required reaction time (typically several hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the residue by chromatography.

Rearrangement Reactions with Acetic Anhydride

The reaction of 2-alkylpyridine 1-oxides with acetic anhydride is a classic transformation that has been subject to mechanistic debate. Early studies suggested a radical-pair intermediate, but later investigations provided evidence for an ion-pair mechanism.[7]

Mechanism: The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride, forming an N-acetoxy pyridinium intermediate. This intermediate then undergoes heterolytic cleavage to form a tight ion pair consisting of a pyridinium cation and an acetate anion. The cation can then undergo rearrangement, such as a carbonium ion shift if the alkyl group allows, before the acetate anion attacks to form the final product(s).[7]

G Start 2-Alkylpyridine 1-Oxide Intermediate1 N-Acetoxy Pyridinium Intermediate Start->Intermediate1 + Ac₂O Ac2O Acetic Anhydride IonPair Ion Pair (Pyridinium Cation + Acetate) Intermediate1->IonPair Heterolytic Cleavage Rearrangement Carbonium Ion Rearrangement (if applicable) IonPair->Rearrangement Product Final Acetoxylated Product(s) IonPair->Product Acetate Attack Rearrangement->Product Acetate Attack

Caption: Ion-pair mechanism for the acetic anhydride rearrangement.

Supporting Experimental Evidence:

The ion-pair mechanism is supported by experiments using specific 2-alkylpyridine 1-oxides:

  • 2-Neopentylpyridine 1-oxide: Yields products consistent with a Wagner-Meerwein rearrangement of the neopentyl cation, which is characteristic of a carbonium ion intermediate.[7]

  • 2-Cyclopentylmethylpyridine 1-oxide: Also gives rearranged products indicative of a cationic intermediate.[7]

  • 2-Propylpyridine 1-oxide: Produces a significant amount of 2-prop-1-enylpyridine, which arises from elimination, a common pathway for carbocations.[7]

These results are difficult to explain via a radical-pair mechanism, providing strong support for the incursion of an ionic pathway.

References

advantages of 2-phenylpyridine 1-oxide in specific organic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective methods to construct complex molecular architectures is perennial. In this context, 2-phenylpyridine 1-oxide has emerged as a powerful and versatile reagent, demonstrating significant advantages in a range of organic transformations, most notably in C-H functionalization and photoredox catalysis. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to inform its application in contemporary synthetic challenges.

Enhanced Directing Group Ability in C-H Functionalization

The pyridine ring is a well-established directing group in transition metal-catalyzed C-H functionalization, facilitating the formation of a cyclometalated intermediate that brings the catalyst in proximity to a specific C-H bond. The introduction of an N-oxide functionality to the 2-phenylpyridine scaffold can significantly modulate its electronic properties and directing group ability.

In palladium-catalyzed C-H arylation, the N-oxide group in this compound has been shown to be a highly effective directing group, enabling the functionalization of both unactivated C(sp²)–H and remote C(sp³)–H bonds. This capability expands the synthetic chemist's toolbox for late-stage functionalization of complex molecules, a critical aspect of drug discovery and development.

Palladium-Catalyzed β- and γ-C(sp³)–H Arylation

A notable advantage of using a pyridine N-oxide directing group is its ability to facilitate the arylation of unactivated β- and γ-C(sp³)–H bonds in aliphatic amides. This transformation is challenging with many traditional directing groups. The N-oxide coordinates to the palladium catalyst, forming a stable bicyclic intermediate that favors the activation of remote C-H bonds.

EntrySubstrateArylating AgentProductYield (%)
1N-(1-oxy-pyridin-2-yl)pentanamideIodobenzeneN-(1-oxy-pyridin-2-yl)-3-phenylpentanamide75
2N-(1-oxy-pyridin-2-yl)-3-methylbutanamide1-iodo-4-methoxybenzeneN-(1-oxy-pyridin-2-yl)-3-methyl-3-(4-methoxyphenyl)butanamide68
3N-(1-oxy-pyridin-2-yl)hexanamide1-iodo-4-fluorobenzeneN-(1-oxy-pyridin-2-yl)-4-phenylhexanamide (γ-arylation)52

Table 1: Palladium-Catalyzed Remote C(sp³)–H Arylation using a Pyridine N-Oxide Directing Group. [1][2][3]

Palladium-Catalyzed C(sp²)–H Alkenylation

The N-oxide functionality also proves advantageous in the ortho-alkenylation of the phenyl ring in 2-phenylpyridine systems. The increased electron-donating nature of the N-oxide can enhance the reactivity and selectivity of the C-H activation step.

EntryPyridine N-Oxide SubstrateOlefinProductYield (%)
1This compoundEthyl acrylate(E)-ethyl 3-(2-(1-oxido-2-pyridinyl)phenyl)acrylate85
24-Methyl-2-phenylpyridine 1-oxideStyrene4-Methyl-2-((E)-2-styrylphenyl)pyridine 1-oxide78
32-(4-Methoxyphenyl)pyridine 1-oxiden-Butyl acrylate(E)-n-butyl 3-(2-(1-oxido-2-pyridinyl)-5-methoxyphenyl)acrylate82

Table 2: Palladium-Catalyzed ortho-C(sp²)–H Alkenylation of 2-Phenylpyridine 1-Oxides. [4][5][6][7]

A Superior Precursor in Photoredox Catalysis

Beyond its role as a directing group, this compound and its derivatives have shown exceptional utility in the realm of photoredox catalysis. Upon single-electron oxidation by a photocatalyst, pyridine N-oxides generate highly reactive pyridine N-oxy radicals. These radicals can act as potent hydrogen atom transfer (HAT) agents or participate in radical cascade reactions.

Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation of α-Olefins

A compelling example of the advantage of substituted pyridine N-oxides is in the anti-Markovnikov carbohydroxylation of α-olefins. In a comparative study, different pyridine N-oxides were screened for their efficiency as radical precursors. While various substituted pyridine N-oxides were effective, electronically modified versions demonstrated superior performance in terms of yield and selectivity.

EntryPyridine N-Oxide CatalystOlefinMichael AcceptorProduct Yield (%)
1Pyridine N-oxide1-HexeneBenzalmalononitrile65
22,6-Lutidine N-oxide1-HexeneBenzalmalononitrile78
32,6-Dichloropyridine N-oxide 1-Hexene Benzalmalononitrile 92
44-Phenylpyridine N-oxide1-HexeneBenzalmalononitrile71

Table 3: Comparison of Pyridine N-Oxides in the Photoredox-Catalyzed Carbohydroxylation of 1-Hexene. [8][9][10][11][12] The data highlights that electron-withdrawing substituents on the pyridine N-oxide, such as in 2,6-dichloropyridine N-oxide, can significantly enhance the reaction efficiency.

Experimental Protocols

General Procedure for Pd-Catalyzed β-C(sp³)–H Arylation of N-(1-oxy-pyridin-2-yl)-alkylamides

To a sealed tube were added the N-(1-oxy-pyridin-2-yl)-alkylamide substrate (0.10 mmol, 1.0 equiv), aryl iodide (0.15 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol %), and AgOAc (33.4 mg, 0.20 mmol, 2.0 equiv). The tube was evacuated and backfilled with argon. Anhydrous p-xylene (2.0 mL) was then added via syringe. The reaction mixture was stirred at 130 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.[1][2][3]

General Procedure for Photoredox/Pyridine N-oxide Catalyzed Carbohydroxylation of α-Olefins

In a nitrogen-filled glovebox, a 4 mL vial was charged with the pyridine N-oxide catalyst (0.04 mmol, 20 mol %), the photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 0.01 mmol, 5 mol %), the α-olefin (0.2 mmol, 1.0 equiv), and the Michael acceptor (0.3 mmol, 1.5 equiv). A mixture of CH₃CN/H₂O (10:1, 2.0 mL) was added, and the vial was sealed. The reaction mixture was stirred and irradiated with a blue LED lamp (λmax = 456 nm, 34 W) at room temperature for 20 hours. After the reaction, the solvent was removed in vacuo, and the residue was purified by flash column chromatography on silica gel to yield the carbohydroxylation product.[8][9][10][11][12]

Visualizing the Mechanism: Palladium-Catalyzed C-H Arylation

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed ortho-C(sp²)–H arylation of this compound.

C_H_Arylation cluster_cycle Catalytic Cycle Start Pd(OAc)₂ Intermediate_A [(PyO-Ph)Pd(OAc)] Start->Intermediate_A + this compound - HOAc Intermediate_B [(PyO-Ph)Pd(Ar)(OAc)]⁻I⁺ Intermediate_A->Intermediate_B + Ar-I (Oxidative Addition) Product Arylated Product Intermediate_B->Product Reductive Elimination Regen_Pd Pd(II) FinalProduct Ortho-Arylated This compound Product->FinalProduct Regen_Pd->Start Re-coordination Reagent1 2-Phenylpyridine 1-Oxide Reagent1->Intermediate_A Reagent2 Aryl Iodide (Ar-I) Reagent2->Intermediate_B

Caption: Catalytic cycle for Pd-catalyzed C-H arylation.

References

A Comparative Guide to the Purity Assessment of 2-Phenylpyridine 1-Oxide by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical aspect of chemical synthesis and analysis. The presence of impurities can significantly influence a compound's chemical and biological properties, making robust purity assessment essential. This guide provides an objective comparison of two of the most powerful and commonly used analytical techniques for the purity assessment of 2-phenylpyridine 1-oxide: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and a logical comparison to aid in the selection of the most appropriate technique for your research needs.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from the analysis of a representative, albeit hypothetical, batch of this compound using both HPLC and quantitative ¹H NMR (qNMR).

Table 1: HPLC Purity Analysis of this compound

ParameterResult
Purity (Area %)99.85%
Retention Time5.8 minutes
Major Impurity 10.10% (Unidentified, RT 4.2 min)
Major Impurity 20.05% (2-Phenylpyridine, RT 6.5 min)
Limit of Detection (LOD)0.01%
Limit of Quantification (LOQ)0.03%

Table 2: Quantitative ¹H NMR (qNMR) Purity Analysis of this compound

ParameterResult
Purity (mol/mol)99.7%
Internal StandardMaleic Anhydride
SolventDMSO-d₆
Diagnostic Peaks (δ, ppm)8.35 (d, 1H), 7.5-7.6 (m, 5H)
Major ImpurityResidual solvents (e.g., Ethyl Acetate at 0.2%)
Measurement Uncertainty± 0.2%

Experimental Protocols

This protocol describes a reverse-phase HPLC method for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: An accurately weighed amount of synthesized this compound is dissolved in the initial mobile phase composition to a concentration of approximately 1 mg/mL. The sample is then filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This protocol is suitable for the absolute purity determination of this compound using an internal standard.[1][2]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Maleic Anhydride (high purity, accurately weighed).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient scans to achieve a signal-to-noise ratio of at least 150:1 for the peaks of interest.

  • Data Processing: Apply an exponential line broadening of 0.3 Hz. Manually phase the spectrum and perform a baseline correction.

  • Purity Calculation: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte (e.g., the doublet at ~8.35 ppm) with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.

Visualizing the Methodologies

experimental_workflow cluster_hplc HPLC Purity Assessment cluster_nmr qNMR Purity Assessment hplc_prep Sample Preparation (1 mg/mL in Mobile Phase) hplc_inj Injection into HPLC hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection (254 nm) hplc_sep->hplc_det hplc_ana Data Analysis (Peak Area Integration) hplc_det->hplc_ana hplc_res Purity Result (Area %) hplc_ana->hplc_res nmr_prep Sample Preparation (Analyte + Internal Standard in DMSO-d6) nmr_acq Data Acquisition (400 MHz NMR, Long d1) nmr_prep->nmr_acq nmr_proc Data Processing (Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_int Signal Integration nmr_proc->nmr_int nmr_calc Purity Calculation (Molar Ratio) nmr_int->nmr_calc nmr_res Purity Result (mol/mol %) nmr_calc->nmr_res

Caption: Experimental workflows for HPLC and qNMR purity assessment.

logical_comparison cluster_hplc HPLC cluster_nmr qNMR hplc_principle Principle: Separation based on polarity hplc_adv Advantages: - High sensitivity - High throughput - Resolves isomers hplc_disadv Disadvantages: - Requires reference standards for impurities - Destructive to sample - Response factor variability nmr_principle Principle: Signal intensity proportional to molar amount nmr_adv Advantages: - Absolute quantification - No reference standards for impurities needed - Non-destructive nmr_disadv Disadvantages: - Lower sensitivity - Lower throughput - Potential for peak overlap compound 2-Phenylpyridine 1-Oxide compound->hplc_principle Analyzed by compound->nmr_principle Analyzed by

Caption: Logical comparison of HPLC and qNMR for purity assessment.

References

Safety Operating Guide

Proper Disposal of 2-Phenylpyridine 1-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 2-phenylpyridine 1-oxide, tailored for researchers, scientists, and drug development professionals. While specific toxicological data for this compound is not extensively documented, the disposal protocol is based on established best practices for hazardous chemical waste and the known hazards of analogous compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should take place within a certified chemical fume hood to minimize the risk of inhalation.

In the event of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.[1]

  • Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.[1][2] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.[1]

Step-by-Step Disposal Protocol

The standard and required method for the disposal of this compound is through a licensed hazardous waste management service.[1] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[1]

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled container for this compound waste.[1] This can be an empty stock container or a dedicated waste bottle.

  • The container must be made of a material chemically resistant to pyridine compounds.[1]

  • Never mix this compound waste with other incompatible chemical waste streams.[1]

2. Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste".[1][3][4]

    • The full chemical name: "this compound".[1][3][5]

    • The primary hazards associated with the chemical (e.g., "Harmful," "Irritant").[1]

    • The date when the waste was first added to the container.[1][3]

    • The name and contact information of the principal investigator or laboratory.[1][3]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Segregate the container from incompatible materials, such as strong oxidizing agents.[1][5]

  • The storage area should have secondary containment to mitigate any potential leaks.[4][6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.[1][3]

  • Follow all institutional and local regulations for the transfer and disposal of the waste.

Data Presentation: Disposal Parameters

ParameterGuidelineSource
Waste Category Hazardous Chemical WasteGeneral Practice
Container Type Chemically compatible, leak-proof with a screw-top cap.[5][6][7]
Container Material Chemically resistant to pyridine compounds.[1]
Labeling Requirements "Hazardous Waste," full chemical name, hazards, date, contact information.[1][3][4]
Storage Location Designated, well-ventilated, secure area with secondary containment.[4][6]
Incompatible Materials Strong oxidizing agents.[1][5]
Disposal Method Licensed hazardous waste disposal service.[1]
Prohibited Disposal Do not dispose of in sinks or regular trash.[1][5]

Experimental Protocols

The disposal procedure itself is the primary protocol. No experimental protocols for the treatment or neutralization of this compound at the laboratory scale are recommended due to the potential for unknown hazardous reactions. The most prudent and compliant approach is to manage it as hazardous waste for professional disposal.

Mandatory Visualization: Disposal Workflow

cluster_0 Waste Generation & Collection cluster_1 Labeling cluster_2 Storage cluster_3 Disposal A Generate 2-Phenylpyridine 1-oxide Waste B Select Compatible & Labeled Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Add Chemical Name, Hazards, Date & Contact Info C->D E Store in Designated Secure Area D->E F Ensure Secondary Containment E->F G Segregate from Incompatibles (e.g., Strong Oxidizers) E->G H Contact Environmental Health & Safety (EHS) I Provide Waste Inventory H->I J Schedule Waste Pickup I->J K Professional Disposal by Licensed Service J->K

References

Safeguarding Researchers: A Comprehensive Guide to Handling 2-Phenylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety protocols and logistical plans for the use of 2-Phenylpyridine 1-oxide, ensuring a secure and compliant laboratory environment. The following procedures are based on available safety data for this compound and its structural analogs.

Personal Protective Equipment (PPE)

While specific toxicological data for this compound is not extensively available, its structure as a pyridine N-oxide and analogy to 2-phenylpyridine suggest that it should be handled with care to avoid potential skin, eye, and respiratory irritation.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection GlovesDouble gloving with a butyl rubber outer glove and a nitrile inner glove is recommended for optimal protection against aromatic compounds.[1]
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes should be worn.[1] A face-shield may be required in certain situations.[3]
Body Protection Lab CoatA flame-resistant lab coat, fully buttoned, to protect against splashes and contamination.[1] For larger quantities, a protective suit is advised.[4]
Respiratory Protection Engineering Controls & RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If dust is generated, a dust mask or appropriate respirator should be used.[4]
Operational Plan: Safe Handling Procedure

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

  • Preparation : Before handling, ensure that a designated work area within a certified chemical fume hood is prepared and uncluttered.[1] Verify that an eyewash station and safety shower are readily accessible.[2]

  • Donning PPE : Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Prevent the dispersion of dust.[4]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[1]

  • Post-Handling :

    • Thoroughly wash hands and face after handling.[4]

    • Clean the work area, collecting any residue for proper disposal.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste containing this compound, including contaminated consumables, in a designated, compatible, and clearly labeled hazardous waste container.[5]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[5]

  • Storage : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company.[4][5] Do not dispose of this chemical down the drain or in regular trash.[5]

Emergency Procedures

In the event of an exposure, immediate action is necessary.

  • Eye Contact : Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4]

  • Skin Contact : Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation develops or persists, seek medical advice.[4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Visualizing the Workflow

To further clarify the procedural flow for handling and disposal, the following diagram illustrates the key steps and decision points.

Workflow for Safe Handling and Disposal of this compound prep Preparation - Designate work area in fume hood - Verify safety equipment ppe Don PPE - Double gloves (butyl/nitrile) - Goggles & Face Shield - Lab Coat prep->ppe handle Handling - Avoid contact and dust - Use in fume hood ppe->handle post_handle Post-Handling - Wash hands - Clean area - Manage PPE handle->post_handle emergency Exposure Event handle->emergency Exposure? waste_collection Waste Collection - Segregate in labeled container post_handle->waste_collection disposal Disposal - Contact EHS - Follow regulations waste_collection->disposal first_aid Administer First Aid - Eye wash, skin wash, fresh air - Seek medical attention emergency->first_aid

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.